2-Oxothiazolidine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 342431. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Pyrrolidonecarboxylic Acid - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLMGCPTLHPWPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864902 | |
| Record name | 2-Oxo-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19750-45-9, 77273-78-0 | |
| Record name | 2-Oxothiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019750459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC342431 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxo-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-1,3-thiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 2-Oxothiazolidine-4-carboxylic acid (OTCA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Oxothiazolidine-4-carboxylic acid (OTCA), also known as procysteine, is a heterocyclic cysteine prodrug designed to augment intracellular levels of L-cysteine, the rate-limiting amino acid for the synthesis of the principal endogenous antioxidant, glutathione (B108866) (GSH). By facilitating the replenishment of GSH stores, OTCA exerts significant cytoprotective effects against oxidative stress and inflammation, which are implicated in the pathophysiology of numerous diseases. This technical guide provides a comprehensive overview of the core mechanism of action of OTCA, detailing its metabolic activation, impact on glutathione homeostasis, and downstream cellular effects. The guide includes a compilation of quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and drug development efforts.
Core Mechanism of Action: A Cysteine Prodrug for Glutathione Synthesis
The primary mechanism of action of this compound is centered on its function as a stable, cell-permeable precursor of L-cysteine.[1] The cyclic structure of OTCA protects the reactive thiol group of cysteine, thereby enhancing its stability and bioavailability compared to direct administration of L-cysteine.[1]
Cellular Uptake and Enzymatic Conversion
Once administered, OTCA is transported into the cell. While the precise transport mechanisms are still under investigation, evidence suggests the involvement of the Na+-coupled monocarboxylate transporter SLC5A8 (SMCT1).[2] Inside the cell, OTCA is enzymatically converted to L-cysteine. This critical step is catalyzed by the intracellular enzyme 5-oxoprolinase (also known as pyroglutamate (B8496135) hydrolase), an enzyme of the γ-glutamyl cycle.[3][4][5] 5-oxoprolinase hydrolyzes the oxothiazolidine ring of OTCA to yield L-cysteine, which then becomes available for cellular processes.[1][6]
Stimulation of Glutathione (GSH) Synthesis
The L-cysteine liberated from OTCA serves as the crucial substrate for the synthesis of glutathione. GSH is a tripeptide synthesized from glutamate, cysteine, and glycine (B1666218) in a two-step enzymatic process:
-
Formation of γ-glutamylcysteine: Catalyzed by glutamate-cysteine ligase (GCL), this is the rate-limiting step in GSH synthesis.
-
Addition of glycine: Catalyzed by glutathione synthetase (GS).
By increasing the intracellular pool of cysteine, OTCA effectively drives the synthesis of GSH, thereby enhancing the cell's antioxidant capacity.[1][6]
Quantitative Data on the Efficacy of OTCA
Several preclinical studies have quantified the effects of OTCA on cysteine and glutathione levels, as well as its comparative efficacy with other cysteine prodrugs like N-acetylcysteine (NAC).
| Parameter | Species/Model | OTCA Effect | Reference |
| Growth Efficacy (vs. Cysteine) | Chicks | 78.5% | [7] |
| Rats | 70.2% | [7] | |
| Hepatic GSH Biosynthesis Efficacy (vs. Cysteine) | Chicks | 80.3% | [7] |
| Rats | 83.7% | [7] | |
| Metabolism to Glutathione | Isolated Rat Hepatocytes | 78% of measured OTCA metabolism | [8] |
| GSH Restoration in PBMCs | Human Peripheral Blood Mononuclear Cells (in vitro) | Minimal replenishment compared to NAC | [9] |
| GSH Levels in Tissues | Rats on sulfur amino acid-deficient diet | Normalized tissue and bronchoalveolar lining fluid GSH levels | [10] |
Downstream Cellular Effects and Therapeutic Potential
The elevation of intracellular GSH levels by OTCA leads to a range of beneficial downstream effects, primarily centered around antioxidant and anti-inflammatory actions.
Antioxidant and Cytoprotective Effects
Increased GSH enhances the cellular defense against oxidative stress by:
-
Directly scavenging reactive oxygen species (ROS).
-
Acting as a cofactor for antioxidant enzymes like glutathione peroxidase.
-
Regenerating other antioxidants such as vitamins C and E.
These antioxidant properties protect cells from damage induced by various insults, including toxins and radiation.[1][6] In a murine model of asthma, OTCA was shown to reduce vascular permeability by decreasing the expression of vascular endothelial growth factor (VEGF), an effect linked to its antioxidant properties.[11]
Anti-inflammatory Effects
Recent studies have uncovered a novel anti-inflammatory role for OTCA. It has been shown to be an agonist for the G-protein coupled receptor GPR109A, which is known to mediate anti-inflammatory effects.[2][12] In retinal pigment epithelial cells, OTCA treatment significantly inhibited the expression and secretion of pro-inflammatory cytokines such as IL-6 and Ccl2 in response to TNF-α stimulation.[12] This suggests a dual mechanism of action where OTCA not only combats oxidative stress but also actively suppresses inflammatory signaling pathways.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to study the mechanism of action of OTCA.
In Vitro Assessment of Cysteine Prodrug Efficacy
Objective: To determine the efficiency of OTCA in delivering cysteine and stimulating glutathione synthesis in isolated cells.
Experimental Workflow:
Detailed Methodology (based on Stipanuk et al., 1994): [8]
-
Cell Isolation: Hepatocytes are isolated from male Sprague-Dawley rats by collagenase perfusion.
-
Incubation: Isolated hepatocytes are incubated in a suitable medium (e.g., Waymouth's medium) containing equimolar concentrations of [35S]-labeled L-cysteine, N-acetyl-L-cysteine (NAC), or L-2-oxothiazolidine-4-carboxylate (OTC).
-
Metabolite Analysis: At specified time intervals, aliquots of the cell suspension and medium are collected. Cells are lysed, and the levels of [35S]-labeled glutathione, taurine, and sulfate (B86663) in the cells and medium are determined using high-performance liquid chromatography (HPLC) with radiochemical detection.
-
Data Analysis: The rates of uptake and metabolism of each cysteine precursor are calculated and compared to assess their relative efficacy in promoting glutathione synthesis and other metabolic pathways.
In Vivo Evaluation in a Model of Oxidative Stress
Objective: To assess the protective effects of OTCA against cisplatin-induced nephrotoxicity, a condition characterized by oxidative stress and inflammation.
Experimental Workflow:
References
- 1. Effect of L-2-oxothiazolidine-4-carboxylate administration on glutathione and cysteine concentrations in guinea pig liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. l-2-Oxothiazolidine-4-carboxylate reverses glutathione oxidation and delays fatigue of skeletal muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Covalent Targeting of Glutamate Cysteine Ligase to Inhibit Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. l-2-oxothiazolidine-4-carboxylate influence on age- and heat exposure-dependent redox changes in rat’s blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-2-oxothiazolidine-4-carboxylate, a cysteine precursor, stimulates growth and normalizes tissue glutathione concentrations in rats fed a sulfur amino acid-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 11. Post-translational Activation of Glutamate Cysteine Ligase with Dimercaprol: A NOVEL MECHANISM OF INHIBITING NEUROINFLAMMATION IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
antioxidant properties of 2-Oxothiazolidine-4-carboxylic acid
An In-depth Technical Guide to the Antioxidant Properties of 2-Oxothiazolidine-4-carboxylic Acid (OTCA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (OTCA), also known as procysteine, is a cysteine prodrug with significant indirect antioxidant properties. Its primary mechanism of action involves the intracellular delivery of L-cysteine, the rate-limiting amino acid for the synthesis of glutathione (B108866) (GSH), a critical endogenous antioxidant. By augmenting intracellular GSH levels, OTCA enhances the cellular defense against oxidative stress, making it a compound of interest for conditions associated with oxidative damage. This document provides a comprehensive overview of the antioxidant properties of OTCA, including its mechanism of action, quantitative data from various studies, and detailed experimental protocols for its evaluation.
Core Antioxidant Mechanism of Action
The antioxidant effect of this compound is primarily indirect, functioning as a potent precursor for the synthesis of glutathione (GSH).[1] Unlike direct antioxidants that scavenge free radicals themselves, OTCA's role is to bolster the cell's own antioxidant defense system.
The process begins with the transport of OTCA into the cell. Once inside, the intracellular enzyme 5-oxoprolinase hydrolyzes the thiazolidine (B150603) ring of OTCA.[2][3] This reaction releases L-cysteine, a crucial amino acid for cellular processes.[2][3] The availability of cysteine is the rate-limiting step in the synthesis of the tripeptide glutathione (γ-L-Glutamyl-L-cysteinylglycine).[1][2]
With an increased supply of cysteine from OTCA, the enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of γ-glutamylcysteine. Subsequently, glutathione synthetase (GS) adds a glycine (B1666218) residue to form glutathione.[4][5] The newly synthesized GSH then participates in various antioxidant and detoxification pathways, including the direct neutralization of reactive oxygen species (ROS), the reduction of other antioxidant molecules like vitamin C and E, and the detoxification of xenobiotics, thereby protecting the cell from oxidative damage.[6]
Beyond its role in GSH synthesis, OTCA has also been noted to have anti-inflammatory effects, which can contribute to its overall protective capacity against oxidative stress-related pathologies.[3][7]
Quantitative Data on Antioxidant Properties
The following tables summarize the quantitative effects of this compound on various markers of oxidative stress and antioxidant defense systems as reported in the literature.
Table 1: Effects of OTCA on Glutathione (GSH) Levels
| Experimental Model | Treatment Details | Observed Effect on GSH | Reference |
| Human Aortic Vascular Smooth Muscle Cells | Cultured in calcifying conditions, treated with 1-5 mM OTCA for 7 days. | Prevented the 90% decline in GSH levels observed in calcifying conditions. | [5] |
| Healthy Human Volunteers | Oral administration of 0.15 and 0.45 mmol/kg OTCA. | Significant increase in intracellular glutathione in lymphocytes from 8.7 to 15.6 nmol/mg of protein 2-3 hours after ingestion. | [8] |
| Rats with Isoproterenol-Induced Myocardial Infarction | ISO-injected rats treated with OTCA. | Myocardial GSH levels were significantly reduced in ISO-injected rats; OTCA treatment aimed to counteract this. | [3] |
Table 2: Effects of OTCA on Antioxidant Enzyme Activity
| Experimental Model | Treatment Details | Change in Superoxide (B77818) Dismutase (SOD) Activity | Change in Catalase (CAT) Activity | Change in Glutathione Peroxidase (GPx) Activity | Reference |
| Rats with Isoproterenol-Induced Myocardial Infarction | ISO-injected rats treated with OTCA. | Significantly higher than the ISO group. | Significantly higher than the ISO group. | Not Reported | [3] |
| Cisplatin-Treated Human Kidney (HK-2) Cells | Cisplatin-treated cells with or without OTCA administration. | Information on the effect of OTCA on SOD activity was measured. | Not Reported | Not Reported | [9] |
Table 3: Effects of OTCA on Markers of Oxidative Damage
| Experimental Model | Oxidative Stress Marker | Treatment Details | Observed Effect | Reference |
| Rats with Isoproterenol-Induced Myocardial Infarction | Lipid Peroxidation (MDA) | ISO-injected rats treated with OTCA. | Inhibited ISO-induced lipid peroxidation. | [3] |
| Human Aortic Vascular Smooth Muscle Cells | Vascular Calcification | Cultured in calcifying medium, treated with 1-5 mM OTCA for 7 days. | Inhibited calcification by up to 90%. | [5] |
| Cisplatin-Induced Renal Injury in Mice | Reactive Oxygen Species (ROS) | Mice treated with cisplatin (B142131) with or without OTCA administration. | Significant reduction of cisplatin-induced ROS production. | [9] |
Note: Direct free-radical scavenging activity of OTCA, often expressed as an IC50 value from assays like DPPH or ABTS, is not extensively reported in the reviewed scientific literature. The primary antioxidant function of OTCA is attributed to its role as a cysteine precursor for GSH synthesis.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the are provided below.
Quantification of Total Glutathione (GSH)
This protocol is based on the enzymatic recycling method using glutathione reductase.
Materials:
-
5% 5-Sulfosalicylic acid (SSA) for deproteinization
-
Assay Buffer (e.g., phosphate (B84403) buffer with EDTA)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Glutathione Reductase (GR)
-
NADPH
-
GSH standards
-
Microplate reader (405-412 nm)
Procedure:
-
Sample Preparation:
-
Cultured Cells: Harvest approximately 10^6 cells, wash with PBS, and homogenize or sonicate in an appropriate buffer.
-
Tissue: Homogenize tissue in cold 5% SSA.
-
Centrifuge the homogenate at >1,000 x g for 5 minutes and collect the supernatant.
-
-
Deproteination: Add 100 µL of cold 5% SSA to 50 µL of the sample. Vortex and centrifuge at >1,000 x g for 5 minutes. Collect the supernatant.
-
Assay:
-
Add 50 µL of calibrators, controls, and deproteinated samples to the wells of a microplate.
-
Add 50 µL of DTNB solution to each well.
-
Add 50 µL of Glutathione Reductase (GR) to each well.
-
Incubate at room temperature for 3-5 minutes.
-
Initiate the reaction by adding 50 µL of NADPH to each well.
-
-
Measurement: Immediately begin recording the absorbance at 405 nm at 15-20 second intervals for 3 minutes.
-
Calculation: Determine the rate of TNB production (change in absorbance per minute). The concentration of GSH in the samples is calculated by comparing the rate of reaction to a standard curve generated with known GSH concentrations.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
DCFH-DA stock solution (10-20 mM in DMSO)
-
Culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Adherent cells in a 24- or 96-well plate
-
Fluorescence microplate reader or fluorescence microscope (Excitation: ~485 nm, Emission: ~535 nm)
Procedure:
-
Cell Seeding: Seed adherent cells in a multi-well plate to achieve 70-90% confluency on the day of the experiment. Incubate overnight.
-
Cell Treatment: Treat cells with OTCA and/or an oxidative stressor (e.g., H₂O₂) for the desired duration. Include appropriate controls.
-
DCFH-DA Staining:
-
Prepare a DCFH-DA working solution (e.g., 10-25 µM) in pre-warmed serum-free medium immediately before use.
-
Remove the treatment medium, wash cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with pre-warmed PBS.
-
Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader or capture images with a fluorescence microscope.
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Express results as a fold change relative to the control group.
Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of the reduction of a tetrazolium salt (WST-1) by superoxide radicals.
Materials:
-
SOD Assay Kit (containing WST-1, enzyme working solution, and SOD standard)
-
Tissue or cell lysate
-
Microplate reader (450 nm)
Procedure:
-
Sample Preparation:
-
Tissue: Homogenize tissue in ice-cold lysis buffer. Centrifuge at 14,000 x g for 5 minutes at 4°C and collect the supernatant.
-
Cells: Lyse cells in ice-cold lysis buffer. Centrifuge and collect the supernatant.
-
-
Assay:
-
Add 20 µL of sample, standard, or control to the wells of a microplate.
-
Add 20 µL of the enzyme working solution to each well.
-
Add 200 µL of the substrate solution to each well and mix thoroughly.
-
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: The SOD activity is calculated based on the percentage of inhibition of the WST-1 reduction rate, compared to a standard curve.
Catalase (CAT) Activity Assay
This spectrophotometric assay is based on monitoring the decomposition of hydrogen peroxide (H₂O₂).
Materials:
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM in phosphate buffer)
-
Tissue or cell lysate
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare tissue or cell homogenates in phosphate buffer. Centrifuge to remove debris and collect the supernatant.
-
Assay:
-
In a quartz cuvette, add 2.9 mL of H₂O₂ solution.
-
Allow the substrate to equilibrate to 25°C in the spectrophotometer.
-
Initiate the reaction by adding 0.1 mL of the sample lysate.
-
-
Measurement: Immediately monitor the decrease in absorbance at 240 nm for approximately 180 seconds.
-
Calculation: Catalase activity is calculated from the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm. One unit of catalase is defined as the amount of enzyme that decomposes 1.0 µmole of H₂O₂ per minute at 25°C and pH 7.0.
Visualizations of Experimental and Logical Workflows
Conclusion
This compound serves as a potent, indirect antioxidant by efficiently delivering L-cysteine intracellularly, thereby boosting the synthesis of glutathione. This mechanism enhances the cell's endogenous antioxidant defenses, leading to a reduction in reactive oxygen species and protection against oxidative damage. The provided quantitative data, though not exhaustive in terms of direct radical scavenging, consistently supports its efficacy in various models of oxidative stress. The detailed experimental protocols offered in this guide provide a robust framework for researchers to further investigate and quantify the antioxidant effects of OTCA. Its demonstrated ability to mitigate oxidative stress markers highlights its potential as a therapeutic agent in pathologies where oxidative damage is a key etiological factor. Further research to determine its direct free-radical scavenging capacity would provide a more complete antioxidant profile.
References
- 1. Inhibition of cytoskeletal protein carbonylation may protect against oxidative damage in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-zinc superoxide dismutase activity in healthy and inflamed human dental pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Effects of 2-Oxothiazolidine-4-carboxylic acid (OTCA)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Oxothiazolidine-4-carboxylic acid (OTCA), also known as procysteine (B555127), is a cysteine prodrug that has demonstrated significant anti-inflammatory and antioxidant properties in a variety of preclinical models. By efficiently delivering cysteine intracellularly, OTCA boosts the synthesis of glutathione (B108866) (GSH), a critical endogenous antioxidant. This enhancement of the cellular antioxidant capacity is central to its mechanism of action, enabling it to mitigate inflammation driven by oxidative stress. OTCA exerts its effects by modulating key inflammatory signaling pathways, primarily through the inhibition of Nuclear Factor-kappaB (NF-κB) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This document provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the anti-inflammatory properties of OTCA.
Core Mechanism of Action: From Cysteine Prodrug to Inflammatory Modulator
OTCA serves as a stable precursor to L-cysteine.[1] It is readily transported into cells where the enzyme 5-oxo-L-prolinase hydrolyzes it to release cysteine.[2] Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant non-protein thiol in mammalian cells and a cornerstone of the cellular antioxidant defense system.[2][3]
The anti-inflammatory effects of OTCA are intrinsically linked to its ability to increase intracellular GSH levels. Elevated GSH enhances the cell's capacity to neutralize reactive oxygen species (ROS), which are potent signaling molecules that can activate pro-inflammatory pathways.[2][4] By reducing the cellular ROS burden, OTCA indirectly suppresses inflammation. The primary signaling pathways influenced by this mechanism are the NF-κB and Nrf2 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappaB (NF-κB) family of transcription factors are master regulators of the inflammatory response.[5] In unstimulated cells, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Pro-inflammatory stimuli, including cytokines like TNF-α and oxidative stress, trigger a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[6][7] This frees the NF-κB dimer to translocate into the nucleus, where it binds to DNA and drives the transcription of numerous pro-inflammatory genes, such as IL-6, TNF-α, and adhesion molecules like ICAM-1.[2][8]
OTCA attenuates NF-κB activation primarily by reducing oxidative stress, which is a known trigger for the IKK complex.[1][2] This prevents the degradation of IκBα and sequesters NF-κB in the cytoplasm, thereby downregulating the expression of inflammatory target genes.[2]
Figure 1: OTCA-mediated inhibition of the canonical NF-κB signaling pathway.
Modulation of the Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] In response to oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription.[10]
There is significant crosstalk between the Nrf2 and NF-κB pathways.[9][11] Activation of Nrf2 can suppress NF-κB signaling.[12] For instance, one of the key Nrf2 target genes, Heme Oxygenase-1 (HO-1), has potent anti-inflammatory properties. By upregulating such antioxidant enzymes, OTCA-driven Nrf2 activation contributes to a cellular environment that is less conducive to inflammation.[11][12]
Figure 2: OTCA-mediated modulation of the Nrf2/ARE antioxidant pathway.
Quantitative Data on Anti-inflammatory Effects
The efficacy of OTCA has been quantified in several in vitro and in vivo models. The following tables summarize key findings, demonstrating OTCA's ability to reduce inflammatory markers.
Table 1: In Vitro Anti-inflammatory Effects of OTCA
| Cell Line / Model | Inflammatory Stimulus | OTCA Concentration | Measured Endpoint | Result (% Reduction vs. Stimulated Control) | Reference |
| ARPE-19 (Human RPE) | TNF-α (10 ng/mL) | 10 mM | IL-6 Secretion (ELISA) | ~75% reduction | [13] |
| ARPE-19 (Human RPE) | TNF-α (10 ng/mL) | 10 mM | Ccl2 Secretion (ELISA) | ~60% reduction | [13] |
| Human Peritoneal Mesothelial Cells | Acetaldehyde (GDP) | 1 mM | IL-6 Synthesis | Reversed 74% inhibition caused by GDP | [14] |
| Human Peritoneal Mesothelial Cells | GDP-high PDF | 1 mM | IL-6 Synthesis | Reversed 40% inhibition caused by PDF | [14] |
Table 2: In Vivo Anti-inflammatory Effects of OTCA
| Animal Model | Disease Induction | OTCA Treatment | Measured Endpoint | Result (vs. Disease Control) | Reference |
| Murine Model of Asthma | Ovalbumin (OVA) Challenge | 100 mg/kg, i.p. | IL-4, IL-5, IL-13 in BAL fluid | Significant reduction | [3][15] |
| Murine Model of Asthma | Ovalbumin (OVA) Challenge | 100 mg/kg, i.p. | NF-κB Activation in Lung Tissue | Significantly reduced | [16] |
| Cisplatin-induced Renal Injury (Mice) | Cisplatin (20 mg/kg) | 400 mg/kg/day, p.o. | NF-κB p65 Nuclear Translocation | Significant reduction | [2] |
| Cisplatin-induced Renal Injury (Mice) | Cisplatin (20 mg/kg) | 400 mg/kg/day, p.o. | ICAM-1 Expression | Significant reduction | [2] |
| Cisplatin-induced Renal Injury (Mice) | Cisplatin (20 mg/kg) | 400 mg/kg/day, p.o. | MCP-1 Expression | Significant reduction | [2] |
| Isoproterenol-induced Myocardial Infarction (Rats) | Isoproterenol (85 mg/kg) | 100 mg/kg, p.o. | NF-κB Activation in Heart Tissue | Significantly reduced | [1] |
| DKO rd8 mouse model of AMD | Genetic (Ccl2/Cx3cr1 knockout) | 10 mg/mL in drinking water | Retinal IL-1β, TGF-β | Significantly suppressed | [13] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the anti-inflammatory effects of OTCA.
Figure 3: General experimental workflow for in vitro analysis of OTCA's effects.
Quantification of Inflammatory Cytokines (ELISA)
This protocol is for measuring the concentration of secreted cytokines like IL-6 or TNF-α in cell culture supernatant.[13][17]
-
Plate Coating : Coat a 96-well high-binding microplate with 100 μL/well of capture antibody (e.g., anti-human IL-6) diluted in coating buffer (e.g., 1x PBS). Incubate overnight at 4°C.[18]
-
Washing : Aspirate the coating solution and wash the plate 3-5 times with 200 μL/well of Wash Buffer (1x PBS with 0.05% Tween-20).
-
Blocking : Add 200 μL/well of Blocking Buffer (e.g., 1% BSA in PBS) to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Sample Incubation : Wash the plate as in step 2. Add 100 μL of standards and experimental samples (cell culture supernatant) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody : Wash the plate. Add 100 μL/well of a biotinylated detection antibody (e.g., biotinylated anti-human IL-6) diluted in blocking buffer. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate : Wash the plate. Add 100 μL/well of Streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development : Wash the plate. Add 100 μL/well of TMB substrate solution. Incubate until a color change is observed (5-20 minutes).
-
Stop Reaction : Add 50 μL/well of Stop Solution (e.g., 2N H₂SO₄).
-
Read Plate : Measure the absorbance at 450 nm using a microplate reader. Calculate concentrations based on the standard curve.
Assessment of NF-κB Activation (Western Blot)
This protocol assesses NF-κB activation by measuring the phosphorylation of the p65 subunit or the degradation of the IκBα inhibitor.[3][19][20]
-
Sample Preparation : After treatment, wash cells with ice-cold PBS and lyse them with 100-200 μL of RIPA buffer containing protease and phosphatase inhibitors.[21] Scrape the cells, incubate the lysate on ice for 30 minutes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[21]
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE : Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes. Load samples onto a 10-12% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.[22][23]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[24]
-
Blocking : Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat milk or 5% BSA in TBST).[24]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody (e.g., rabbit anti-phospho-NF-κB p65, rabbit anti-IκBα, or mouse anti-β-actin as a loading control) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[20]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.[23]
-
Detection : Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[22]
-
Densitometry : Quantify band intensity using imaging software and normalize to the loading control (β-actin).
Measurement of Intracellular ROS
This protocol uses fluorescent probes to measure the generation of intracellular ROS.[25][26]
-
Cell Plating : Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment : Treat cells with OTCA followed by an oxidative stimulus as per the experimental design.
-
Probe Loading : Remove the treatment media and wash cells with warm PBS or HBSS. Add 100 μL of 10-25 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) or 10 µM Dihydroethidium (DHE) diluted in PBS/HBSS.[26][27][28]
-
Incubation : Incubate the plate for 30-45 minutes at 37°C, protected from light.[28]
-
Measurement : Wash the cells once with PBS/HBSS. Add 100 μL of PBS/HBSS to each well. Measure the fluorescence using a microplate reader.
-
Data Analysis : Express fluorescence intensity relative to the untreated control group.
Conclusion and Future Directions
This compound (OTCA) is a potent modulator of inflammation, acting primarily through its capacity to enhance intracellular glutathione synthesis. By bolstering the endogenous antioxidant system, OTCA effectively counters oxidative stress and subsequently inhibits the pro-inflammatory NF-κB pathway while potentially activating the protective Nrf2/ARE pathway. Quantitative data from diverse in vitro and in vivo models consistently demonstrate its ability to reduce the expression and secretion of key inflammatory mediators.
The detailed protocols provided herein offer a standardized framework for researchers to further investigate the therapeutic potential of OTCA. Future research should focus on its efficacy in more complex chronic inflammatory disease models, potential synergistic effects with other anti-inflammatory agents, and the elucidation of its full range of molecular targets beyond the NF-κB and Nrf2 pathways. Given its robust mechanism of action and favorable safety profile as a cysteine prodrug, OTCA represents a promising candidate for the development of novel therapies for a range of inflammation-driven diseases.[1][29]
References
- 1. mdpi.com [mdpi.com]
- 2. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-2-Oxothiazolidine-4-Carboxylic Acid or α-Lipoic Acid Attenuates Airway Remodeling: Involvement of Nuclear Factor-κB (NF-κB), Nuclear Factor Erythroid 2p45-Related Factor-2 (Nrf2), and Hypoxia-Inducible Factor (HIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NF-κB signalling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 11. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. L-2-Oxothiazolidine-4-carboxylic acid or α-lipoic acid attenuates airway remodeling: involvement of nuclear factor-κB (NF-κB), nuclear factor erythroid 2p45-related factor-2 (Nrf2), and hypoxia-inducible factor (HIF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad.com [bio-rad.com]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Western Blot Protocol | Leinco Technologies [leinco.com]
- 24. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bmglabtech.com [bmglabtech.com]
- 28. Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines [jove.com]
- 29. Protective effect of procysteine on Acinetobacter pneumonia in hyperoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Oxothiazolidine-4-carboxylic Acid (OTC) for Glutathione Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutathione (B108866) (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant endogenous antioxidant in mammalian cells, playing a critical role in cellular protection against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis.[1][2] Depletion of intracellular GSH is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, liver disease, cardiovascular disease, and HIV infection.[1] Consequently, strategies to augment intracellular GSH levels are of significant therapeutic interest. One of the most promising approaches is the administration of cysteine precursors, as cysteine is the rate-limiting amino acid for GSH biosynthesis.[1]
This technical guide provides a comprehensive overview of 2-oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug, for the purpose of repleting and augmenting intracellular glutathione levels.[1] Also known as procysteine, OTC is a heterocyclic compound that is readily transported into cells and enzymatically converted to cysteine, thereby bypassing the limitations of direct cysteine supplementation.[3] This document will detail the mechanism of action of OTC, summarize quantitative data from key preclinical and clinical studies, provide detailed experimental protocols for its evaluation, and present visual diagrams of its metabolic pathway and experimental workflows.
Mechanism of Action: OTC as a Cysteine Prodrug
OTC serves as an intracellular delivery system for cysteine.[1][4] Its mechanism of action involves the following key steps:
-
Cellular Uptake: OTC is stable in plasma and is readily transported into cells.[3] Evidence suggests that this transport is mediated by the Na+-coupled monocarboxylate transporter SLC5A8 (SMCT1).[5]
-
Enzymatic Conversion: Within the cell, OTC is a substrate for the enzyme 5-oxoprolinase (also known as pyroglutamate (B8496135) hydrolase).[6][7][8]
-
Cysteine Release: 5-oxoprolinase catalyzes the ATP-dependent hydrolysis of the thiazolidine (B150603) ring in OTC, yielding L-cysteine and carbon dioxide.[7][8]
-
Glutathione Synthesis: The newly synthesized cysteine is then available for the synthesis of glutathione via the sequential actions of γ-glutamylcysteine synthetase and glutathione synthetase.[2]
This intracellular conversion protects cysteine from oxidation and other reactions in the extracellular environment, making it a more efficient method for repleting cellular GSH compared to direct administration of cysteine.[4][3]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of OTC in augmenting GSH levels has been demonstrated in a variety of preclinical and clinical settings. The following tables summarize the key quantitative findings from these studies.
Table 1: Summary of Preclinical Studies on OTC and Glutathione Levels
| Animal Model | Condition | OTC Dosage and Administration | Tissue/Cell Type | Key Findings on Glutathione (GSH) Levels | Reference(s) |
| Rats | Sulfur amino acid-deficient diet | 0.35% in diet for 3 weeks | Bronchoalveolar lining fluid, lung, lymphocytes, liver | Normalized GSH concentrations to levels of control rats on a sufficient diet. | [9] |
| Guinea Pigs | Normal | 5 mmol/kg, intraperitoneal injection | Liver | 21-29% increase in GSH concentration 1-3 hours post-injection. | [10] |
| Rats | Fasting | 10 mmol/kg, oral | Kidney, jejunum, colon | Significant increases in GSH in kidney (5.6 vs 4.3), jejunum (13.8 vs 12.1), and colon (6.7 vs 5.3) compared to buffer. | [11] |
| Rats | Whole abdominal radiation | 10 mmol/kg, oral | Jejunum, colon | Significant increases in GSH in jejunum (9.3 vs 7.5) and colon (5.6 vs 4.3) compared to buffer. | [11] |
| Chicks and Rats | Cysteine-free diet | Graded increments in diet | Liver | OTC was 80.3% (chicks) and 83.7% (rats) as efficacious as isosulfurous levels of cysteine for hepatic GSH biosynthesis. | [12] |
| Mice | Cisplatin-induced renal injury | Not specified | Kidney | Ameliorated cisplatin-induced GSH depletion. | [6] |
| Rats | Normal | 8 mmol/kg, subcutaneous | Brain | Increased total glutathione concentration in the brain. | [13] |
| Rats | Chronic enteral ethanol (B145695) exposure | 500 mg/kg/day in diet for 4 weeks | Circulating blood, Kupffer cells | Increased circulating GSH levels about 2-fold and elevated GSH in isolated Kupffer cells about 2-fold. | [14] |
| Mice | Ischemic stroke (MCAO) | Intravenous injection 3 hours after MCAO | Penumbral cortex | Rescued the reduced GSH levels observed after ischemia. | [15] |
Table 2: Summary of Clinical Studies on OTC and Glutathione Levels
| Study Population | Condition | OTC Dosage and Administration | Tissue/Cell Type | Key Findings on Glutathione (GSH) Levels | Reference(s) |
| Healthy Volunteers | Normal | 56-66 mg/kg (single) or 70-100 mg/kg (every 8h for 4 doses), IV infusion | Blood | Efficiently increased total blood cysteine, a direct precursor to GSH. | [16] |
| Asymptomatic HIV-infected subjects | HIV Seropositive | 100 mg/kg, twice weekly for 6 weeks, IV | Whole blood | Increases in whole-blood glutathione were observed in the highest dosage group. | [17] |
| Peritoneal dialysis patients | Chronic renal failure | 0.5 g three times a day, oral for 14 days | Whole blood | Significant rise in whole-blood glutathione at days 7 (594 ± 129 µmol/L) and 14 (620 ± 108 µmol/L) compared with baseline (544 ± 139 µmol/L). | [18] |
| Patients with Coronary Artery Disease | Atherosclerosis | 4.5 g, single oral dose | Not directly measured, inferred from improved endothelial function | Augmenting cellular glutathione levels improves endothelium-derived nitric oxide action. | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of OTC.
In Vivo Animal Studies for GSH Repletion
Objective: To determine the efficacy of OTC in repleting tissue glutathione levels in an animal model of GSH depletion.
Materials:
-
L-2-oxothiazolidine-4-carboxylic acid (OTC)
-
Animal model (e.g., Sprague-Dawley rats)
-
GSH depleting agent (e.g., buthionine sulfoximine, acetaminophen) or a deficient diet.[7][9]
-
Phosphate buffered saline (PBS)
-
Metaphosphoric acid (MPA)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Glutathione reductase
-
NADPH
-
Spectrophotometer or HPLC system
Protocol:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Induction of GSH Depletion: Administer a GSH depleting agent or place animals on a sulfur amino acid-deficient diet for a specified period.[9]
-
OTC Administration: Administer OTC orally or via injection at a predetermined dose. A control group should receive a vehicle (e.g., saline).
-
Tissue Collection: At various time points post-OTC administration, euthanize the animals and collect tissues of interest (e.g., liver, lung, kidney, brain).[9][10][11]
-
Tissue Homogenization: Homogenize the collected tissues in ice-cold PBS or a suitable buffer.
-
Protein Precipitation: Precipitate proteins from the homogenate using an equal volume of metaphosphoric acid. Centrifuge to pellet the precipitated protein.
-
GSH Quantification (Spectrophotometric - Tietze Assay):
-
To the supernatant, add DTNB and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
Measure the rate of formation of 2-nitro-5-thiobenzoic acid (TNB) at 412 nm.[3]
-
Quantify GSH levels by comparing the rate to a standard curve of known GSH concentrations.
-
-
GSH Quantification (HPLC):
-
Derivatize the supernatant with a fluorescent agent (e.g., monobromobimane).
-
Separate the derivatized thiols using reverse-phase HPLC.
-
Detect and quantify the GSH-bimane adduct using a fluorescence detector.
-
Human Clinical Trial for Whole Blood GSH Measurement
Objective: To assess the effect of oral OTC supplementation on whole blood glutathione levels in human subjects.
Materials:
-
OTC capsules or solution
-
Placebo capsules or solution
-
Vacutainer tubes with EDTA
-
HPLC system with electrochemical or fluorescence detection
-
Internal standards for GSH measurement
Protocol:
-
Subject Recruitment: Recruit healthy volunteers or patients with a specific condition known to be associated with GSH deficiency.[17][18]
-
Baseline Measurement: Collect a baseline blood sample from each subject before the intervention begins.
-
Randomization and Blinding: Randomly assign subjects to receive either OTC or a placebo in a double-blind manner.
-
Supplementation: Instruct subjects to take the assigned supplement at a specified dose and frequency for a defined period (e.g., 14 days).[18]
-
Blood Collection: Collect blood samples at specified time points during and after the supplementation period (e.g., day 7, day 14, and a follow-up visit).[18]
-
Sample Processing: Immediately after collection, process the whole blood samples for GSH analysis to prevent oxidation. This may involve deproteinization with an acid.
-
GSH Analysis by HPLC:
-
Separate GSH from other blood components using a reverse-phase HPLC column.
-
Detect and quantify GSH using an electrochemical detector or by pre-column derivatization with a fluorescent dye followed by fluorescence detection.
-
Normalize GSH concentrations to hematocrit or hemoglobin levels to account for anemia.[18]
-
-
Statistical Analysis: Compare the changes in GSH levels from baseline between the OTC and placebo groups using appropriate statistical tests.
Visualizations: Pathways and Workflows
Signaling Pathway of OTC to Glutathione Synthesis
Caption: Metabolic pathway of OTC to glutathione.
Experimental Workflow for In Vivo Evaluation of OTC
Caption: Workflow for in vivo OTC evaluation.
Discussion and Future Directions
The evidence strongly supports the role of this compound as an effective agent for increasing intracellular glutathione levels. Its mechanism as a cysteine prodrug allows it to efficiently bypass the limitations of direct cysteine or glutathione supplementation.[3] Preclinical studies have consistently demonstrated its ability to replete GSH in various tissues under conditions of oxidative stress. Clinical trials have also shown promising results in increasing whole blood GSH in diverse patient populations.[17][18]
However, some clinical trials have yielded inconclusive or negative results, such as in the case of acute respiratory distress syndrome (ARDS), where OTC did not improve survival.[20] This highlights the need for further research to optimize dosing regimens, identify the most suitable patient populations, and fully understand the pharmacokinetics and pharmacodynamics of OTC in different disease states.
Future research should focus on:
-
Large-scale, randomized controlled trials in specific disease indications with well-defined primary endpoints related to both GSH levels and clinical outcomes.
-
Pharmacokinetic studies to determine the optimal dosing and administration route for maximizing intracellular GSH repletion in target tissues.
-
Comparative studies with other cysteine donors, such as N-acetylcysteine (NAC), to elucidate the relative advantages and disadvantages of each compound.
-
Investigation into the potential of OTC in combination therapies, where augmenting cellular antioxidant capacity may enhance the efficacy of other drugs.
Conclusion
This compound is a well-characterized and potent cysteine prodrug with a strong scientific rationale for its use in repleting intracellular glutathione. The data summarized in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of OTC in conditions associated with oxidative stress and glutathione deficiency. Further well-designed clinical investigations are warranted to fully translate the preclinical promise of OTC into effective therapies for human diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. l-2-oxothiazolidine-4-carboxylate influence on age- and heat exposure-dependent redox changes in rat’s blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. L-2-oxothiazolidine-4-carboxylate, a cysteine precursor, stimulates growth and normalizes tissue glutathione concentrations in rats fed a sulfur amino acid-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of L-2-oxothiazolidine-4-carboxylate administration on glutathione and cysteine concentrations in guinea pig liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective glutathione repletion with oral oxothiazolidine carboxylate (OTZ) in the radiated tumor-bearing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-2-oxothiazolidine-4-carboxylate as a cysteine precursor: efficacy for growth and hepatic glutathione synthesis in chicks and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Administration of L-2-oxothiazolidine-4-carboxylate increases glutathione levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The glutathione precursor L-2-oxothiazolidine-4-carboxylic acid protects against liver injury due to chronic enteral ethanol exposure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic role of a cysteine precursor, OTC, in ischemic stroke is mediated by improved proteostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of 2-oxothiazolidine-4-carboxylate, a cysteine prodrug, and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A phase I/II trial of intravenous L-2-oxothiazolidine-4-carboxylic acid (procysteine) in asymptomatic HIV-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Elevation of whole-blood glutathione in peritoneal dialysis patients by L-2-oxothiazolidine-4-carboxylate, a cysteine prodrug (Procysteine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. L-2-Oxothiazolidine-4-carboxylic acid reverses endothelial dysfunction in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A double-blind placebo-controlled study to evaluate the safety and efficacy of L-2-oxothiazolidine-4-carboxylic acid in the treatment of patients with acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of 2-Oxothiazolidine-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Oxothiazolidine-4-carboxylic acid (OTCA), also known as Procysteine, is a cysteine prodrug that has demonstrated a wide range of significant effects in in vitro studies. Its primary mechanism of action lies in its ability to be readily transported into cells and subsequently metabolized by the intracellular enzyme 5-oxo-L-prolinase to yield L-cysteine.[1][2][3][4] This intracellular delivery of cysteine, the rate-limiting substrate for glutathione (B108866) (GSH) synthesis, leads to the replenishment and elevation of cellular GSH levels.[2][3][5] Consequently, OTCA exhibits potent antioxidant and anti-inflammatory properties, modulates key signaling pathways, and influences cellular processes such as apoptosis and proliferation. This technical guide provides a comprehensive overview of the core in vitro effects of OTCA, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Core Mechanism of Action: Cysteine Prodrug and Glutathione Precursor
OTCA serves as an efficient intracellular delivery system for cysteine.[4] Unlike direct administration of cysteine, which can be toxic and is rapidly oxidized in the extracellular environment, OTCA is stable in plasma and effectively transported into cells.[2] Inside the cell, the enzyme 5-oxo-L-prolinase catalyzes the conversion of OTCA to L-cysteine.[1][4] This increase in the intracellular cysteine pool directly fuels the synthesis of glutathione (GSH), a critical endogenous antioxidant.[5][6][7]
The replenishment of GSH is central to OTCA's protective effects against oxidative stress.[2][6] GSH plays a vital role in detoxifying reactive oxygen species (ROS), maintaining the cellular redox balance, and protecting cellular components from oxidative damage.[2]
Quantitative Data on In Vitro Effects
The following tables summarize the key quantitative findings from in vitro studies on this compound.
| Cell Type | Condition | OTCA Concentration | Effect | Quantitative Measurement | Reference |
| Human Aortic Vascular Smooth Muscle Cells (VSMCs) | Calcifying medium (1 mM CaCl2/sodium phosphate) for 7 days | 1-5 mM | Inhibition of vascular calcification | ≤90% inhibition | [6] |
| Human Aortic Vascular Smooth Muscle Cells (VSMCs) | Calcifying medium | 1-5 mM | Prevention of GSH decline | Prevented a 90% reduction in GSH levels | [6] |
| Human Peritoneal Mesothelial Cells | Glucose degradation product (ACT) exposure | Not specified | Abolished LDH release | Abolished a 374% increase in LDH release | [8] |
| Human Peritoneal Mesothelial Cells | Glucose degradation product (ACT) exposure | Not specified | Reversal of cell growth inhibition | Reversed a 47% inhibition of cell growth | [8] |
| Human Peritoneal Mesothelial Cells | Glucose degradation product (GLYO) exposure | Not specified | Reversal of cell growth inhibition | Reversed a 52% inhibition of cell growth | [8] |
| Human Peritoneal Mesothelial Cells | Glucose degradation product (M-GLYO) exposure | Not specified | Reversal of cell growth inhibition | Reversed a 26% inhibition of cell growth | [8] |
| Human Peritoneal Mesothelial Cells | GDP-high PDF exposure | Not specified | Improved cell growth | +150% improvement in cell growth | [8] |
| Mouse Diaphragm Fiber Bundles | 1-hour incubation | 10 mM | Slowed force decline (fatigue) | Fatigue index at 300s: 34 ± 6% (OTCA) vs. 50 ± 8% (Control) | [7] |
Key In Vitro Effects and Signaling Pathways
Antioxidant and Cytoprotective Effects
By boosting intracellular GSH levels, OTCA effectively mitigates oxidative stress induced by various stimuli.[1][2][6] This has been demonstrated in multiple cell types, where OTCA treatment protects against cell damage and death caused by reactive oxygen species.[2] In human peritoneal mesothelial cells, OTCA was shown to reverse the cytotoxic effects of glucose degradation products, key contributors to the bioincompatibility of peritoneal dialysis fluids.[8]
Anti-inflammatory Activity
OTCA exhibits significant anti-inflammatory properties. Studies have shown that OTCA can suppress the expression and secretion of pro-inflammatory cytokines such as IL-6 and CCL2 in retinal pigment epithelial (RPE) cells stimulated with TNF-α.[9][10] This anti-inflammatory effect is, at least in part, independent of its interaction with the GPR109A receptor, suggesting a broader mechanism of action.[9] Furthermore, OTCA has been shown to reduce the activation of NF-κB, a key transcription factor involved in inflammatory responses.[1]
Modulation of Apoptosis
OTCA has been shown to reduce apoptosis in various in vitro models. In human aortic vascular smooth muscle cells cultured in calcifying conditions, OTCA treatment was associated with reduced apoptosis.[6] This anti-apoptotic effect is likely linked to its ability to combat oxidative stress, a known inducer of programmed cell death. By maintaining cellular redox homeostasis, OTCA helps to prevent the activation of apoptotic signaling cascades.
Effects on Cancer Cells
The in vitro effects of OTCA on cancer cells appear to be context-dependent. In some studies, OTCA has been shown to decrease GSH levels and proliferation rates in B16 melanoma cells, thereby sensitizing them to the cytotoxic action of chemotherapeutic agents like acrolein (a metabolite of cyclophosphamide).[11] Similarly, in a human breast cancer cell line (MCF7), OTCA decreased GSH levels and increased the cytotoxicity of melphalan (B128).[12] This effect was attributed to OTCA limiting the production of glutamate, a crucial substrate for GSH synthesis, through its interaction with 5-oxo-L-prolinase.[12] These findings suggest a potential role for OTCA in enhancing the efficacy of certain cancer therapies by modulating tumor cell GSH metabolism.
Detailed Experimental Protocols
Glutathione (GSH) Measurement Assay
This protocol describes a common colorimetric method for determining total glutathione levels in cell lysates.
Materials:
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Reduced glutathione (GSH) standards
-
Glutathione Reductase
-
NADPH
-
Phosphate-EDTA buffer
-
5% 5-Sulfosalicylic acid (SSA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with OTCA or control vehicle.
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold 5% SSA and scraping.
-
Incubate the lysate on ice for 10 minutes.
-
Centrifuge at 8,000 x g for 5 minutes at 4°C to pellet the protein.
-
Collect the supernatant containing the GSH.[13]
-
-
Assay Reaction:
-
Prepare a reaction mixture containing phosphate-EDTA buffer, NADPH, and Glutathione Reductase.
-
Add a specific volume of the cell lysate supernatant or GSH standards to the wells of a 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding a solution of DTNB.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at timed intervals (kinetic reading) or after a fixed incubation period (e.g., 5 minutes) at room temperature.[14]
-
The rate of color change is proportional to the concentration of glutathione in the sample.
-
-
Quantification:
-
Generate a standard curve using the absorbance values of the known GSH standards.
-
Determine the concentration of GSH in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the GSH concentration to the total protein content of the cell lysate, which can be determined using a Bradford or BCA protein assay.
-
Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of OTCA or a control vehicle for the desired duration.
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance of the solubilized formazan product at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media and MTT only) from the absorbance of the experimental wells.
-
Express the results as a percentage of the viability of the control (untreated) cells.
-
Caspase Activity Assay
This protocol describes a general method for measuring the activity of effector caspases (e.g., caspase-3/7), which are key executioners of apoptosis, using a fluorogenic substrate.
Materials:
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3)
-
Cell lysis buffer
-
Assay buffer
-
96-well black microplate (for fluorescence measurements)
-
Fluorometer
Procedure:
-
Induction of Apoptosis and Cell Lysis:
-
Culture cells and treat them with OTCA and/or an apoptosis-inducing agent. Include a positive and negative control group.
-
Harvest the cells and wash them with cold PBS.
-
Lyse the cells using the provided cell lysis buffer and incubate on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.[15]
-
-
Assay Reaction:
-
Add the cell lysate to the wells of a black 96-well plate.
-
Prepare a reaction mixture containing the assay buffer and the fluorogenic caspase substrate.
-
Add the reaction mixture to each well containing the cell lysate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspases in the lysate will cleave the substrate, releasing the fluorescent moiety (e.g., AMC).
-
Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths (e.g., excitation ~380 nm, emission ~460 nm for AMC).[15]
-
-
Data Analysis:
-
The fluorescence intensity is directly proportional to the caspase activity in the sample.
-
Results can be expressed as relative fluorescence units (RFU) or normalized to the protein concentration of the lysate.
-
Conclusion
The in vitro evidence strongly supports the role of this compound as a potent modulator of cellular redox status and inflammatory responses. Its ability to efficiently deliver cysteine for glutathione synthesis underpins its significant antioxidant and cytoprotective effects. The capacity of OTCA to influence key signaling pathways, such as NF-κB, and to modulate cellular processes like apoptosis and proliferation highlights its therapeutic potential in a variety of disease models. For drug development professionals, OTCA presents an intriguing candidate for conditions associated with oxidative stress and inflammation. Further in vitro research can continue to elucidate its precise molecular interactions and optimize its application for specific therapeutic targets.
References
- 1. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. l-2-oxothiazolidine-4-carboxylate influence on age- and heat exposure-dependent redox changes in rat’s blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. l-2-Oxothiazolidine-4-carboxylate reverses glutathione oxidation and delays fatigue of skeletal muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of L-2-oxothiazolidine-4-carboxylate on the cytotoxic activity and toxicity of cyclophosphamide in mice bearing B16F10 melanoma liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitization effect of L-2-oxothiazolidine-4-carboxylate on tumor cells to melphalan and the role of 5-oxo-L-prolinase in glutathione modulation in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
2-Oxothiazolidine-4-carboxylic Acid (OTCA) and Oxidative Stress Reduction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of diseases. 2-Oxothiazolidine-4-carboxylic acid (OTCA), a cysteine prodrug, represents a promising therapeutic agent for mitigating oxidative stress. By efficiently delivering cysteine, the rate-limiting amino acid for glutathione (B108866) (GSH) synthesis, OTCA bolsters the cell's primary antioxidant defense system. This guide provides a comprehensive technical overview of OTCA's mechanism of action, its quantitative effects on key oxidative stress biomarkers, detailed experimental protocols for its evaluation, and a visual representation of the signaling pathways it modulates.
Mechanism of Action: Replenishing the Master Antioxidant
OTCA functions as a bioavailable precursor to L-cysteine.[1] Following administration, OTCA is readily transported into cells where it is metabolized by the enzyme 5-oxo-L-prolinase into L-cysteine.[2][3] This intracellular delivery of cysteine bypasses the limitations of direct cysteine supplementation, which is often hampered by poor stability and low bioavailability.
The newly synthesized cysteine is then utilized in the synthesis of glutathione (GSH), a tripeptide that is central to cellular redox homeostasis.[4] GSH exerts its antioxidant effects through several mechanisms, including the direct scavenging of free radicals and as a cofactor for antioxidant enzymes such as glutathione peroxidase (GPx). By increasing the intracellular pool of GSH, OTCA enhances the cell's capacity to neutralize ROS and protect against oxidative damage.
Recent evidence also suggests that the OTCA-mediated increase in the GSH/GSSG ratio can modulate key signaling pathways involved in the cellular stress response, notably the Nrf2 and NF-κB pathways. An increased GSH/GSSG ratio is believed to promote the S-glutathionylation of Keap1, leading to the dissociation and nuclear translocation of Nrf2, a master regulator of antioxidant gene expression.[1][5] Conversely, a higher GSH level can inhibit the activation of the pro-inflammatory transcription factor NF-κB.[6]
Quantitative Effects of OTCA on Oxidative Stress Markers
The administration of OTCA has been shown to significantly impact various biomarkers of oxidative stress across numerous preclinical studies. The following tables summarize the quantitative data from key experiments.
| Table 1: Effect of OTCA on Glutathione (GSH) Levels | ||||
| Study Model | Tissue/Cell Type | OTCA Dose/Concentration | Duration of Treatment | Observed Effect on GSH Levels |
| Guinea Pig | Liver | 5 mmol/kg (i.p.) | 1-3 hours | 21-29% increase[7] |
| Human | Lymphocytes | 0.15 and 0.45 mmol/kg (p.o.) | 2-3 hours | Increase from 8.7 to 15.6 nmol/mg of protein[8] |
| Rat | Lung | 0.35% in diet | 3 weeks | Normalized to control levels in deficient rats[9] |
| Human Aortic Vascular Smooth Muscle Cells | Calcifying VSMCs | 1-5 mM | 7 days | Prevented a 90% reduction in GSH[6][10] |
| Rat | Circulating Blood | 500 mg/kg/day (dietary) | 4 weeks | ~2-fold increase[11] |
| Table 2: Effect of OTCA on Antioxidant Enzyme Activity | ||||
| Study Model | Enzyme | OTCA Dose/Concentration | Duration of Treatment | Observed Effect on Enzyme Activity |
| Cisplatin-treated mice | Superoxide (B77818) Dismutase (SOD) | Not specified | Not specified | Significant reduction of cisplatin-induced ROS production (indirectly suggesting restored SOD function)[12] |
| Isoproterenol-induced myocardial infarction in rats | Superoxide Dismutase (SOD) | Not specified | Not specified | Increased activity compared to untreated controls |
| Isoproterenol-induced myocardial infarction in rats | Catalase (CAT) | Not specified | Not specified | Increased activity compared to untreated controls |
| Hyperoxia-exposed bovine pulmonary artery endothelial cells | Glutathione Peroxidase (GPx) | Not specified | Not specified | No effect on GPx activity[13] |
| Hyperoxia-exposed bovine pulmonary artery endothelial cells | Glutathione Reductase (GR) | Not specified | Not specified | No effect on GR activity[13] |
| Table 3: Effect of OTCA on Markers of Oxidative Damage | ||||
| Study Model | Marker | OTCA Dose/Concentration | Duration of Treatment | Observed Effect |
| Glucose degradation product-treated cells | Lactate Dehydrogenase (LDH) release | Not specified | Not specified | Abolished a 374% increase in LDH release[8] |
| Human Aortic Vascular Smooth Muscle Cells | Calcification | 1-5 mM | 7 days | Inhibited calcification by up to 90%[6][10] |
| Cisplatin-treated mice | Reactive Oxygen Species (ROS) | Not specified | Not specified | Significant reduction in ROS production[12] |
| Allergen-challenged mice | Reactive Oxygen Species (ROS) | Not specified | 48 hours post-challenge | Substantially reduced ROS levels in BAL cells[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of OTCA's effects on oxidative stress.
Measurement of Glutathione (GSH and GSSG) by HPLC
Objective: To quantify the levels of reduced (GSH) and oxidized (GSSG) glutathione in biological samples.
Materials:
-
Metaphosphoric acid (MPA)
-
EDTA
-
HPLC system with UV or electrochemical detector
-
C18 reverse-phase column
-
Mobile phase: Sodium phosphate (B84403) buffer with an ion-pairing agent (e.g., sodium 1-octanesulfonate)
-
GSH and GSSG standards
-
N-ethylmaleimide (NEM) for GSSG measurement
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in a solution of MPA and EDTA to precipitate proteins and prevent auto-oxidation. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Derivatization (for GSSG): To measure GSSG, an aliquot of the supernatant is treated with NEM to block free GSH.
-
HPLC Analysis: Inject the supernatant (for total GSH and GSSG) or the NEM-treated supernatant (for GSSG) onto the C18 column.
-
Detection: Elute with the mobile phase and detect GSH and GSSG using a UV detector at 210-220 nm or an electrochemical detector.
-
Quantification: Generate a standard curve using known concentrations of GSH and GSSG. Calculate the concentrations in the samples by comparing their peak areas to the standard curve.
Superoxide Dismutase (SOD) Activity Assay
Objective: To measure the activity of SOD in biological samples. This protocol is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals.
Materials:
-
Xanthine Oxidase
-
WST-1 or similar tetrazolium salt
-
Assay buffer (e.g., Tris-HCl)
-
Sample homogenate or cell lysate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer and centrifuge to remove debris. Determine the protein concentration of the supernatant.
-
Reaction Mixture: Prepare a reaction mixture containing xanthine and WST-1 in the assay buffer.
-
Assay: In a 96-well plate, add the sample to the reaction mixture.
-
Initiation: Start the reaction by adding xanthine oxidase to generate superoxide radicals.
-
Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) over time.
-
Calculation: The SOD activity is determined by the degree of inhibition of the colorimetric reaction. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of formazan (B1609692) dye formation by 50%. Express the activity as Units/mg of protein.[14][15]
Catalase (CAT) Activity Assay
Objective: To measure the activity of catalase by monitoring the decomposition of hydrogen peroxide (H₂O₂).
Materials:
-
Hydrogen peroxide (H₂O₂) solution
-
Phosphate buffer (pH 7.0)
-
Sample homogenate or cell lysate
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in phosphate buffer and centrifuge. Determine the protein concentration of the supernatant.
-
Reaction Mixture: Prepare a solution of H₂O₂ in phosphate buffer.
-
Assay: In a quartz cuvette, add the sample to the H₂O₂ solution.
-
Measurement: Immediately monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.
-
Calculation: Calculate the rate of decrease in absorbance. One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute. Express the activity as Units/mg of protein.[7][16][17]
Glutathione Peroxidase (GPx) Activity Assay
Objective: To measure the activity of GPx by a coupled reaction with glutathione reductase (GR).
Materials:
-
NADPH
-
Glutathione Reductase (GR)
-
Reduced Glutathione (GSH)
-
Tert-butyl hydroperoxide or cumene (B47948) hydroperoxide (substrate)
-
Assay buffer (e.g., phosphate buffer with EDTA)
-
Sample homogenate or cell lysate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare sample homogenates or cell lysates as described for other enzyme assays.
-
Reaction Mixture: In a cuvette, combine the assay buffer, NADPH, GR, and GSH.
-
Assay: Add the sample to the reaction mixture and incubate for a few minutes to establish a baseline rate of NADPH consumption.
-
Initiation: Start the GPx-catalyzed reaction by adding the peroxide substrate.
-
Measurement: Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺.
-
Calculation: The rate of decrease in absorbance is proportional to the GPx activity. One unit of GPx activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute. Express the activity as Units/mg of protein.[9][18][19][20][21]
Signaling Pathways Modulated by OTCA
OTCA's primary effect of boosting intracellular GSH levels has significant downstream consequences on cellular signaling, particularly on the Nrf2 and NF-κB pathways, which are critical regulators of the cellular response to oxidative stress and inflammation.
Figure 1: OTCA's Mechanism of Action on Nrf2 and NF-κB Pathways. This diagram illustrates how OTCA, by increasing the intracellular GSH/GSSG ratio, leads to the activation of the antioxidant Nrf2 pathway and the inhibition of the pro-inflammatory NF-κB pathway.
Figure 2: General Experimental Workflow for Assessing OTCA's Effects. This flowchart outlines the typical steps involved in evaluating the impact of OTCA on key markers of oxidative stress in biological samples.
Conclusion
This compound is a potent modulator of cellular redox status, primarily through its role as a cysteine prodrug and subsequent enhancement of glutathione synthesis. The quantitative data from preclinical studies consistently demonstrate its efficacy in increasing glutathione levels, enhancing the activity of antioxidant enzymes, and reducing markers of oxidative damage. The detailed experimental protocols provided herein offer a standardized approach for the continued investigation of OTCA and similar compounds. Furthermore, the elucidation of its influence on the Nrf2 and NF-κB signaling pathways provides a molecular basis for its therapeutic potential in a wide range of diseases underpinned by oxidative stress. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic benefits of OTCA in combating oxidative stress-related pathologies.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Post-translational modifications of Keap1: the state of the art [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | GSH-C4 Acts as Anti-inflammatory Drug in Different Models of Canonical and Cell Autonomous Inflammation Through NFκB Inhibition [frontiersin.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. oxfordbiomed.com [oxfordbiomed.com]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Procysteine (OTC): A Deep Dive into its Foundational Research for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Procysteine (B555127), also known as L-2-oxothiazolidine-4-carboxylic acid (OTC), is a cysteine prodrug that has been investigated for its potential therapeutic applications in a range of conditions associated with oxidative stress and glutathione (B108866) deficiency. By efficiently delivering cysteine intracellularly, procysteine serves as a precursor to the potent antioxidant glutathione, thereby augmenting the cell's natural defense mechanisms. This technical guide provides an in-depth overview of the foundational research on procysteine, including its mechanism of action, pharmacokinetics, and key experimental findings, with a focus on quantitative data and detailed experimental protocols to support further research and development.
Core Mechanism of Action: Cysteine Delivery and Glutathione Synthesis
The primary mechanism of action of procysteine lies in its ability to bypass the limitations of direct cysteine supplementation and effectively increase intracellular cysteine levels.[1] Cysteine is the rate-limiting amino acid in the synthesis of glutathione (GSH), a critical endogenous antioxidant.[2]
Once inside the cell, procysteine is enzymatically converted to L-cysteine by 5-oxoprolinase.[2] This newly synthesized cysteine then enters the glutathione synthesis pathway, leading to an increase in intracellular GSH concentrations. This enhanced GSH level helps to protect cells from damage caused by reactive oxygen species (ROS).
The following diagram illustrates the metabolic pathway of procysteine to glutathione:
Caption: Metabolic conversion of Procysteine to Glutathione.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on procysteine.
Table 1: Pharmacokinetics of Procysteine in Humans
| Parameter | Administration Route | Dose | Value | Subject Population | Reference |
| Cmax | Intravenous | 56-66 mg/kg (2-hr infusion) | Not specified | Healthy Volunteers | [3] |
| Tmax | Oral | 0.15 and 0.45 mmol/kg | 45-60 min | Healthy Volunteers | [4] |
| Oral Clearance | Oral | 0.15 mmol/kg | 0.57 ± 0.20 L/hr/kg | Healthy Volunteers | [4] |
| CSF Penetration | IV and Oral | Not specified | Significant levels | ALS Patients | [5] |
Table 2: Preclinical Toxicity of Procysteine in Neonatal Rats
| Compound | Administration Route | Dose | Mortality (at 7 days) | Reference |
| L-cysteine | Intravenous | 1.52 g/kg | 80% | [6] |
| L-cysteine | Intravenous | 1.14 g/kg | 50% | [6] |
| Procysteine | Intravenous | 1.80 g/kg | 10% | [6] |
| Procysteine | Intravenous | 1.35 g/kg | 0% | [6] |
Table 3: Effect of Procysteine on Glutathione Levels
| Study Population | Administration Route | Dose | Effect on Glutathione | Reference |
| Healthy Volunteers | Intravenous | 70-100 mg/kg (every 8 hrs for 4 doses) | Increased total blood glutathione | [3] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in procysteine research.
Determination of Procysteine in Human Plasma by HPLC
A high-performance liquid chromatographic (HPLC) method is used for the quantification of procysteine in human plasma.[1]
Workflow Diagram:
Caption: Workflow for Procysteine quantification by HPLC.
Methodological Details:
-
Sample Preparation: Plasma samples are deproteinized by adding 5% metaphosphoric acid, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant is collected for analysis.[1]
-
Chromatography: The separation is achieved using a reversed-phase analytical column.[1]
-
Detection: Procysteine is detected spectrophotometrically at a wavelength of 230 nm.[1]
-
Quantification: The concentration of procysteine in the plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of procysteine (ranging from 20-1000 µM).[1]
Measurement of 5-Oxoprolinase Activity
The activity of 5-oxoprolinase, the enzyme responsible for converting procysteine to cysteine, can be measured using a radiometric assay.[2]
Experimental Workflow:
Caption: 5-Oxoprolinase activity assay workflow.
Methodological Details:
-
Reaction Mixture: The assay is typically performed in a buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing KCl, MgCl2, ATP, and radiolabeled [3H]5-oxoproline as the substrate.[2]
-
Incubation: The reaction is initiated by adding the cell or tissue lysate to the reaction mixture and incubating at 37°C.[2]
-
Separation: The product of the reaction, [3H]glutamate, is separated from the unreacted substrate using a Dowex-50 (H+) column.[2]
-
Quantification: The amount of [3H]glutamate produced is quantified by scintillation counting, which is proportional to the 5-oxoprolinase activity in the sample.[2]
Measurement of Intracellular Cysteine and Glutathione
Intracellular levels of cysteine and glutathione can be determined using various methods, including HPLC with fluorescence detection after derivatization.
Logical Relationship Diagram:
Caption: General workflow for intracellular thiol analysis.
Methodological Overview:
-
Sample Preparation: Cells are lysed, and proteins are precipitated to prevent interference.
-
Derivatization: The free thiol groups of cysteine and glutathione are derivatized with a fluorescent reagent, such as monobromobimane, to enable sensitive detection.
-
HPLC Analysis: The derivatized thiols are separated by reverse-phase HPLC.
-
Detection and Quantification: The fluorescently labeled cysteine and glutathione are detected using a fluorescence detector and quantified by comparing their peak areas to those of known standards.
Conclusion and Future Directions
The foundational research on procysteine has established its role as an effective cysteine prodrug with a favorable safety profile. Its ability to increase intracellular glutathione levels makes it a promising candidate for conditions characterized by oxidative stress. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to build upon.
Future research should focus on:
-
Conducting larger, well-controlled clinical trials to definitively establish the efficacy of procysteine in various disease states.
-
Further elucidating the detailed pharmacokinetic profile of procysteine, particularly with respect to oral bioavailability and metabolism in different patient populations.
-
Exploring novel drug delivery systems to optimize the targeted delivery and therapeutic efficacy of procysteine.
By leveraging the existing body of knowledge and pursuing these future research directions, the full therapeutic potential of procysteine can be realized.
References
- 1. Determination of L-2-oxothiazolidine-4-carboxylic acid (Procysteine) in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of 2-oxothiazolidine-4-carboxylate, a cysteine prodrug, and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics and pharmaco-dynamics of Procysteine in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity evaluations of L-cysteine and Procysteine, a cysteine prodrug, given once intravenously to neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pro-Cysteine Compound 2-Oxothiazolidine-4-Carboxylic Acid: A Modulator of Cellular Redox Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cellular redox state, a delicate balance between oxidizing and reducing equivalents, is fundamental to a myriad of physiological processes, including cell signaling, proliferation, and apoptosis. Perturbations in this equilibrium, often termed oxidative stress, are implicated in the pathophysiology of numerous diseases. 2-Oxothiazolidine-4-carboxylic acid (OTCA), also known as procysteine, is a cysteine prodrug that has garnered significant attention for its capacity to modulate the cellular redox environment. By serving as a precursor to L-cysteine, the rate-limiting amino acid for glutathione (B108866) (GSH) synthesis, OTCA effectively replenishes the principal intracellular antioxidant, thereby fortifying cellular defenses against oxidative insults. This technical guide provides a comprehensive overview of the effects of OTCA on the cellular redox state, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.
Introduction to this compound (OTCA)
This compound is a heterocyclic compound that functions as a bioavailable and stable precursor to the amino acid L-cysteine.[1] Cysteine's pivotal role in cellular physiology is multifaceted; it is a constituent of proteins and a key component of the tripeptide antioxidant, glutathione (γ-L-Glutamyl-L-cysteinylglycine).[1] However, the direct administration of cysteine is often hampered by its instability and potential for toxicity.[1] OTCA circumvents these limitations by being readily transported into cells where it is subsequently converted to cysteine, thus providing a sustained intracellular supply for various metabolic processes, most notably, the synthesis of glutathione.[2]
Mechanism of Action: Replenishing the Cellular Glutathione Pool
The primary mechanism by which OTCA influences the cellular redox state is through the augmentation of the intracellular glutathione pool. This process can be delineated into two principal steps:
-
Intracellular Conversion to Cysteine: Following its transport into the cell, OTCA is enzymatically converted to L-cysteine. This reaction is catalyzed by the ubiquitous intracellular enzyme 5-oxo-L-prolinase.[3]
-
Stimulation of Glutathione Synthesis: The resultant increase in the intracellular concentration of L-cysteine alleviates the rate-limiting step in the synthesis of glutathione. The synthesis of glutathione is a two-step, ATP-dependent process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). By providing an ample supply of cysteine, OTCA drives the synthesis of glutathione, thereby elevating the intracellular GSH levels.[4]
Effects on Cellular Redox State
The OTCA-induced increase in intracellular glutathione has profound effects on the cellular redox environment, leading to enhanced antioxidant capacity and protection against oxidative stress.
Reduction of Reactive Oxygen Species (ROS)
Glutathione is a primary scavenger of reactive oxygen species (ROS), including hydroxyl radicals, superoxide (B77818) anions, and hydrogen peroxide. It can directly neutralize these damaging molecules or act as a cofactor for enzymes such as glutathione peroxidase (GPx), which catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides.[5] Studies have demonstrated that administration of OTCA leads to a significant reduction in ROS levels in various cell and animal models of oxidative stress.[3][5]
Modulation of Antioxidant Enzyme Activity
Beyond its direct ROS-scavenging effects, the replenishment of the GSH pool by OTCA can influence the activity of other key antioxidant enzymes. In a rat model of isoproterenol-induced myocardial infarction, treatment with OTCA resulted in a significant increase in the activities of superoxide dismutase (SOD) and catalase (CAT).[6][7] SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen, while catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen.[6][7]
Quantitative Data on the Effects of OTCA
The following tables summarize quantitative data from preclinical studies investigating the effects of OTCA on markers of cellular redox state.
Table 1: Effect of OTCA on Glutathione (GSH) Levels
| Model System | Treatment Conditions | Change in GSH Levels | Reference |
| Guinea Pig Liver | 5 mmol/kg intraperitoneal injection | ▲ 21-29% increase at 1-3 hours | [8] |
| Rat Liver (Sulfur amino acid-deficient diet) | 0.35% OTCA in diet for 3 weeks | Normalized to control levels | [4] |
| Rat Liver (Ethanol-induced injury) | 500 mg/kg/day dietary OTCA for 4 weeks | ▲ ~2-fold increase in circulating GSH | [9][10] |
| Human Aortic Vascular Smooth Muscle Cells (in vitro calcifying conditions) | 1-5 mM OTCA for 7 days | Prevented the 90% reduction in GSH | [11] |
Table 2: Effect of OTCA on Antioxidant Enzyme Activity in Rat Myocardium
| Enzyme | Treatment Group | Activity Level (Mean ± SD) | % Change from ISO Group | Reference |
| Superoxide Dismutase (SOD) | Control | 15.2 ± 1.8 U/mg protein | - | [12] |
| Isoproterenol (ISO) | 9.8 ± 1.2 U/mg protein | - | [12] | |
| ISO + OTCA | 13.5 ± 1.5 U/mg protein | ▲ 37.8% | [12] | |
| Catalase (CAT) | Control | 45.1 ± 5.2 U/mg protein | - | [12] |
| Isoproterenol (ISO) | 28.7 ± 3.5 U/mg protein | - | [12] | |
| ISO + OTCA | 40.2 ± 4.8 U/mg protein | ▲ 40.1% | [12] | |
| Glutathione Peroxidase (GPx) | Control | 1.8 ± 0.2 U/mg protein | - | [12] |
| Isoproterenol (ISO) | 1.1 ± 0.1 U/mg protein | - | [12] | |
| ISO + OTCA | 1.6 ± 0.2 U/mg protein | ▲ 45.5% | [12] |
Modulation of Redox-Sensitive Signaling Pathways
The alteration of the cellular redox state by OTCA can influence the activity of redox-sensitive signaling pathways that play critical roles in inflammation, cell survival, and antioxidant gene expression.
Nuclear Factor-kappa B (NF-κB) Signaling
The transcription factor NF-κB is a key regulator of the inflammatory response and is activated by oxidative stress. Studies have shown that OTCA can attenuate the activation of NF-κB in various models of inflammation and oxidative injury.[3][13] For instance, in a murine model of allergic airway disease, administration of OTCA reduced the ovalbumin-induced activation of NF-κB.[5][14][15]
Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) Signaling
Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of antioxidant and detoxification genes.[16] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of its target genes. While OTCA's primary mechanism is to provide the substrate for GSH synthesis, the resulting changes in the redox environment can indirectly influence Nrf2 activity. In a murine model of allergic airway disease, long-term ovalbumin challenge led to an activation of Nrf2, which was reduced by OTCA administration, suggesting a restoration of redox homeostasis.[5][14][15]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of OTCA on cellular redox state.
Measurement of Cellular Glutathione (GSH) Levels
Assay Principle: Luminescence-based assays, such as the GSH-Glo™ Assay, provide a highly sensitive method for quantifying GSH. The assay involves the conversion of a luciferin (B1168401) derivative to luciferin in a reaction catalyzed by glutathione S-transferase (GST), which is dependent on the presence of GSH. The resulting luciferin is then a substrate for luciferase, producing a luminescent signal that is proportional to the amount of GSH in the sample.[6][17]
Protocol (GSH-Glo™ Assay):
-
Cell Culture and Treatment: Plate cells in a 96-well plate and culture overnight. Treat cells with OTCA or control vehicle for the desired time and concentration.
-
Cell Lysis: Remove the culture medium and add 100 µL of GSH-Glo™ Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes in the dark.
-
Signal Generation: Add 100 µL of Luciferin Detection Reagent to each well.
-
Measurement: Incubate for 15 minutes at room temperature and measure luminescence using a plate luminometer.
-
Quantification: Determine GSH concentration by comparing the luminescence of the samples to a standard curve generated with known concentrations of GSH.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Assay Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method for measuring intracellular ROS. Cell-permeable DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[5]
Protocol (DCFH-DA Assay for Adherent Cells):
-
Cell Culture and Treatment: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight. Treat the cells with OTCA and/or an oxidative stressor (e.g., H₂O₂) as required.
-
Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA solution in pre-warmed serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
Measurement of Antioxidant Enzyme Activity
6.3.1. Superoxide Dismutase (SOD) Activity Assay
Assay Principle: SOD activity is often measured using an indirect assay where a superoxide-generating system (e.g., xanthine (B1682287)/xanthine oxidase) reduces a detector molecule (e.g., nitroblue tetrazolium, NBT). SOD in the sample competes for the superoxide radicals, thereby inhibiting the reduction of the detector molecule. The degree of inhibition is proportional to the SOD activity.
Protocol (NBT-based Assay):
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer on ice, followed by centrifugation to remove debris.
-
Reaction Mixture: In a 96-well plate, add the sample lysate, a reaction mixture containing xanthine and NBT, and a buffer solution.
-
Reaction Initiation: Start the reaction by adding xanthine oxidase to each well.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm for formazan (B1609692) formation from NBT) kinetically over several minutes using a microplate reader.
-
Calculation: Calculate the percentage of inhibition of NBT reduction by the sample compared to a control without the sample. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. Normalize the activity to the protein concentration of the lysate.
6.3.2. Catalase (CAT) Activity Assay
Assay Principle: Catalase activity is determined by measuring the rate of decomposition of hydrogen peroxide (H₂O₂). A common method involves monitoring the decrease in absorbance at 240 nm as H₂O₂ is consumed.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates as described for the SOD assay.
-
Reaction Mixture: In a UV-transparent cuvette or 96-well plate, add a phosphate (B84403) buffer (pH 7.0) and the sample lysate.
-
Reaction Initiation: Add a known concentration of H₂O₂ to the reaction mixture to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 240 nm over time using a spectrophotometer.
-
Calculation: Calculate the rate of H₂O₂ decomposition using the molar extinction coefficient of H₂O₂ at 240 nm. Express the catalase activity in units per milligram of protein.
6.3.3. Glutathione Peroxidase (GPx) Activity Assay
Assay Principle: GPx activity is typically measured using a coupled enzyme assay. GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide) by GSH, which is oxidized to GSSG. The GSSG is then reduced back to GSH by glutathione reductase (GR), with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.[18]
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates as previously described.
-
Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction mixture containing phosphate buffer, GSH, glutathione reductase, and NADPH. Add the sample lysate to the mixture.
-
Reaction Initiation: Start the reaction by adding the hydroperoxide substrate (e.g., cumene hydroperoxide).
-
Measurement: Monitor the decrease in absorbance at 340 nm over several minutes using a spectrophotometer.
-
Calculation: Calculate the rate of NADPH oxidation from the change in absorbance over time, using the molar extinction coefficient of NADPH. Express the GPx activity in units per milligram of protein.
Conclusion
This compound serves as a potent modulator of the cellular redox state by acting as an effective prodrug for L-cysteine and subsequently enhancing the intracellular synthesis of glutathione. The resulting increase in the GSH pool leads to a reduction in reactive oxygen species, an enhancement of the activity of key antioxidant enzymes, and a modulation of redox-sensitive signaling pathways such as NF-κB and Nrf2. These multifaceted effects underscore the therapeutic potential of OTCA in a range of clinical conditions associated with oxidative stress. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the redox-modulating properties of this promising compound.
References
- 1. Prodrug Approach for Increasing Cellular Glutathione Levels [mdpi.com]
- 2. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-2-oxothiazolidine-4-carboxylate, a cysteine precursor, stimulates growth and normalizes tissue glutathione concentrations in rats fed a sulfur amino acid-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protective Effects of L-2-Oxothiazolidine-4-Carboxylate during Isoproterenol-Induced Myocardial Infarction in Rats: In … [ouci.dntb.gov.ua]
- 7. Protective Effects of L-2-Oxothiazolidine-4-Carboxylate during Isoproterenol-Induced Myocardial Infarction in Rats: In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The glutathione precursor L-2-oxothiazolidine-4-carboxylic acid protects against liver injury due to chronic enteral ethanol exposure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. L-2-Oxothiazolidine-4-carboxylic acid or α-lipoic acid attenuates airway remodeling: involvement of nuclear factor-κB (NF-κB), nuclear factor erythroid 2p45-related factor-2 (Nrf2), and hypoxia-inducible factor (HIF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How to Increase Cellular Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 17. L-2-oxothiazolidine-4-carboxylate as a cysteine precursor: efficacy for growth and hepatic glutathione synthesis in chicks and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files01.core.ac.uk [files01.core.ac.uk]
Preliminary Safety Profile of 2-Oxothiazolidine-4-carboxylic Acid: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxothiazolidine-4-carboxylic acid (OTCA), also known as procysteine, is a cysteine prodrug developed to replenish intracellular glutathione (B108866) (GSH) stores. By providing a stable source of L-cysteine, the rate-limiting amino acid for GSH synthesis, OTCA has been investigated for its therapeutic potential in conditions associated with oxidative stress. This technical guide provides a comprehensive overview of the preliminary toxicological data available for OTCA. It summarizes key findings from in vivo and in vitro studies, details relevant experimental methodologies based on established guidelines, and illustrates the core signaling pathway influenced by this compound. While extensive standardized toxicological studies are not publicly available, the existing data from preclinical and clinical investigations suggest a favorable safety profile characterized by low acute toxicity.
Toxicological Data Summary
The available quantitative toxicological data for this compound is limited. However, studies on OTCA and structurally related compounds, along with clinical trial information, provide insights into its safety profile.
Table 1: Acute Toxicity Data
| Species | Route of Administration | Endpoint | Value | Reference |
| Neonatal Rat | Intravenous | Mortality | 10% at 1.80 g/kg; 0% at 1.35 g/kg | [1] |
| Rat | Oral | LD50 | Not Available | [2] |
| Mouse | Intraperitoneal | TDLo | 160 mg/kg | [3] |
| Rat (related compound¹) | Oral | LD50 | ≥5,000 mg/kg | [4] |
¹Data for N-Acetylthiazolidine-4-carboxylic acid
Table 2: Repeated-Dose and Other Toxicity Data
| Study Type | Species/System | Findings | Reference |
| Repeated-Dose | General | Well-tolerated in repeated dosing studies (specific NOAEL not provided) | [2][4] |
| Clinical Trial | Human | Well-tolerated at oral doses up to 9 g/day for two years | [5] |
| Genotoxicity | General | Stated to be not genotoxic (specific study results not available) | [2][4] |
| In Vitro Cytotoxicity | Human Mesothelial Cells | Abolished acetaldehyde-induced LDH release at 1 mmol/L | [1] |
Experimental Protocols
Detailed experimental protocols for key toxicological assays are outlined below, based on internationally recognized guidelines. These methodologies provide a framework for the generation of robust and reproducible safety data.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is designed to classify a substance into a toxicity class based on a stepwise procedure with a minimal number of animals.
-
Test Animals: Healthy, young adult rodents (typically female rats), nulliparous and non-pregnant. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Housing and Feeding: Animals are housed in standard cages with ad libitum access to food and water, except for a brief fasting period before dosing.
-
Dose Preparation: The test substance is typically administered in a constant volume, with the concentration varied. The vehicle should be inert (e.g., water, corn oil).
-
Administration: The substance is administered by gavage in a single dose. Animals are fasted overnight prior to dosing.
-
Procedure:
-
A stepwise procedure is used, with three animals per step.
-
The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
The outcome of the first step determines the next step:
-
If mortality occurs, the dose for the next group is lowered.
-
If no mortality occurs, the dose is increased.
-
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 is not precisely determined but the substance is classified into a GHS category based on the observed mortality at specific dose levels.
In Vitro Cytotoxicity (Lactate Dehydrogenase - LDH Assay)
This colorimetric assay quantifies cell death by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
-
Cell Culture: Adherent or suspension cells are seeded in a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Treatment: The test compound (OTCA) is added to the wells at various concentrations. Controls include untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Sample Collection: After incubation, the plate is centrifuged, and the supernatant containing the released LDH is carefully transferred to a new 96-well plate.
-
LDH Reaction: A reaction mixture containing lactate (B86563), NAD+, diaphorase, and a tetrazolium salt (INT) is added to each well. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce INT to a colored formazan (B1609692) product.
-
Measurement: The plate is incubated at room temperature, protected from light, for approximately 30 minutes. The absorbance of the formazan product is measured using a microplate reader at 490 nm.
-
Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release after correcting for background absorbance.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
This assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
Bacterial Strains: At least five strains are used, including four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA) or a fifth S. typhimurium strain (e.g., TA102).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone.
-
Procedure (Plate Incorporation Method):
-
The test compound at various concentrations, the bacterial culture, and either S9 mix or a buffer are mixed in molten top agar (B569324).
-
This mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.
-
Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.
Visualizations: Signaling Pathway and Experimental Workflows
Signaling Pathway: Glutathione Synthesis
The primary mechanism of action of this compound is to serve as a prodrug for L-cysteine, thereby promoting the synthesis of glutathione.
Caption: Intracellular conversion of OTCA to L-cysteine, fueling the glutathione synthesis pathway.
Experimental Workflow: Acute Oral Toxicity (OECD 423)
The workflow for an acute oral toxicity study following the Acute Toxic Class Method.
Caption: Stepwise procedure for acute oral toxicity testing according to OECD Guideline 423.
Logical Relationship: Genotoxicity Testing Strategy
A standard tiered approach for evaluating the genotoxic potential of a substance.
Caption: Tiered approach for assessing the genotoxic potential of a chemical substance.
Conclusion
References
- 1. L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.fi [fishersci.fi]
- 3. L-2-Oxothiazolidine-4-carboxylic acid(19771-63-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
chemical and physical properties of 2-Oxothiazolidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, biological activity, and experimental methodologies related to 2-Oxothiazolidine-4-carboxylic acid (OTC), a compound of significant interest for its therapeutic potential.
Core Chemical and Physical Properties
This compound, also known as Procysteine, is a heterocyclic compound that serves as a prodrug of L-cysteine.[1] Its structure protects the sulfhydryl group from oxidation, allowing for efficient transport into cells.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C4H5NO3S | [2][3] |
| Molecular Weight | 147.15 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder/solid | [3][4] |
| Melting Point | 171-173 °C | [3][4] |
| Solubility | Soluble in water | [3][4] |
| Density | 1.582 g/cm³ (Predicted) | [4] |
| pKa | 3.15 | [3] |
| Specific Rotation | -64° (c=1, H2O) | [4] |
| XLogP3 | -0.1 | [2] |
Biological Activity and Signaling Pathways
The primary mechanism of action of OTC is to deliver cysteine, the rate-limiting amino acid for the synthesis of glutathione (B108866) (GSH), which is a crucial endogenous antioxidant.[1] By increasing intracellular GSH levels, OTC enhances the cellular antioxidant defense system, protecting cells from oxidative damage.[1][5]
Conversion to Cysteine and Glutathione Synthesis
Once inside the cell, OTC is metabolized by the enzyme 5-oxoprolinase to L-cysteine, which then becomes available for glutathione synthesis.[1][6] This process is fundamental to its antioxidant effects.
References
- 1. Procysteine (L-2-Oxothiazolidine-4-carboxylic acid) [benchchem.com]
- 2. Procysteine | C4H5NO3S | CID 72390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-2-Oxothiazolidine-4-carboxylic acid(19771-63-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. (R)-(-)-2-Oxothiazolidine-4-carboxylic acid = 97 TLC, = 98 titration 19771-63-2 [sigmaaldrich.cn]
- 6. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Oxothiazolidine-4-carboxylic acid (OTCA) in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxothiazolidine-4-carboxylic acid (OTCA), also known as procysteine, is a heterocyclic compound that serves as a prodrug for the amino acid L-cysteine.[1] In the cellular environment, OTCA is enzymatically converted to L-cysteine, the rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant.[2][3] This unique property makes OTCA a valuable tool in cell culture studies to investigate the roles of cysteine and glutathione in cellular homeostasis, oxidative stress, and inflammation. OTCA's ability to replenish intracellular GSH levels provides a protective effect against various cellular stressors, making it a compound of interest for therapeutic development.[4][5][6]
Mechanism of Action
OTCA is readily transported into cells where the enzyme 5-oxoprolinase hydrolyzes it to yield L-cysteine.[2] This bypasses the often-impaired cellular uptake of cysteine and cystine, efficiently delivering the necessary precursor for GSH synthesis.[7] The subsequent increase in intracellular GSH levels enhances the cell's antioxidant capacity, protecting it from damage induced by reactive oxygen species (ROS).[2][8] Furthermore, OTCA has been shown to exert anti-inflammatory effects by modulating signaling pathways such as NF-κB and by acting as a ligand for the anti-inflammatory receptor GPR109A.[8][9]
Applications in Cell Culture
-
Antioxidant Studies: Investigating the protective effects of enhanced glutathione synthesis against oxidative stress induced by various stimuli (e.g., hydrogen peroxide, toxins, hyperoxia).[2][6]
-
Inflammation Research: Studying the role of intracellular GSH in modulating inflammatory responses and cytokine production in various cell types.[8][9][10]
-
Drug Development: Evaluating OTCA as a potential therapeutic agent to mitigate cellular damage in diseases associated with oxidative stress and inflammation.[4][5]
-
Toxicity Studies: Assessing the cytoprotective effects of OTCA against drug-induced or toxin-induced cell death.[5][11]
-
Metabolic Studies: Exploring the impact of increased cysteine availability on cellular metabolism and signaling pathways.[4][8]
Quantitative Data Summary
The following tables summarize quantitative data from various cell culture studies using OTCA.
| Cell Type | OTCA Concentration | Treatment Duration | Key Findings |
| Human Peritoneal Mesothelial Cells | 1 mmol/L | Not Specified | Abolished acetaldehyde-induced LDH release (374% increase reversed). Reversed inhibition of cell growth by various glucose degradation products (e.g., +150% growth with GDP-high PDF). Prevented inhibition of IL-6 synthesis.[11] |
| Human Aortic Vascular Smooth Muscle Cells | 1-5 mM | 7 days | Inhibited calcification by up to 90%. Prevented the 90% reduction in GSH levels caused by calcifying conditions. Maintained expression of VSMC markers and downregulated osteoblast markers.[4] |
| ARPE-19 and Primary RPE Cells | Various | Not Specified | Suppressed TNF-α-induced IL-6 and Ccl2 expression and secretion.[9][10] |
| Bovine Pulmonary Artery Endothelial Cells | Not Specified | Not Specified | Enhanced intracellular glutathione concentration and protected against hyperoxia-induced cell death.[6] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with OTCA
This protocol provides a general guideline for treating adherent cells with OTCA. Optimization of concentration and incubation time is recommended for specific cell lines and experimental goals.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound (OTCA)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Stock Solution Preparation: Prepare a sterile stock solution of OTCA in a suitable solvent (e.g., cell culture medium or PBS). The final concentration of the solvent in the culture should be non-toxic to the cells.
-
Cell Treatment:
-
When cells reach the desired confluency (typically 70-80%), remove the existing medium.
-
Wash the cells once with sterile PBS.
-
Add fresh culture medium containing the desired final concentration of OTCA. Include a vehicle control (medium with solvent only).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream assays such as cell viability, protein analysis, or gene expression analysis.
Protocol 2: Assessment of Cytotoxicity using LDH Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells treated with OTCA and a cytotoxic agent (as per Protocol 1)
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
Cell Lysis (for Maximum LDH Release Control): To a set of untreated control wells, add the lysis buffer provided in the LDH assay kit and incubate as per the manufacturer's instructions. This will serve as the maximum LDH release control.
-
LDH Assay:
-
Transfer the collected supernatants and the lysate from the maximum release control to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol.
-
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition relative to the control and maximum LDH release.
Protocol 3: Quantification of Cytokine Secretion using ELISA
This protocol is for measuring the concentration of specific secreted cytokines (e.g., IL-6) in the cell culture supernatant.
Materials:
-
Cell culture supernatants from OTCA-treated cells
-
Commercially available ELISA kit for the cytokine of interest (e.g., human IL-6)
-
Microplate reader
Procedure:
-
Sample Preparation: Collect cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.
-
ELISA Procedure:
-
Follow the protocol provided with the ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants) to the wells.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Measurement: Measure the absorbance at the specified wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine in each sample.
Visualizations
Caption: Mechanism of action of OTCA in a cell.
Caption: Modulation of signaling pathways by OTCA.
References
- 1. US10239847B1 - Method for this compound for cellular glutathione - Google Patents [patents.google.com]
- 2. l-2-oxothiazolidine-4-carboxylate influence on age- and heat exposure-dependent redox changes in rat’s blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-2-oxothiazolidine-4-carboxylate protects cultured endothelial cells against hyperoxia-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutathione synthesis is essential for mouse development but not for cell growth in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-2-Oxothiazolidine-4-Carboxylic Acid or α-Lipoic Acid Attenuates Airway Remodeling: Involvement of Nuclear Factor-κB (NF-κB), Nuclear Factor Erythroid 2p45-Related Factor-2 (Nrf2), and Hypoxia-Inducible Factor (HIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Oxothiazolidine-4-carboxylic acid (OTC) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxothiazolidine-4-carboxylic acid (OTC), also known as procysteine, is a cysteine prodrug that has been extensively investigated in preclinical animal models for its therapeutic potential.[1][2] As a stable, bioavailable precursor to L-cysteine, OTC effectively replenishes intracellular glutathione (B108866) (GSH), a critical antioxidant, thereby mitigating oxidative stress and cellular damage in a variety of disease models.[1] These application notes provide a comprehensive overview of the use of OTC in animal research, including its mechanism of action, key applications, and detailed experimental protocols.
Mechanism of Action
The primary mechanism of action of this compound is its role as an intracellular cysteine delivery agent.[2] OTC is readily taken up by cells and is subsequently metabolized by the enzyme 5-oxoprolinase to yield L-cysteine.[1] L-cysteine is the rate-limiting amino acid in the synthesis of glutathione (GSH). By providing a sustained intracellular source of cysteine, OTC enhances the synthesis of GSH, thereby bolstering the cell's antioxidant defenses.[1]
Beyond its role in GSH synthesis, emerging evidence suggests that OTC may also exert anti-inflammatory effects. Studies have shown that OTC can modulate signaling pathways, including the inhibition of nuclear factor-kappaB (NF-κB) activation, a key regulator of inflammation.[1][3][4] This dual antioxidant and anti-inflammatory activity makes OTC a promising candidate for a range of pathological conditions.
Caption: Mechanism of Action of this compound (OTC).
Key Applications in Animal Models
OTC has demonstrated therapeutic efficacy in a wide range of animal models of diseases characterized by oxidative stress and inflammation.
-
Hepatotoxicity: OTC has been shown to protect against liver injury induced by toxins such as acetaminophen (B1664979) and alcohol.[5][6] It mitigates hepatic necrosis and inflammation by restoring depleted glutathione levels.
-
Cardiovascular Diseases: In models of myocardial infarction, OTC has been found to reduce infarct size and improve cardiac function by attenuating oxidative damage and inflammation in the heart tissue.[1][7]
-
Respiratory Diseases: In murine models of asthma, OTC has been shown to reduce airway hyperresponsiveness and inflammation.[2][8] Its administration leads to decreased levels of pro-inflammatory cytokines and reduced oxidative stress in the lungs.[4][9][10]
-
Nephrotoxicity: OTC has demonstrated a protective role in cisplatin-induced renal injury by decreasing reactive oxygen species (ROS) levels and inhibiting the activation of NF-κB.[3]
Data Presentation
The following tables summarize quantitative data from various studies on the use of OTC in animal models.
Table 1: Dosage and Administration of OTC in Animal Models
| Animal Model | Species/Strain | OTC Dosage | Administration Route | Reference |
| Acetaminophen-induced Hepatotoxicity | C57BL/6 Mice | 250 mg/kg | Oral gavage | [11] |
| Alcohol-induced Liver Injury | Wistar Rats | 500 mg/kg/day | Dietary | [12] |
| Isoproterenol-induced Myocardial Infarction | Wistar Rats | 100 mg/kg | Intraperitoneal | [13] |
| Ovalbumin-induced Asthma | BALB/c Mice | 160 mg/kg | Intraperitoneal | [10] |
| Cisplatin-induced Renal Injury | C57BL/6 Mice | 100 mg/kg | Intraperitoneal | [3] |
Table 2: Effects of OTC on Biochemical Parameters
| Animal Model | Parameter | Control Group | Toxin/Disease Group | Toxin/Disease + OTC Group | Reference |
| Acetaminophen-induced Hepatotoxicity | Serum ALT (U/L) | ~50 | >5000 | ~1000 | [11] |
| Hepatic GSH (nmol/mg protein) | ~8 | ~1 | ~6 | [11] | |
| Alcohol-induced Liver Injury | Serum AST (U/L) | ~60 | ~150 | ~80 | [12] |
| Isoproterenol-induced Myocardial Infarction | Myocardial MDA (nmol/mg protein) | ~2 | ~5 | ~3 | [1] |
| Ovalbumin-induced Asthma | BALF ROS (relative units) | 100 | ~250 | ~150 | [9] |
| Lung GSH (nmol/mg protein) | ~12 | ~7 | ~10 | [9] |
Experimental Protocols
Protocol 1: Acetaminophen-Induced Hepatotoxicity in Mice
This protocol describes the induction of acute liver injury using acetaminophen (APAP) and the evaluation of the protective effects of OTC.
Caption: Experimental workflow for acetaminophen-induced hepatotoxicity model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Acetaminophen (APAP)
-
This compound (OTC)
-
Saline
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Fasting: Fast mice overnight (approximately 12-16 hours) before APAP administration to enhance hepatotoxicity.[14]
-
Grouping: Randomly divide mice into experimental groups (n=6-8 per group):
-
Group 1: Vehicle control (saline)
-
Group 2: APAP only
-
Group 3: APAP + OTC
-
-
OTC Administration: Administer OTC (e.g., 250 mg/kg) or vehicle to the respective groups via oral gavage.
-
APAP Administration: One hour after OTC administration, administer APAP (e.g., 300 mg/kg, dissolved in warm saline) via intraperitoneal injection.
-
Sample Collection: At a predetermined time point (e.g., 6, 12, or 24 hours) after APAP administration, euthanize the mice. Collect blood via cardiac puncture for serum analysis and perfuse and collect the liver for histological and biochemical analyses.
-
Analysis:
-
Serum Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin for hematoxylin (B73222) and eosin (B541160) (H&E) staining to evaluate hepatic necrosis.
-
Biochemical Analysis: Homogenize a portion of the liver to measure glutathione (GSH) levels and markers of oxidative stress (e.g., malondialdehyde - MDA).
-
Protocol 2: Isoproterenol-Induced Myocardial Infarction in Rats
This protocol details the induction of myocardial infarction using isoproterenol (B85558) (ISO) and the assessment of OTC's cardioprotective effects.
Materials:
-
Male Wistar rats (200-250 g)
-
Isoproterenol hydrochloride (ISO)
-
This compound (OTC)
-
Saline
-
Syringes and needles for subcutaneous and intraperitoneal injections
Procedure:
-
Animal Acclimatization: Acclimatize rats for one week prior to the experiment.
-
Grouping: Randomly assign rats to experimental groups (n=6-8 per group):
-
Group 1: Control (saline)
-
Group 2: ISO only
-
Group 3: ISO + OTC
-
-
OTC Pre-treatment: Administer OTC (e.g., 100 mg/kg) or vehicle intraperitoneally for a specified period (e.g., 7 days) before ISO administration.
-
Induction of Myocardial Infarction: On two consecutive days, administer isoproterenol (e.g., 85 mg/kg) subcutaneously to induce myocardial infarction.[13]
-
Sample Collection: 24 hours after the last ISO injection, euthanize the rats. Collect blood for serum analysis and harvest the hearts.
-
Analysis:
-
Serum Analysis: Measure serum levels of cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB) as markers of cardiac damage.
-
Histopathology: Fix the heart tissue in 10% formalin for H&E or Masson's trichrome staining to assess myocardial necrosis and fibrosis.
-
Biochemical Analysis: Homogenize heart tissue to measure levels of antioxidants (e.g., GSH, superoxide (B77818) dismutase) and markers of oxidative stress (e.g., MDA).
-
Signaling Pathway Visualization
The anti-inflammatory effect of OTC is partly mediated through the inhibition of the NF-κB signaling pathway.
Caption: OTC's inhibitory effect on the NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Blockade of airway hyperresponsiveness and inflammation in a murine model of asthma by a prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-2-Oxothiazolidine-4-carboxylic acid or α-lipoic acid attenuates airway remodeling: involvement of nuclear factor-κB (NF-κB), nuclear factor erythroid 2p45-related factor-2 (Nrf2), and hypoxia-inducible factor (HIF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetaminophen-induced Liver Injury: from Animal Models to Humans [xiahepublishing.com]
- 7. Experimental model of myocardial infarction induced by isoproterenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-2-Oxothiazolidine-4-Carboxylic Acid or α-Lipoic Acid Attenuates Airway Remodeling: Involvement of Nuclear Factor-κB (NF-κB), Nuclear Factor Erythroid 2p45-Related Factor-2 (Nrf2), and Hypoxia-Inducible Factor (HIF) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Acetaminophen hepatotoxicity in mice: Effect of age, frailty and exposure type - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Protective effects of yeast extract against alcohol-induced liver injury in rats [frontiersin.org]
- 13. Amelioration of Isoproterenol-Induced Oxidative Damage in Rat Myocardium by Withania somnifera Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetaminophen-Induced Hepatotoxicity in Mice Occurs with Inhibition of Activity and Nitration of Mitochondrial Manganese Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 2-Oxothiazolidine-4-carboxylic Acid in Plasma
This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of 2-Oxothiazolidine-4-carboxylic acid (OTCA) in plasma samples using High-Performance Liquid Chromatography (HPLC). OTCA is a cysteine prodrug that increases cellular glutathione (B108866) levels, making its quantification in plasma crucial for pharmacokinetic and drug metabolism studies.
Introduction
This compound (OTCA), also known as procysteine, is a precursor of the amino acid L-cysteine. It is readily transported into cells and converted to cysteine, the rate-limiting substrate for the synthesis of glutathione (GSH), a major endogenous antioxidant. Accurate and reliable measurement of OTCA concentrations in plasma is essential for evaluating its bioavailability, and pharmacokinetic profile, and for understanding its therapeutic potential. This document outlines established HPLC-based methods for the determination of OTCA in plasma, intended for researchers, scientists, and professionals in drug development.
Principle of the Method
The methods described herein utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or tandem mass spectrometry (MS/MS) detection for the separation and quantification of OTCA in plasma. The general workflow involves sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and detection.
Experimental Protocols
Method 1: HPLC with UV Detection
This protocol is based on a validated method for the determination of L-2-oxothiazolidine-4-carboxylic acid in human plasma.[1]
1. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add a known volume of plasma sample.
-
Add an equal volume of 5% metaphosphoric acid to the plasma sample.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for HPLC analysis.
2. HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and UV detector.
-
Column: A reversed-phase C18 analytical column is typically used.
-
Mobile Phase: The specific mobile phase composition should be optimized, but a common starting point is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at 230 nm.[1]
-
Quantitation: OTCA is quantified by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of OTCA in plasma.[1]
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or ICH). Key validation parameters include:
-
Linearity: The method should be linear over a defined concentration range. For example, a linear range of 20-1000 µM has been reported.[1]
-
Accuracy and Precision: The accuracy should be within ±15% of the nominal concentration, and the precision (expressed as the coefficient of variation, CV) should not exceed 15%. For L-2-oxothiazolidine-4-carboxylic acid, reported coefficients of variation for 48.6 µM and 676 µM control pools were 6.5% and 4.0% respectively.[1]
-
Selectivity: The method should be able to differentiate OTCA from other endogenous plasma components.
-
Stability: The stability of OTCA in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability) should be evaluated.
Method 2: HPLC-MS/MS for a Derivative of OTCA
This protocol is based on a method for a derivative of OTCA, 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA), and can be adapted for OTCA analysis with appropriate modifications to the mass spectrometric conditions.[2][3][4]
1. Sample Preparation (Protein Precipitation and Ultrafiltration)
-
To 50 µL of plasma sample in a microcentrifuge tube, add an internal standard.[2][3][4]
-
Add 30 µL of acetonitrile (B52724) (ACN) and vortex the mixture at 3000 rpm for 10 minutes.[2]
-
Perform ultrafiltration by centrifuging the sample at 12,000 x g for 7 minutes at 25 °C to remove proteins.[2][3][4]
-
Dilute 5 µL of the resulting ultrafiltrate 50-fold with the mobile phase.[2]
-
The sample is now ready for injection into the HPLC-MS/MS system.
2. HPLC-MS/MS System and Conditions
-
HPLC System: An HPLC system coupled to a tandem mass spectrometer.
-
Column: X-Bridge Glycan BEH Amide (100 × 2.1 mm, 2.5 μm) column.[2][3][4]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water:acetonitrile (95:5, v/v) (Solvent A) and 0.1% formic acid in water:acetonitrile (5:95, v/v) (Solvent B).[2][3][4]
-
Run Time: Chromatographic separation is achieved within 6 minutes.[2][3][4]
-
Detection: Tandem mass spectrometry with electrospray ionization (ESI) in the appropriate mode for OTCA.
3. Method Validation
-
Linearity: For the derivative HPPTCA, linearity was observed within a range of 0.25-10 µmol/L in plasma.[2][3][4]
-
Limit of Quantification (LOQ): The LOQ for HPPTCA was found to be 0.25 µmol/L.[2][3][4]
Data Presentation
Quantitative Data Summary
| Parameter | HPLC-UV Method for OTCA[1] | HPLC-UV Method for a Derivative (HPPTCA)[5] | HPLC-MS/MS Method for a Derivative (HPPTCA)[2][3][4] |
| Linearity Range | 20 - 1000 µM | 1 - 100 µmol/L | 0.25 - 10 µmol/L |
| Limit of Quantification (LOQ) | Not explicitly stated | 1 µmol/L | 0.25 µmol/L |
| Intra-day Precision (%CV) | 6.5% (at 48.6 µM), 4.0% (at 676 µM) | 2.48 - 6.99% | Not explicitly stated |
| Inter-day Precision (%CV) | Not explicitly stated | 0.84 - 6.98% | Not explicitly stated |
| Intra-day Accuracy (%) | Deviations < 2% | 92.74 - 105.57% | Not explicitly stated |
| Inter-day Accuracy (%) | Not explicitly stated | 95.43 - 115.73% | Not explicitly stated |
Visualizations
Experimental Workflows
Caption: Workflow for HPLC-UV analysis of OTCA in plasma.
Caption: Workflow for HPLC-MS/MS analysis of an OTCA derivative.
References
- 1. Determination of L-2-oxothiazolidine-4-carboxylic acid (Procysteine) in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of 2-Oxothiazolidine-4-carboxylic acid in Cisplatin-Induced Nephrotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131) is a potent and widely used chemotherapeutic agent for treating various solid tumors.[1][2][3][4] However, its clinical efficacy is often limited by severe side effects, most notably dose-dependent nephrotoxicity.[1][2][3][4][5] Cisplatin-induced acute kidney injury (AKI) can lead to dose reduction or discontinuation of life-saving cancer treatment.[4][6] The pathophysiology of cisplatin nephrotoxicity is complex, involving oxidative stress, inflammation, DNA damage, and apoptosis, primarily affecting the renal proximal tubular cells.[2][3][4][7][8][9][10]
2-Oxothiazolidine-4-carboxylic acid (OTCA), a cysteine prodrug, has emerged as a promising protective agent against cisplatin-induced renal damage.[7][11] OTCA is intracellularly converted to cysteine, which is the rate-limiting amino acid for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant.[7][11][12][13] By replenishing cellular GSH levels, OTCA helps to mitigate the oxidative stress induced by cisplatin, thereby protecting renal cells from injury.[7][11] These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of OTCA in preclinical models of cisplatin-induced nephrotoxicity.
Mechanism of Action of OTCA in Cisplatin-Induced Nephrotoxicity
Cisplatin administration leads to the generation of reactive oxygen species (ROS) in renal tubular cells, causing oxidative damage to lipids, proteins, and DNA.[2][8][9] This oxidative stress triggers inflammatory pathways, including the activation of nuclear factor-kappa B (NF-κB), which upregulates the expression of pro-inflammatory cytokines and adhesion molecules, leading to tissue injury and apoptosis.[2][7]
OTCA exerts its nephroprotective effects primarily by:
-
Replenishing Glutathione (GSH): As a cysteine precursor, OTCA boosts the synthesis of GSH, which directly neutralizes ROS and serves as a cofactor for antioxidant enzymes.[7][11][13]
-
Reducing Oxidative Stress: By increasing GSH levels, OTCA significantly reduces the production of ROS and subsequent lipid peroxidation.[7][9]
-
Suppressing Inflammation: OTCA has been shown to inhibit the activation of the NF-κB signaling pathway. This leads to a reduction in the expression of inflammatory mediators such as intercellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1), and decreases the infiltration of macrophages into the renal tissue.[7]
-
Inhibiting Apoptosis: Through the attenuation of oxidative stress and inflammation, OTCA reduces the activity of pro-apoptotic proteins like caspase-3, thereby preventing renal cell death.[7][14]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating the protective effects of OTCA and related antioxidants in cisplatin-induced nephrotoxicity.
Table 1: Effects of OTCA on Renal Function and Injury Markers
| Parameter | Cisplatin Control Group | Cisplatin + OTCA Group | Percent Change with OTCA | Reference |
| Serum Creatinine (B1669602) (mg/dL) | ~2.5 | ~1.0 | ↓ ~60% | [7] |
| Blood Urea (B33335) Nitrogen (BUN) (mg/dL) | ~150 | ~50 | ↓ ~67% | [7] |
| Renal ROS Production (relative units) | Increased | Significantly Reduced | - | [7] |
| Renal Caspase-3 Activity (relative units) | Increased | Significantly Reduced | - | [7] |
Table 2: Effects of Cisplatin on Renal Oxidative Stress and Inflammatory Markers in Rodent Models
| Parameter | Control Group | Cisplatin-Treated Group | Reference |
| Renal Malondialdehyde (MDA) levels | Baseline | ↑ ~1.5-fold | [9] |
| Urinary 8-OHdG concentration | Baseline | ↑ ~2-fold | [9] |
| Renal Glutathione (GSH) levels | Baseline | ↓ | [1][14] |
| Renal Catalase activity | Baseline | ↓ | [15] |
| Renal TNF-α levels | Baseline | ↑ | [15] |
| Renal IL-1β levels | Baseline | ↑ | [15] |
| Renal NF-κB activation | Baseline | ↑ | [7][15] |
Experimental Protocols
Protocol 1: In Vivo Rodent Model of Cisplatin-Induced Nephrotoxicity
This protocol describes the induction of nephrotoxicity in rats or mice using a single intraperitoneal injection of cisplatin.
Materials:
-
Male Wistar rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Cisplatin (cis-diamminedichloroplatinum II)
-
This compound (OTCA)
-
Sterile saline (0.9% NaCl)
-
Vehicle for OTCA (e.g., sterile water or saline)
-
Animal handling and restraint equipment
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., syringes, tubes)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools
-
Formalin (10%) for tissue fixation
-
Liquid nitrogen for snap-freezing tissues
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment. Provide standard chow and water ad libitum.
-
Grouping: Randomly assign animals to the following groups (n=6-8 per group):
-
Control Group: Receives vehicle for both cisplatin and OTCA.
-
Cisplatin Group: Receives a single intraperitoneal (i.p.) injection of cisplatin.
-
Cisplatin + OTCA Group: Receives OTCA treatment prior to and/or after cisplatin administration.
-
OTCA Only Group: Receives only OTCA treatment.
-
-
Drug Administration:
-
Cisplatin: Dissolve cisplatin in sterile saline to a final concentration of 1 mg/mL. Administer a single i.p. injection at a dose of 7 mg/kg for rats or 20 mg/kg for mice.[7][15][16]
-
OTCA: Dissolve OTCA in its vehicle. Administer OTCA (e.g., via oral gavage or i.p. injection) at a predetermined dose (e.g., 50-200 mg/kg). The timing of OTCA administration can be varied (e.g., daily for several days before and after cisplatin injection).
-
-
Monitoring: Monitor the body weight and general health of the animals daily.
-
Sample Collection:
-
At 72-96 hours post-cisplatin injection, place animals in metabolic cages for 24-hour urine collection.[17]
-
At the end of the study period (typically 3-5 days post-cisplatin), anesthetize the animals.
-
Collect blood via cardiac puncture for serum analysis.
-
Perfuse the kidneys with cold saline and then harvest them. Weigh the kidneys.[16]
-
One kidney can be fixed in 10% formalin for histological analysis. The other can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.
-
-
Data Analysis:
-
Serum Analysis: Measure serum creatinine and blood urea nitrogen (BUN) levels using commercially available kits.
-
Urine Analysis: Measure urinary biomarkers of kidney injury such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) using ELISA kits.[18][19][20]
-
Histopathology: Process the formalin-fixed kidney tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess tubular damage, necrosis, and cast formation.[7][16]
-
Biochemical Assays: Use the frozen kidney tissue to measure levels of GSH, MDA (a marker of lipid peroxidation), and the activity of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase).[1][7]
-
Molecular Analysis: Perform Western blotting or immunohistochemistry to assess the expression of proteins involved in inflammation (e.g., NF-κB, ICAM-1, MCP-1) and apoptosis (e.g., cleaved caspase-3).[7]
-
Protocol 2: In Vitro Study Using Human Kidney Proximal Tubule Cells (HK-2)
This protocol outlines the procedure for investigating the protective effects of OTCA on cisplatin-induced injury in a human kidney cell line.
Materials:
-
Human Kidney 2 (HK-2) cells (ATCC® CRL-2190™)
-
Dulbecco's Modified Eagle's Medium/F12 (DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Cisplatin
-
This compound (OTCA)
-
Cell culture plates (e.g., 96-well, 24-well, 6-well)
-
MTT or WST-1 assay kit for cell viability
-
Kits for measuring ROS production (e.g., DCFDA-based assays)
-
Kits for measuring caspase-3 activity
-
Reagents for Western blotting
Procedure:
-
Cell Culture: Culture HK-2 cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Treatment:
-
Seed HK-2 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of OTCA for a specified period (e.g., 2-4 hours).
-
Add cisplatin at a predetermined concentration (e.g., 20-50 µM) to the culture medium and incubate for 24-48 hours.
-
-
Cell Viability Assay:
-
After the treatment period, assess cell viability using an MTT or WST-1 assay according to the manufacturer's instructions.
-
-
Measurement of ROS Production:
-
Treat cells as described above.
-
Load the cells with a fluorescent ROS probe (e.g., 2',7'-dichlorofluorescein (B58168) diacetate - DCFDA).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.[7]
-
-
Apoptosis Assays:
-
Measure caspase-3 activity in cell lysates using a colorimetric or fluorometric assay kit.
-
Alternatively, perform flow cytometry analysis using Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.
-
-
Western Blot Analysis:
-
Lyse the treated cells and extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, phospho-NF-κB p65) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: Signaling pathway of OTCA's protective effect against cisplatin nephrotoxicity.
References
- 1. N-Acetylcysteine Attenuates Cisplatin-Induced Acute Kidney Injury by Inhibiting the C5a Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpn.org [rjpn.org]
- 3. Molecular mechanisms of cisplatin-induced nephrotoxicity: a balance on the knife edge between renoprotection and tumor toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products: potential treatments for cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of N-acetylcysteine on inflammation and oxidative stress in cisplatin-induced nephrotoxicity: a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of oxidative and nitrosative stress in cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisplatin-induced oxidative stress stimulates renal Fas ligand shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Cisplatin-Induced Acute Kidney Injury: Pathological Mechanisms, Pharmacological Interventions, and Genetic Mitigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cisplatin-induced nephrotoxicity is associated with oxidative stress, redox state unbalance, impairment of energetic metabolism and apoptosis in rat kidney mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Dibenzazepine Attenuates Against Cisplatin-Induced Nephrotoxicity in Rats: Involvement of NOTCH Pathway [frontiersin.org]
- 16. A model for prediction of cisplatin induced nephrotoxicity by kidney weight in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Profiling of Kidney Injury Biomarkers in Patients Receiving Cisplatin: Time-Dependent Changes in the Absence of Clinical Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biomarkers for Early Detection of Cisplatin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Experimental Use of 2-Oxothiazolidine-4-carboxylic Acid (OTCA) in ARDS Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 2-Oxothiazolidine-4-carboxylic acid (OTCA), a cysteine prodrug, in the context of Acute Respiratory Distress Syndrome (ARDS) research. This document includes a summary of clinical trial data, detailed experimental protocols for preclinical research, and visualizations of the proposed mechanism of action and experimental workflows.
Introduction
Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs.[1] Oxidative stress is a key driver of the pathogenesis of ARDS, leading to damage of the alveolar-capillary barrier.[2] this compound (OTCA), also known as procysteine, is an investigational drug that acts as a precursor to L-cysteine, a rate-limiting amino acid for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). By replenishing intracellular GSH levels, OTCA is hypothesized to mitigate oxidative damage and reduce inflammation in the lungs.
Mechanism of Action
OTCA is readily transported into cells where it is converted to L-cysteine by the enzyme 5-oxoprolinase. L-cysteine then participates in the synthesis of glutathione, a critical component of the cellular antioxidant defense system. Increased levels of glutathione enhance the capacity of cells to neutralize reactive oxygen species (ROS), thereby protecting against oxidative damage and modulating inflammatory signaling pathways, such as the NF-κB and Nrf2 pathways.
Clinical Trial Data
A randomized, double-blind, placebo-controlled clinical trial investigated the effects of OTCA (Procysteine) in patients with ARDS. The study aimed to determine if augmenting glutathione levels could impact physiological abnormalities and organ dysfunction.
| Parameter | OTCA (Procysteine) Group | N-acetylcysteine (NAC) Group | Placebo Group |
| Number of Patients | 17 | 14 | 15 |
| Dosage | 63 mg/kg, IV infusion every 8 hours | 70 mg/kg, IV infusion every 8 hours | Placebo |
| Treatment Duration | 10 days | 10 days | 10 days |
| RBC Glutathione Increase | 49% from baseline | 47% from baseline | No significant change |
| Mortality | 35% | 36% | 40% |
| Change in Cardiac Index | +14% | +14% | -6% |
| Days of Acute Lung Injury | Decreased | Decreased | No significant change |
| Data from the study by Bernard et al. (1997)[3][4] |
Experimental Protocols
In Vivo Model: Lipopolysaccharide (LPS)-Induced ARDS in Mice
This protocol describes the induction of ARDS in a murine model using intratracheal administration of LPS and subsequent treatment with OTCA.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (OTCA)
-
Sterile, pyrogen-free saline
-
Ketamine/Xylazine (B1663881) anesthetic solution
-
Animal ventilator (optional, for more severe models)
-
Surgical instruments for tracheostomy
-
Phosphate-buffered saline (PBS) for bronchoalveolar lavage (BAL)
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment with ad libitum access to food and water.
-
Anesthesia: Anesthetize mice via intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
LPS Instillation:
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully insert a 24-gauge catheter into the trachea.
-
Instill a single bolus of LPS (2-5 mg/kg) in 50 µL of sterile saline.
-
Suture the incision.
-
-
OTCA Administration:
-
At a predetermined time post-LPS instillation (e.g., 30 minutes to 2 hours), administer OTCA via intraperitoneal (IP) or intravenous (IV) injection. The dosage will need to be optimized based on preliminary studies. A control group should receive a vehicle control (e.g., sterile saline).
-
-
Monitoring: Monitor the animals for signs of respiratory distress. The typical duration of the experiment is 24 to 48 hours.
-
Sample Collection:
-
At the experimental endpoint, re-anesthetize the mice.
-
Perform a tracheostomy and cannulate the trachea.
-
Conduct bronchoalveolar lavage (BAL) by instilling and withdrawing 0.5-1.0 mL of cold PBS three times. Pool the recovered fluid.
-
Following BAL, perfuse the pulmonary circulation with PBS and harvest the lungs for histological analysis or homogenization.
-
Outcome Measures:
-
BAL Fluid Analysis:
-
Total and differential cell counts (neutrophils, macrophages).
-
Total protein concentration (as an indicator of alveolar-capillary barrier permeability).
-
Pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.
-
Glutathione levels using a commercially available kit.
-
-
Lung Tissue Analysis:
-
Histological examination (H&E staining) to assess lung injury (e.g., alveolar wall thickening, inflammatory cell infiltration, edema).
-
Lung wet-to-dry weight ratio to quantify pulmonary edema.
-
Myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
-
In Vitro Model: Oxidative Stress in Lung Epithelial Cells
This protocol describes the induction of oxidative stress in a lung epithelial cell line and treatment with OTCA.
Materials:
-
Human lung epithelial cell line (e.g., A549 or BEAS-2B)
-
Cell culture medium (e.g., DMEM or F-12K) with fetal bovine serum (FBS) and antibiotics
-
Hydrogen peroxide (H₂O₂) or other oxidant (e.g., cigarette smoke extract)
-
This compound (OTCA)
-
Cell viability assay (e.g., MTT or LDH release assay)
-
Reactive Oxygen Species (ROS) detection reagent (e.g., DCFDA)
-
Kits for measuring intracellular glutathione (GSH) levels and pro-inflammatory cytokine secretion (e.g., IL-8).
Procedure:
-
Cell Culture: Culture lung epithelial cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO₂.
-
OTCA Pre-treatment: Seed cells in multi-well plates and allow them to adhere overnight. Pre-treat the cells with varying concentrations of OTCA for a specified duration (e.g., 2-4 hours).
-
Induction of Oxidative Stress:
-
Remove the OTCA-containing medium.
-
Expose the cells to an oxidant (e.g., 100-500 µM H₂O₂) for a defined period (e.g., 4-24 hours). A control group should be exposed to the vehicle alone.
-
-
Assessment of Cellular Responses:
-
Cell Viability: Measure cell viability using an MTT assay or quantify cytotoxicity by measuring LDH release into the culture medium.
-
Intracellular ROS: Measure intracellular ROS levels using a fluorescent probe like DCFDA and a plate reader or flow cytometer.
-
Intracellular Glutathione: Measure intracellular GSH levels using a commercially available colorimetric or fluorometric assay kit.
-
Inflammatory Response: Measure the concentration of pro-inflammatory cytokines (e.g., IL-8) in the cell culture supernatant by ELISA.
-
Conclusion
The available data suggests that this compound may have a protective role in ARDS by replenishing intracellular glutathione and mitigating oxidative stress and inflammation. The provided protocols offer a framework for further preclinical investigation into the therapeutic potential of OTCA in ARDS. Further research is warranted to fully elucidate its efficacy and mechanism of action in this complex syndrome.
References
- 1. An Update on the Role of Nrf2 in Respiratory Disease: Molecular Mechanisms and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Nrf2 pathway by 4-Octyl itaconate enhances donor lung function in cold preservation settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Models of Acute Lung Injury and ARDS | Springer Nature Experiments [experiments.springernature.com]
- 4. atsjournals.org [atsjournals.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) infection is characterized by chronic immune activation and inflammation, which contribute to a state of systemic oxidative stress. This redox imbalance, marked by a depletion of endogenous antioxidants such as glutathione (B108866) (GSH), is implicated in the pathogenesis of HIV by promoting viral replication and contributing to immune dysfunction. 2-Oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug, serves as an intracellular cysteine delivery agent, thereby replenishing glutathione stores and offering a potential therapeutic strategy to counteract HIV-related oxidative stress. These application notes provide an overview of the use of OTC in in vitro HIV models, detailing its mechanism of action and summarizing key findings. The accompanying protocols offer detailed methodologies for investigating the effects of OTC on HIV replication and associated cellular pathways.
Mechanism of Action
This compound is readily transported into cells where it is metabolized by 5-oxoprolinase to L-cysteine. Cysteine is a rate-limiting precursor for the synthesis of glutathione, a major intracellular antioxidant. By increasing the intracellular cysteine pool, OTC boosts GSH levels, which in turn helps to neutralize reactive oxygen species (ROS). In the context of HIV infection, elevated ROS can activate transcription factors such as NF-κB, which plays a crucial role in HIV-1 transcription and replication. Therefore, by augmenting the cellular antioxidant capacity, OTC can attenuate the oxidative stress-induced signaling pathways that favor viral expression.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effect of this compound on HIV-1 replication in different in vitro models.
Table 1: Effect of this compound on HIV-1 Reverse Transcriptase (RT) Activity
| Cell Type | HIV-1 Strain(s) | OTC Treatment | Outcome | Reference |
| Monocyte-Derived Macrophages (MDM) & Lymphocytes | Laboratory-adapted and primary isolates | Dose-dependent | Suppression of HIV-1 RT activity | [1] |
| Chronically infected MDM | Not specified | Not specified | 40-50% suppression of RT activity compared to untreated controls | [1] |
Table 2: Effect of this compound on HIV-1 p24 Antigen Levels
| Cell Model | HIV-1 Strain | OTC Concentration | Treatment Duration | Outcome | Reference |
| Unstimulated PBMCs co-cultured with chronically infected U1 cells | HIV-1IIIB | ≤ 5 mM | 1-3 weeks | Potentiation of HIV growth | [2] |
Note: The seemingly contradictory results in Table 2, where OTC potentiated HIV growth, highlight the complexity of its effects, which may be concentration-dependent and model-specific. The study suggests caution in the use of OTC as an antiviral monotherapy.
Mandatory Visualizations
Caption: Signaling pathway of OTC in mitigating HIV-related oxidative stress.
Caption: General experimental workflow for evaluating OTC in HIV models.
Experimental Protocols
Protocol 1: In Vitro Treatment of HIV-1 Infected Monocyte-Derived Macrophages (MDM) with OTC
Objective: To determine the effect of OTC on HIV-1 replication in primary human monocyte-derived macrophages.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
Ficoll-Paque PLUS
-
Macrophage colony-stimulating factor (M-CSF)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1BaL)
-
This compound (OTC)
-
Phosphate-buffered saline (PBS)
-
Reverse Transcriptase (RT) activity assay kit
-
Cell viability assay kit (e.g., MTT or Trypan Blue)
Procedure:
-
Isolation and Culture of Monocytes:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in T-75 flasks and allow monocytes to adhere for 2 hours at 37°C.
-
Wash away non-adherent cells with warm PBS.
-
Culture adherent monocytes in RPMI 1640 supplemented with 10% FBS and M-CSF (50 ng/mL) for 7 days to differentiate into macrophages.
-
-
HIV-1 Infection of MDM:
-
After 7 days of differentiation, infect the MDM with a laboratory-adapted strain of HIV-1 at a multiplicity of infection (MOI) of 0.1.
-
Incubate for 4 hours at 37°C.
-
Wash the cells three times with warm PBS to remove unbound virus.
-
Add fresh culture medium.
-
-
OTC Treatment:
-
Prepare a stock solution of OTC in sterile water or PBS and adjust the pH to 7.4.
-
On day 3 post-infection, treat the infected MDM with various concentrations of OTC (e.g., 1 mM, 5 mM, 10 mM). Include an untreated control (vehicle only).
-
Culture the cells for an additional 7-10 days, replacing the medium and OTC every 3 days.
-
-
Assessment of HIV-1 Replication:
-
Collect cell culture supernatants at different time points (e.g., days 3, 7, 10 post-treatment).
-
Measure the reverse transcriptase activity in the supernatants using a commercially available RT assay kit according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
At the end of the experiment, assess the viability of the MDM in each treatment group using an MTT assay or Trypan Blue exclusion to ensure that the observed effects are not due to cytotoxicity of OTC.
-
Protocol 2: Measurement of Intracellular Glutathione (GSH) Levels
Objective: To quantify the effect of OTC on intracellular GSH levels in HIV-infected cells.
Materials:
-
HIV-infected cell line (e.g., Jurkat or U1) or primary cells (e.g., PBMCs)
-
This compound (OTC)
-
Glutathione assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture and Treatment:
-
Culture the HIV-infected cells to the desired density.
-
Treat the cells with different concentrations of OTC (e.g., 1 mM, 5 mM, 10 mM) and a vehicle control for 24-48 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Lyse the cells using the lysis buffer provided in the glutathione assay kit or a suitable alternative.
-
Centrifuge the lysate to pellet cell debris.
-
-
Glutathione Measurement:
-
Measure the total glutathione in the cell lysate using a commercial glutathione assay kit, following the manufacturer's protocol. The assay is typically based on the reaction of GSH with a chromogenic or fluorogenic reagent.
-
Measure the protein concentration in the lysate using a BCA protein assay.
-
-
Data Analysis:
-
Normalize the glutathione concentration to the protein concentration for each sample.
-
Compare the GSH levels in OTC-treated cells to the untreated control.
-
Protocol 3: Assessment of NF-κB Activity
Objective: To determine if OTC inhibits HIV-induced NF-κB activation.
Materials:
-
Jurkat T-cell line
-
HIV-1 (or a viral protein like Tat, or a stimulant like TNF-α to induce NF-κB)
-
This compound (OTC)
-
Nuclear extraction kit
-
EMSA (Electrophoretic Mobility Shift Assay) kit with a labeled NF-κB consensus oligonucleotide probe, or an NF-κB reporter assay system.
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells and pre-treat with various concentrations of OTC for 2-4 hours.
-
-
Stimulation of NF-κB:
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL or by HIV infection) for 30-60 minutes.
-
-
Nuclear Extraction:
-
Harvest the cells and prepare nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions.
-
-
EMSA for NF-κB DNA Binding:
-
Incubate the nuclear extracts with a radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.
-
Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography or fluorescence imaging. A decrease in the shifted band in OTC-treated samples indicates inhibition of NF-κB binding.
-
-
Alternative: NF-κB Reporter Assay:
-
Transfect Jurkat cells with a reporter plasmid containing the luciferase or GFP gene under the control of an NF-κB-responsive promoter.
-
Pre-treat the transfected cells with OTC, followed by stimulation with an NF-κB activator.
-
Measure luciferase activity or GFP expression to quantify NF-κB transcriptional activity.
-
Conclusion
This compound demonstrates potential as a therapeutic agent to counteract oxidative stress in the context of HIV infection. By replenishing intracellular glutathione levels, OTC can mitigate the pro-viral effects of reactive oxygen species and inhibit key signaling pathways like NF-κB that are involved in HIV replication. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanisms of OTC in various HIV-related oxidative stress models. Further research is warranted to optimize dosing and to fully understand its therapeutic potential in a clinical setting.
References
- 1. L-2-oxothiazolidine-4-carboxylic acid inhibits human immunodeficiency virus type 1 replication in mononuclear phagocytes and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetyl-cysteine and L-2-oxothiazolidine-4-carboxylic acid enhance contact-dependent growth of HIV in resting peripheral blood mononuclear cells (PBMC) in vitro and increase recovery of HIV from human-PBMC SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 2-Oxothiazolidine-4-carboxylic Acid (OTC) Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxothiazolidine-4-carboxylic acid (OTC), also known as procysteine, is a cysteine prodrug that has garnered significant interest in research and drug development. By delivering cysteine, the rate-limiting amino acid for glutathione (B108866) (GSH) synthesis, OTC enhances the intracellular GSH pool, thereby protecting cells from oxidative stress and inflammation.[1][2] Its therapeutic potential is being explored in a variety of conditions, including those associated with oxidative damage.[1][2][3] Understanding the kinetics of OTC uptake is crucial for evaluating its efficacy and designing targeted therapeutic strategies.
Recent studies have identified the Na+-coupled monocarboxylate transporter SLC5A8 (SMCT1) as a key transporter for OTC across the plasma membrane.[4] This discovery provides a specific target for developing and validating assays to measure OTC uptake.
These application notes provide detailed protocols for two distinct methods to measure OTC uptake in cultured cells: a direct measurement using a labeled OTC analog (conceptual) and an indirect measurement based on the downstream increase in intracellular glutathione.
Cellular Uptake and Metabolism of this compound (OTC)
OTC is transported into the cell, where it is metabolized by the enzyme 5-oxoprolinase. This process converts OTC into cysteine, which then contributes to the synthesis of glutathione (GSH), a key cellular antioxidant.
References
- 1. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for In Vivo Administration of 2-Oxothiazolidine-4-carboxylic acid (OTCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxothiazolidine-4-carboxylic acid (OTCA), also known as procysteine, is a cysteine prodrug that has garnered significant interest for its ability to replenish intracellular glutathione (B108866) (GSH), a critical antioxidant. By providing a stable source of L-cysteine, the rate-limiting amino acid for GSH synthesis, OTCA offers a promising therapeutic strategy for conditions associated with oxidative stress and inflammation. These application notes provide an overview of the common in vivo administration routes for OTCA and detailed protocols for its use in preclinical research.
Mechanism of Action
OTCA is readily transported into cells and is enzymatically converted to L-cysteine by 5-oxoprolinase. This intracellular delivery of L-cysteine bypasses the potential toxicity associated with high doses of free cysteine and effectively boosts the synthesis of glutathione. The increase in intracellular GSH levels enhances the cellular antioxidant capacity, protecting against damage from reactive oxygen species (ROS).
Signaling Pathways
The administration of OTCA has been shown to modulate several key signaling pathways involved in oxidative stress and inflammation:
-
Glutathione Synthesis Pathway: As a direct precursor to L-cysteine, OTCA directly fuels the de novo synthesis of glutathione, a tripeptide of glutamate, cysteine, and glycine. This pathway is essential for maintaining cellular redox homeostasis.
-
NF-κB Signaling Pathway: Oxidative stress is a potent activator of the nuclear factor-kappa B (NF-κB) pathway, which upregulates the expression of pro-inflammatory genes. Studies have shown that OTCA can suppress the activation of NF-κB, likely through the reduction of ROS, thereby exerting anti-inflammatory effects.[1][2][3]
-
Nrf2 Signaling Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes. OTCA has been demonstrated to modulate the Nrf2 pathway, contributing to its protective effects.[1][2]
-
HIF-1α Signaling Pathway: Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor in the cellular response to low oxygen levels and is also linked to inflammation and oxidative stress. Research indicates that OTCA can attenuate the activation of HIF-1α, suggesting a role in modulating hypoxic and inflammatory responses.[1][2]
Data Presentation: In Vivo Administration of OTCA
The following table summarizes quantitative data from various in vivo studies on the administration of this compound.
| Administration Route | Species | Dosage | Frequency | Key Findings | Reference |
| Oral | Human | 0.15 and 0.45 mmol/kg | Single dose | Increased plasma cysteine and intracellular cysteine and glutathione in lymphocytes. | [4] |
| Oral | Chick | Graded increments added to diet | Continuous | As efficacious as cysteine for growth and hepatic GSH biosynthesis. | [5] |
| Oral | Rat | Graded increments added to diet | Continuous | Slightly inferior to cysteine for growth and hepatic GSH biosynthesis. | [5] |
| Oral (in drinking water) | Mouse | 10 mg/ml | Continuous for 5 months | Suppressed inflammation and oxidative stress in the retina. | [6] |
| Intravenous | Human | 3, 10, 30, or 100 mg/kg | Twice weekly for 6 weeks | Increased whole-blood glutathione at the highest dose. | [7] |
| Intravenous | Human | 210 mg/kg per day | Every 8 hours for 14 days | Did not improve survival in patients with acute respiratory distress syndrome. | [8] |
| Intraperitoneal | Mouse | Not specified | Not specified | Reduced cisplatin-induced renal injury. | [9] |
| Subcutaneous & Intravenous | Rabbit | 2.4 g/kg (10% solution) | 24 hours prior and immediately before endotoxin (B1171834) infusion | Prevented endotoxin-induced ventricular dysfunction and increased myocardial glutathione. | [10] |
Experimental Protocols
Protocol 1: Oral Administration (Gavage) in Rodents
This protocol describes the administration of OTCA to mice or rats via oral gavage, a common method for ensuring accurate dosing.
Materials:
-
This compound (OTCA)
-
Vehicle (e.g., sterile water, saline, or 0.5% carboxymethylcellulose)
-
Gavage needles (appropriate size for the animal, typically 18-20 gauge for mice and 16-18 gauge for rats, with a ball tip)
-
Syringes (appropriate volume for the calculated dose)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation of OTCA Solution:
-
Calculate the required amount of OTCA based on the desired dosage and the body weight of the animals.
-
Dissolve the OTCA in the chosen vehicle. Gentle heating or sonication may be used to aid dissolution. Ensure the solution is homogenous.
-
Adjust the pH of the solution to physiological range (pH 7.0-7.4) if necessary, using sterile NaOH or HCl.
-
Filter-sterilize the solution using a 0.22 µm syringe filter if sterility is required.
-
-
Animal Handling and Dosing:
-
Weigh the animal to determine the precise volume of the OTCA solution to be administered. The maximum recommended volume for oral gavage in mice is 10 ml/kg and in rats is 20 ml/kg.
-
Properly restrain the animal to immobilize the head and align the esophagus and stomach. For mice, this is typically done by scruffing the neck.
-
Measure the gavage needle against the animal to determine the correct insertion depth (from the mouth to the last rib). Mark the needle to avoid over-insertion.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is in place, slowly administer the OTCA solution.
-
After administration, gently remove the needle in a single, smooth motion.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose.
-
Protocol 2: Intraperitoneal (IP) Injection in Rodents
This protocol outlines the procedure for administering OTCA via intraperitoneal injection in mice or rats.
Materials:
-
This compound (OTCA)
-
Sterile vehicle (e.g., sterile saline or phosphate-buffered saline (PBS))
-
Syringes (1 ml or 3 ml)
-
Needles (appropriate size for the animal, typically 25-27 gauge for mice and 23-25 gauge for rats)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Preparation of OTCA Solution:
-
Prepare the OTCA solution as described in Protocol 1, ensuring it is sterile.
-
-
Animal Handling and Injection:
-
Weigh the animal to calculate the correct injection volume. The maximum recommended volume for IP injection in mice is 10 ml/kg and in rats is 10 ml/kg.
-
Properly restrain the animal to expose the abdomen. For mice, scruffing and securing the tail is a common method. For rats, a two-person technique or wrapping in a towel may be used.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ (no fluid should be drawn into the syringe).
-
Slowly inject the OTCA solution.
-
Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
-
Protocol 3: Intravenous (IV) Administration in Rodents (General Guidance)
This protocol provides a general framework for the intravenous administration of OTCA in rodents. Specific parameters such as infusion rate and vehicle may need to be optimized based on the experimental design and the specific formulation of OTCA.
Materials:
-
This compound (OTCA)
-
Sterile vehicle (e.g., sterile saline)
-
Infusion pump
-
Catheters or needles for IV access (e.g., tail vein catheter for rats and mice)
-
Animal restrainer
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Preparation of OTCA Infusion Solution:
-
Prepare a sterile solution of OTCA in the chosen vehicle as described in Protocol 1. The concentration should be calculated based on the desired dosage, infusion rate, and duration.
-
Ensure the solution is free of particulates.
-
-
Animal Preparation and Catheterization:
-
Weigh the animal to determine the total dose and infusion volume.
-
Anesthetize the animal if necessary, following an approved institutional protocol.
-
Place a catheter into a suitable vein (e.g., the lateral tail vein in mice and rats). Secure the catheter in place.
-
Place the animal in a restrainer that allows for comfortable and secure positioning during the infusion.
-
-
Intravenous Infusion:
-
Connect the catheter to the infusion pump tubing, ensuring there are no air bubbles in the line.
-
Set the infusion pump to the desired rate and total volume. The rate should be slow to avoid adverse cardiovascular effects.
-
Start the infusion and monitor the animal closely throughout the procedure for any signs of distress.
-
Once the infusion is complete, disconnect the catheter and withdraw it carefully. Apply gentle pressure to the injection site to prevent bleeding.
-
Allow the animal to recover from anesthesia (if used) in a warm and clean environment. Monitor the animal for post-procedure complications.
-
Mandatory Visualizations
Caption: OTCA increases glutathione synthesis and antioxidant defense.
Caption: OTCA modulates key signaling pathways in oxidative stress.
References
- 1. L-2-Oxothiazolidine-4-carboxylic acid or α-lipoic acid attenuates airway remodeling: involvement of nuclear factor-κB (NF-κB), nuclear factor erythroid 2p45-related factor-2 (Nrf2), and hypoxia-inducible factor (HIF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-2-oxothiazolidine-4-carboxylate as a cysteine precursor: efficacy for growth and hepatic glutathione synthesis in chicks and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I/II trial of intravenous L-2-oxothiazolidine-4-carboxylic acid (procysteine) in asymptomatic HIV-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A double-blind placebo-controlled study to evaluate the safety and efficacy of L-2-oxothiazolidine-4-carboxylic acid in the treatment of patients with acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-2-Oxothiazolidine-4-carboxylic acid prevents endotoxin-induced cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Radiolabeled 2-Oxothiazolidine-4-carboxylic Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxothiazolidine-4-carboxylic acid (OTCA), a cysteine prodrug, serves as a valuable tool in metabolic research, primarily for investigating and augmenting the biosynthesis of glutathione (B108866) (GSH). By delivering cysteine, the rate-limiting amino acid for GSH synthesis, OTCA enables researchers to study the dynamics of GSH metabolism and its role in cellular defense against oxidative stress. The use of radiolabeled OTCA, such as with Carbon-14 ([¹⁴C]OTCA) or Sulfur-35 ([³⁵S]OTCA), allows for precise tracing and quantification of its uptake, metabolic conversion, and incorporation into downstream metabolites. These studies are critical in understanding the pharmacokinetics of OTCA and its efficacy in various physiological and pathological conditions, including drug-induced toxicity and diseases associated with oxidative stress.
Metabolic Pathway of this compound
OTCA is readily taken up by cells and is enzymatically converted to L-cysteine by 5-oxoprolinase. This newly synthesized cysteine then enters the glutathione synthesis pathway, where it is sequentially combined with glutamate (B1630785) and glycine (B1666218) to form glutathione. This pathway is fundamental for maintaining cellular redox homeostasis.
Metabolic conversion of radiolabeled OTCA to glutathione.
Elevated levels of glutathione can influence downstream signaling pathways, such as the NF-κB pathway, which is involved in inflammation and apoptosis. By quenching reactive oxygen species (ROS), glutathione can inhibit the activation of the IκB kinase (IKK) complex, preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. This can lead to a reduction in the expression of pro-inflammatory and apoptotic genes.
Influence of glutathione on the NF-κB signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of Radiolabeled this compound ([¹⁴C]OTCA)
Materials:
-
L-[¹⁴C]Cysteine hydrochloride (or another suitable ¹⁴C-labeled precursor)
-
Triphosgene (B27547) or a phosgene (B1210022) equivalent
-
Toluene
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Acetonitrile
-
Standard laboratory glassware and equipment for organic synthesis
-
Appropriate shielding and safety equipment for handling radioactivity
Procedure:
-
Preparation of the Cysteine Solution: In a reaction vessel, dissolve L-[¹⁴C]cysteine hydrochloride in a cooled (0°C) aqueous solution of sodium hydroxide.
-
Preparation of the Phosgene Equivalent Solution: In a separate vessel, dissolve triphosgene in toluene.
-
Reaction: Slowly add the triphosgene/toluene solution to the cysteine solution while maintaining a low temperature (e.g., 0-5°C) and vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to warm to room temperature. Acidify the aqueous phase with hydrochloric acid to a pH of approximately 1.5.
-
Extraction and Purification: Concentrate the aqueous phase and extract the product with a suitable organic solvent like hot acetonitrile. The product can then be purified by recrystallization.
-
Characterization: Confirm the identity and purity of the [¹⁴C]OTCA using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determine the specific activity using liquid scintillation counting.
Protocol 2: In Vivo Metabolic Study of [¹⁴C]OTCA in Rodents
This protocol outlines a typical procedure for assessing the pharmacokinetics and tissue distribution of [¹⁴C]OTCA in a rodent model.
Materials:
-
[¹⁴C]OTCA of known specific activity
-
Male Wistar rats (or other suitable rodent model)
-
Vehicle for administration (e.g., saline)
-
Gavage needles (for oral administration) or syringes (for intravenous administration)
-
Metabolic cages for collection of urine and feces
-
Anesthesia
-
Surgical tools for tissue dissection
-
Liquid scintillation counter and vials
-
Tissue solubilizer and scintillation cocktail
Procedure:
-
Animal Acclimation: Acclimate animals to laboratory conditions for at least one week before the experiment.
-
Dosing: Administer a single dose of [¹⁴C]OTCA to each animal. The route of administration (e.g., oral gavage or intravenous injection) and the dose will depend on the study objectives.
-
Sample Collection:
-
Blood: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or cardiac puncture at sacrifice).
-
Urine and Feces: House animals in metabolic cages to collect urine and feces at predetermined intervals.
-
Tissues: At the end of the study or at specific time points, euthanize the animals and dissect key organs and tissues (e.g., liver, kidneys, lungs, brain, muscle, adipose tissue).
-
-
Sample Processing:
-
Blood: Separate plasma by centrifugation.
-
Tissues: Weigh and homogenize the collected tissues.
-
Urine and Feces: Measure the total volume/weight of collected urine and feces.
-
-
Radioactivity Measurement:
-
Aliquots of plasma, urine, and tissue homogenates are mixed with a tissue solubilizer (if necessary) and a scintillation cocktail.
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the concentration of radioactivity in each sample.
-
Determine pharmacokinetic parameters from the plasma concentration-time data (e.g., Cmax, Tmax, AUC, half-life).
-
Calculate the percentage of the administered dose recovered in each tissue, urine, and feces.
-
Protocol 3: In Vitro Metabolism of [¹⁴C]OTCA in Cultured Hepatocytes
This protocol describes a method to study the uptake and metabolism of [¹⁴C]OTCA in primary hepatocytes or a suitable hepatocyte cell line.
Materials:
-
[¹⁴C]OTCA
-
Primary hepatocytes or hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Cell lysis buffer
-
Liquid scintillation counter and vials
-
Scintillation cocktail
Procedure:
-
Cell Culture: Plate hepatocytes at a suitable density in cell culture plates and allow them to adhere and recover.
-
Treatment: Remove the culture medium and replace it with fresh medium containing a known concentration of [¹⁴C]OTCA.
-
Incubation: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Collection:
-
Extracellular Medium: At each time point, collect an aliquot of the culture medium.
-
Intracellular Fraction: Wash the cells with ice-cold buffer to remove any remaining extracellular radioactivity. Lyse the cells with a suitable lysis buffer and collect the lysate.
-
-
Radioactivity Measurement:
-
Mix aliquots of the extracellular medium and the cell lysate with a scintillation cocktail.
-
Measure the radioactivity in each fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of radioactivity in the extracellular and intracellular fractions at each time point.
-
Determine the rate of uptake of [¹⁴C]OTCA into the cells.
-
Further analysis (e.g., by HPLC with a radioactivity detector) can be performed to identify and quantify the radiolabeled metabolites (cysteine, glutathione) in the intracellular fraction.
-
Data Presentation
The quantitative data from metabolic studies using radiolabeled OTCA should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Pharmacokinetic Parameters of [¹⁴C]OTCA in Plasma of Male Wistar Rats Following a Single Oral Dose (Example)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | µg eq/mL | 15.2 ± 2.5 |
| Tmax (Time to Cmax) | h | 1.0 ± 0.2 |
| AUC(0-t) (Area Under the Curve) | µg eq·h/mL | 75.8 ± 10.1 |
| t½ (Half-life) | h | 3.5 ± 0.8 |
Table 2: Tissue Distribution of Radioactivity 4 Hours After a Single Oral Dose of [¹⁴C]OTCA in Male Wistar Rats (Example)
| Tissue | % of Administered Dose per Gram of Tissue (Mean ± SD) |
| Liver | 5.2 ± 0.9 |
| Kidneys | 8.1 ± 1.5 |
| Lungs | 2.5 ± 0.4 |
| Brain | 0.1 ± 0.02 |
| Muscle | 0.8 ± 0.1 |
| Adipose Tissue | 0.3 ± 0.05 |
Table 3: Uptake and Metabolism of [¹⁴C]OTCA in Cultured Hepatocytes (Example)
| Time (minutes) | Intracellular Radioactivity (nmol/mg protein) | [¹⁴C]Cysteine (% of intracellular radioactivity) | [¹⁴C]Glutathione (% of intracellular radioactivity) |
| 15 | 2.5 ± 0.3 | 45 ± 5 | 10 ± 2 |
| 30 | 4.8 ± 0.6 | 60 ± 7 | 25 ± 4 |
| 60 | 8.2 ± 1.1 | 55 ± 6 | 40 ± 5 |
| 120 | 10.5 ± 1.4 | 40 ± 5 | 55 ± 6 |
Conclusion
The use of radiolabeled this compound is a powerful technique for elucidating the metabolic fate and therapeutic potential of this cysteine prodrug. The detailed protocols and data presentation formats provided in these application notes offer a framework for researchers to design and execute robust metabolic studies. Such investigations are essential for advancing our understanding of glutathione metabolism and for the development of novel therapeutic strategies targeting oxidative stress-related diseases.
Application Notes & Protocols for the Analysis of 2-Oxothiazolidine-4-carboxylic Acid (OTCA)
Introduction
2-Oxothiazolidine-4-carboxylic acid (OTCA), also known as procysteine, is a cysteine prodrug designed to increase intracellular levels of L-cysteine, a key precursor for the synthesis of glutathione (B108866) (GSH).[1][2] Glutathione is a critical endogenous antioxidant, and its depletion is associated with oxidative stress, a pathogenic factor in numerous diseases.[3][4] OTCA is metabolized by the enzyme 5-oxoprolinase, which opens the thiazolidine (B150603) ring to release L-cysteine.[2] The ability to accurately quantify OTCA and monitor its metabolic impact is essential for researchers in pharmacology, drug development, and clinical studies to assess its pharmacokinetics, efficacy, and mechanism of action.[5]
These application notes provide detailed protocols for the extraction and analysis of OTCA from various biological matrices using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of OTCA
OTCA serves as a delivery vehicle for L-cysteine. Intracellularly, the enzyme 5-oxoprolinase catalyzes the conversion of OTCA to L-cysteine, which subsequently participates in the synthesis of glutathione via the γ-glutamyl cycle.[2] This pathway is fundamental to understanding the biological activity of OTCA.
Caption: Metabolic conversion of OTCA to L-cysteine and subsequent synthesis of glutathione.
Experimental Protocols
Sample Preparation from Biological Matrices
Effective sample preparation is crucial to remove interfering substances like proteins and lipids, ensuring accurate and reproducible quantification. The choice of method depends on the biological matrix and the sensitivity required for the analysis. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6][7]
Caption: General workflow for preparing biological samples for OTCA analysis.
Protocol 1A: Protein Precipitation (PPT) This method is fast and suitable for high-throughput analysis.
-
Aliquot 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Add 300 µL of cold 5% metaphosphoric acid or acetonitrile to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis. The sample can be injected directly or evaporated and reconstituted in the mobile phase.
Protocol 1B: Liquid-Liquid Extraction (LLE) LLE provides a cleaner extract compared to PPT. This protocol is adapted from methods for similar thiazolidine derivatives.[8][9]
-
Aliquot 500 µL of urine or plasma into a glass tube.
-
If required, spike with an appropriate internal standard (e.g., a stable isotope-labeled OTCA).
-
Acidify the sample to pH ~3 with hydrochloric acid.[9]
-
Add 4 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).[8][9]
-
Vortex vigorously for 2 minutes, then centrifuge at 1,500 x g for 10 minutes to separate the layers.
-
Transfer the organic (top) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for analysis.
Protocol 1C: Solid-Phase Extraction (SPE) SPE offers high selectivity and can effectively concentrate the analyte.[10]
-
Condition a mixed-mode cation exchange SPE cartridge according to the manufacturer's instructions.
-
Dilute 100 µL of plasma or urine with an appropriate buffer and acidify.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute OTCA using a solvent mixture (e.g., methanol (B129727) with 5% ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Analytical Methods and Protocols
Protocol 2A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) This method is robust and widely available, suitable for quantifying OTCA at micromolar concentrations.[5]
-
Chromatographic System : Standard HPLC with a UV detector.
-
Analytical Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a buffer such as 20 mM potassium phosphate, pH adjusted to 3.0.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV spectrophotometer set to 230 nm.[5]
-
Injection Volume : 20 µL.
-
Quantification : Based on an external standard curve prepared in the same biological matrix.
Protocol 2B: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an excellent alternative for retaining and separating polar compounds like OTCA.[11]
-
Chromatographic System : Standard HPLC or UHPLC system.
-
Analytical Column : HILIC column (e.g., 100 mm x 2.1 mm, 2.5 µm particle size).[12]
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : Start with a high percentage of organic phase (e.g., 95% B) and decrease over the run to elute the polar analyte.
-
Flow Rate : 0.3 mL/min.[12]
-
Detection : UV or Mass Spectrometry.
-
Quantification : Based on an external standard curve. The validated lower limit of quantification (LLOQ) can reach 200 ng/mL.[11]
Protocol 2C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the gold standard for high sensitivity and selectivity, capable of detecting low concentrations of OTCA.
Caption: A typical workflow for the analysis of OTCA using LC-MS/MS.
-
LC System : UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column : HILIC or C18 column as described above.
-
Mobile Phase : Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometer : Triple quadrupole instrument.
-
Ionization : Electrospray ionization (ESI) in positive mode.
-
MRM Transitions : Specific precursor-to-product ion transitions must be determined by infusing a standard solution of OTCA. For OTCA (MW: 147.17 g/mol ), the precursor ion would be [M+H]+ at m/z 148. The product ions would be determined after fragmentation.
-
Quantification : An internal standard (ideally, a stable isotope-labeled OTCA) should be used for accurate quantification.
Quantitative Data Summary
The performance of analytical methods is characterized by several key parameters. The table below summarizes data from published methods for OTCA and the closely related compound 2-thioxothiazolidine-4-carboxylic acid (TTCA), which serves as a useful reference.
| Parameter | HPLC-UV (OTCA)[5] | HILIC (OTCA)[11] | HPLC-UV (TTCA)[8] | LC-MS/MS (HPPTCA*)[12] |
| Matrix | Human Plasma | Simulated Aqueous Humour | Urine | Human Plasma |
| Linearity Range | 20 - 1000 µM | 0.2 - 10 µg/mL | 0.03 - 10.00 mg/L | 0.25 - 10 µmol/L |
| Correlation (r/r²) | >0.99 (assumed) | 0.999 | 0.9999 | >0.99 (assumed) |
| LLOQ | 20 µM | 200 ng/mL | 0.027 mg/L | 0.25 µmol/L |
| LOD | Not Reported | 100 ng/mL | 0.008 mg/L | Not Reported |
| Recovery | >98% (assumed) | Not Reported | 85.0% - 92.7% | Not Reported |
| Precision (CV%) | 4.0% - 6.5% | <15% (assumed) | 0.9% - 3.5% | <15% (assumed) |
*HPPTCA is a more complex thiazolidine derivative; its method parameters provide insight into potential LC-MS/MS performance.
References
- 1. L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of L-2-oxothiazolidine-4-carboxylic acid (Procysteine) in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes: 2-Oxothiazolidine-4-carboxylic acid (OTCA) in Neuroprotection Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke are often characterized by heightened oxidative stress and inflammation, which contribute to progressive neuronal damage.[1][2][3] 2-Oxothiazolidine-4-carboxylic acid (OTCA), also known as procysteine, is a cysteine prodrug that serves as a valuable research tool for investigating neuroprotective strategies.[4] By facilitating the synthesis of the body's primary endogenous antioxidant, glutathione (B108866) (GSH), OTCA offers a mechanism to bolster neuronal defenses against oxidative damage.[4][5] These notes provide a comprehensive overview of OTCA's mechanism, applications, and detailed protocols for its use in neuroprotection studies.
Mechanism of Action OTCA's primary neuroprotective effect stems from its role as a precursor to L-cysteine, the rate-limiting amino acid in the synthesis of glutathione (GSH).[4][5] The brain is highly susceptible to oxidative stress, and GSH is critical for neutralizing reactive oxygen species (ROS), acting as a major redox buffer and enzyme cofactor.[5]
The mechanism proceeds as follows:
-
Cellular Uptake: OTCA readily crosses cell membranes.[4]
-
Conversion to Cysteine: Inside the cell, the enzyme 5-oxoprolinase hydrolyzes OTCA's heterocyclic ring to yield L-cysteine.
-
Glutathione Synthesis: The newly supplied L-cysteine bypasses the feedback inhibition of the γ-glutamylcysteine synthetase enzyme, promoting the synthesis of γ-glutamylcysteine. This is followed by the addition of glycine (B1666218) to form the tripeptide glutathione (GSH).[6]
-
Antioxidant Defense: Increased intracellular GSH levels enhance the capacity of neurons to neutralize ROS, thereby reducing oxidative damage to lipids, proteins, and DNA, which is a key pathological feature in many neurodegenerative disorders.[7]
Applications in Neuroprotection Research
OTCA is utilized in various in vitro and in vivo models to study neuroprotection. Its ability to elevate GSH levels makes it a valuable compound for investigating the role of oxidative stress in:
-
Neurodegenerative Disease Models: Thiazolidine derivatives have shown potential in models of Parkinson's and Alzheimer's disease by scavenging free radicals and reducing neuroinflammation.[1][3] The core mechanism involves mitigating the oxidative stress and inflammatory cascades that lead to neuronal death.[8]
-
Ischemic Stroke: In models of brain ischemia, where reperfusion injury causes a burst of ROS, enhancing antioxidant defenses is a key therapeutic strategy.[9] Cysteine prodrugs like OTCA can be used to study whether bolstering GSH levels can protect the ischemic penumbra from secondary damage.[10]
-
General Oxidative Stress: OTCA is used to protect various cell types, including retinal pigment epithelial cells, from oxidant-induced damage and inflammation, highlighting its broad applicability in oxidative stress research.[11]
Quantitative Data Summary
The following table summarizes quantitative findings from studies using OTCA or related compounds in neuroprotection and antioxidant research.
| Compound/Model | Dosage/Concentration | Key Quantitative Finding | Outcome/Effect | Reference |
| L-2-oxothiazolidine-4-carboxylate (OTCA) | 8 mmol/kg (subcutaneous) | Statistically significant increase in total brain glutathione concentration. | Enhanced brain antioxidant capacity. | [12] |
| OTCA in DKO rd8 mice | 10 mg/ml in drinking water for 5 months | Significant suppression of inflammatory markers (IL-1β, TGF-β) and oxidative stress markers. | Attenuated inflammation and oxidative stress in the retina in vivo. | [11] |
| OTCA in ARPE-19 cells | Various concentrations | Significant inhibition of TNF-α-induced expression and secretion of IL-6 and Ccl2. | Potent anti-inflammatory effects in vitro. | [11][13] |
| Thiazolidine-4-Carboxylic Acid Derivatives (P8, P9) | Not specified | Attenuated altered levels of antioxidant enzymes and inflammatory markers (TNF-α, NF-κB, NLRP3, COX-2). | Reduced neuroinflammation and oxidative stress in an ethanol-induced neurodegeneration model. | [8] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol assesses OTCA's ability to protect human neuroblastoma cells from a neurotoxin-induced injury, a common model for Parkinson's disease research.
Materials:
-
SH-SY5Y human neuroblastoma cell line[14]
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (OTCA)
-
6-hydroxydopamine (6-OHDA) or H₂O₂ as the neurotoxin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[14]
-
OTCA Pre-treatment: Prepare fresh solutions of OTCA in culture medium. Remove the old medium and add medium containing various concentrations of OTCA (e.g., 0.1, 1, 5, 10 mM). Include a vehicle-only control. Incubate for 24 hours.
-
Induction of Neurotoxicity: Prepare a fresh solution of 6-OHDA (e.g., 100 µM) in culture medium. Remove the OTCA-containing medium and add the neurotoxin solution to the appropriate wells. To control wells, add fresh medium only. Incubate for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay): a. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[14] b. Carefully remove the medium from each well. c. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[14] d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the results to determine the protective effect of OTCA at different concentrations.
Protocol 2: In Vivo Neuroprotection in a Mouse Model of Ischemic Stroke (MCAO)
This protocol outlines the use of OTCA in a transient middle cerebral artery occlusion (MCAO) model, a gold standard for preclinical stroke research.[9][15]
Materials:
-
Male C57BL/6 mice (20-25g)
-
OTCA solution (e.g., neutralized 100 mmol solution for injection)[12]
-
Anesthesia (e.g., Isoflurane)
-
Surgical tools for MCAO
-
6-0 nylon monofilament with a silicone-coated tip
-
2,3,5-triphenyltetrazolium chloride (TTC) for staining
Procedure:
-
Animal Preparation & OTCA Administration: Anesthetize the mouse with isoflurane. Administer OTCA (e.g., 8 mmol/kg, subcutaneous or intraperitoneal injection) or vehicle (saline) 30-60 minutes prior to inducing ischemia.[12]
-
Surgical Procedure (MCAO): a. Place the anesthetized mouse on a surgical board and maintain body temperature at 37°C. b. Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). c. Ligate the ECA distally. Introduce the silicone-coated filament through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA).[16] A laser Doppler flowmeter can be used to confirm occlusion.
-
Ischemia and Reperfusion: Maintain the occlusion for a defined period (e.g., 60 minutes). After this period, withdraw the filament to allow for reperfusion.[16] Suture the incision.
-
Post-operative Care: Allow the animal to recover in a warm cage. Monitor for any signs of distress. Provide soft food and water.
-
Infarct Volume Assessment (24-72 hours post-MCAO): a. Euthanize the mouse and quickly remove the brain. b. Slice the brain into 2 mm coronal sections. c. Immerse the slices in a 2% TTC solution at 37°C for 20 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white. d. Acquire images of the stained sections and use image analysis software to calculate the infarct volume as a percentage of the total brain volume.
-
Data Analysis: Compare the infarct volumes and any neurological deficit scores between the OTCA-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test).
Protocol 3: Measurement of Total Glutathione (GSH) in Brain Tissue
This protocol describes how to quantify the direct downstream product of OTCA administration in brain tissue.
Materials:
-
Brain tissue from experimental animals
-
Perchloric acid (PCA) or Metaphosphoric acid (MPA) for deproteinization
-
Glutathione reductase
-
NADPH
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
Phosphate (B84403) buffer
-
Microplate reader
Procedure:
-
Tissue Homogenization: Rapidly dissect the brain region of interest (e.g., cortex, striatum) on ice. Homogenize the tissue in a deproteinizing acid (e.g., 5% PCA or MPA) to precipitate proteins.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Sample Preparation: Collect the supernatant, which contains the acid-soluble thiols, including GSH.
-
GSH Assay (Tietze Assay): a. In a 96-well plate, add phosphate buffer, NADPH, DTNB, and the sample supernatant to each well. b. Initiate the reaction by adding glutathione reductase. c. The enzyme will reduce oxidized glutathione (GSSG) back to GSH, which then reacts with DTNB to produce a yellow-colored product (TNB). The rate of TNB formation is proportional to the total glutathione concentration. d. Measure the change in absorbance at 412 nm over several minutes using a microplate reader.
-
Data Analysis: Calculate the total glutathione concentration in the samples by comparing the reaction rates to a standard curve generated with known concentrations of GSH. Express the results as nmol/mg of protein.
Conclusion this compound is a powerful tool for investigating the role of glutathione and oxidative stress in the central nervous system. Its ability to effectively increase intracellular cysteine and boost GSH synthesis makes it an ideal compound for preclinical studies aimed at validating antioxidant-based neuroprotective strategies.[4][6] The protocols provided herein offer standardized methods for assessing the efficacy of OTCA in both cellular and animal models of neurological disease, facilitating further research into its therapeutic potential.
References
- 1. jelsciences.com [jelsciences.com]
- 2. jelsciences.com [jelsciences.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Protective Effects of L-2-Oxothiazolidine-4-Carboxylate during Isoproterenol-Induced Myocardial Infarction in Rats: In Vivo Study | MDPI [mdpi.com]
- 5. Regulation of neuronal glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Administration of L-2-oxothiazolidine-4-carboxylate increases glutathione levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique [frontiersin.org]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 2-Oxothiazolidine-4-carboxylic acid (OTCA) in Cell Culture
This technical support center provides guidance on the use of 2-Oxothiazolidine-4-carboxylic acid (OTCA), a precursor of L-cysteine, in cell culture applications. While direct quantitative data on OTCA stability in various cell culture media is limited in publicly available literature, we can infer stability considerations from closely related thiol-containing compounds like N-acetylcysteine (NAC). This guide offers troubleshooting advice and answers to frequently asked questions based on established principles of antioxidant stability and use in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OTCA) and what is its primary mechanism of action in cell culture?
A1: this compound (OTCA), also known as procysteine, is a cysteine prodrug. It is readily transported into cells and converted by the intracellular enzyme 5-oxoprolinase to L-cysteine.[1] L-cysteine is a rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant.[1][2] By increasing intracellular cysteine and subsequently GSH levels, OTCA helps protect cells from oxidative stress and damage caused by reactive oxygen species (ROS).[1][3][4]
Q2: How stable is OTCA in cell culture media?
Q3: Why did my cell culture medium change color after adding OTCA?
A3: While specific data for OTCA is unavailable, the related compound N-acetylcysteine (NAC) is acidic. Adding it to a pH-sensitive medium containing a phenol (B47542) red indicator can cause the medium to turn yellow, indicating a drop in pH. It is possible that OTCA preparations could also be acidic. To counteract this, you may need to adjust the pH of the medium with sterile sodium hydroxide (B78521) (NaOH) after adding the compound, or pre-dilute the OTCA in a buffered solution like PBS before adding it to the culture medium.
Q4: How should I prepare and store OTCA solutions for cell culture?
A4: Given the potential for instability, it is recommended to prepare fresh OTCA solutions for each experiment by dissolving the powder in sterile, phenol red-free media or a buffered solution like PBS immediately before use. For related compounds like NAC, aqueous stock solutions are reported to be stable for up to one month when frozen at -20°C. Stability at -80°C has not been extensively studied. It is best practice to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Toxicity or Death | OTCA concentration is too high: The optimal concentration can vary significantly between cell types. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a lower concentration range and incrementally increase it. |
| Contamination of OTCA solution: Non-sterile solutions can introduce contaminants that harm cells. | Ensure the OTCA solution is sterile-filtered (using a 0.22 µm filter) before adding it to the cell culture. Prepare fresh solutions for each experiment. | |
| Inconsistent or No Effect of OTCA | Degradation of OTCA in media: OTCA may be unstable and degrade over the course of a long experiment, losing its efficacy. | Add OTCA to the culture medium immediately before starting the experiment. For long-term cultures, consider replenishing the medium with freshly prepared OTCA at regular intervals. |
| Insufficient incubation time: The protective effects of OTCA are time-dependent as it requires cellular uptake and conversion to cysteine and then glutathione. | Optimize the pre-incubation time with OTCA before introducing an oxidative insult. This may range from a few hours to overnight, depending on the cell type and experimental design. | |
| Interaction with other media components: OTCA, as a thiol-containing compound, could potentially interact with other components in the media or with the experimental compounds being tested.[6] | Review the composition of your cell culture medium and consider potential interactions. If studying other thiol-reactive compounds, be aware that OTCA may directly conjugate with them in the medium.[6] | |
| Media pH Changes | Acidic nature of the OTCA solution: As with NAC, OTCA solutions may be acidic, causing a pH drop in the culture medium. | Adjust the pH of the medium with sterile NaOH after adding OTCA. Alternatively, prepare the stock solution in a buffered saline solution (e.g., PBS) and then add it to the medium. |
Quantitative Data Summary
Table 1: Stability of N-acetylcysteine (NAC) in DMEM
| Temperature | Average Percent Recovery | Stability Conclusion |
| Refrigerated (4°C) | 96.4% | Relatively stable, but some degradation occurs. |
| Room Temperature | 84.4% | Unstable, significant oxidation. |
| 37°C | 78.8% | Unstable, rapid oxidation. |
| (Data adapted from a study on NAC stability in DMEM)[7] |
Experimental Protocols
Protocol: Assessment of Thiol-Compound Stability in Cell Culture Media (Based on NAC Analysis)
This protocol outlines a general method to determine the stability of a thiol-containing compound like OTCA or NAC in a specific cell culture medium over time and at different temperatures.
-
Preparation of Compound-Media Solution:
-
Prepare a stock solution of the test compound (e.g., OTCA) at a known concentration in the desired cell culture medium (e.g., DMEM).
-
Ensure the solution is well-mixed and sterile-filtered.
-
-
Incubation Conditions:
-
Aliquot the compound-media solution into sterile tubes.
-
Incubate the aliquots under different temperature conditions relevant to experimental procedures:
-
Refrigerated (4°C)
-
Room Temperature (~25°C)
-
Standard Cell Culture Incubator (37°C, 5% CO₂)
-
-
-
Time Points for Sampling:
-
Collect samples from each temperature condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
The "0 hour" sample serves as the baseline concentration.
-
-
Sample Analysis:
-
Analyze the concentration of the parent compound and its potential oxidized forms in each sample.
-
A suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the different forms of the compound.[7]
-
-
Data Interpretation:
-
Calculate the percentage of the remaining parent compound at each time point relative to the 0-hour sample.
-
Plot the percentage of the remaining compound against time for each temperature condition to visualize the degradation kinetics.
-
Visualizations
References
- 1. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits vascular calcification via induction of glutathione synthesis [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cautionary note on using N-acetylcysteine as an antagonist to assess isothiocyanate-induced ROS-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Oxothiazolidine-4-carboxylic acid (OTCA) Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Oxothiazolidine-4-carboxylic acid (OTCA), also known as procysteine, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OTCA) and what is its primary mechanism of action in vivo?
A1: this compound (OTCA) is a cysteine prodrug.[1][2][3] This means it is an inert precursor that is metabolized intracellularly into the amino acid L-cysteine.[1][2] Cysteine is a rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant.[4][5] By increasing the intracellular availability of cysteine, OTCA boosts GSH levels, thereby protecting cells from oxidative stress and damage caused by reactive oxygen species (ROS).[1][2][4]
Q2: What are the common administration routes for OTCA in in vivo studies?
A2: Based on published studies, OTCA has been administered through various routes, including:
-
Intravenous (IV) injection: This route ensures immediate and complete bioavailability.[6][7]
-
Intraperitoneal (IP) injection: A common route for preclinical animal studies.[8]
-
Oral administration (p.o.): OTCA can be administered orally, for instance, by mixing it into the drinking water.[9][10]
The choice of administration route will depend on the specific experimental design, the target tissue, and the desired pharmacokinetic profile.
Q3: What is a typical starting dose for OTCA in a rodent model?
A3: The optimal dose of OTCA can vary significantly depending on the animal model, the specific disease or condition being studied, and the intended biological effect. However, a review of the literature can provide a starting point. For example, doses ranging from 10 mg/kg to 500 mg/kg have been used in various rodent studies. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: How should I prepare and store OTCA solutions for in vivo administration?
A4: OTCA is generally soluble in aqueous solutions. For in vivo applications, it is typically dissolved in sterile, buffered solutions like phosphate-buffered saline (PBS) or sterile water. It is recommended to prepare fresh solutions for each experiment to ensure stability and prevent contamination. OTCA solutions have been noted to be considerably more stable than L-cysteine solutions.[6]
Troubleshooting Guides
Problem: I am not observing the expected increase in glutathione (GSH) levels after OTCA administration.
| Possible Cause | Troubleshooting Step |
| Insufficient Dose | The administered dose of OTCA may be too low to produce a significant increase in GSH levels in your model. Perform a dose-escalation study to identify a more effective dose. |
| Timing of Measurement | The timing of your sample collection may not coincide with the peak of GSH synthesis. Conduct a time-course experiment to determine the optimal time point for measuring GSH levels after OTCA administration. |
| Bioavailability Issues | If using oral administration, the bioavailability of OTCA might be a limiting factor. Consider a different administration route, such as intraperitoneal or intravenous injection, to ensure more direct delivery. |
| Assay Sensitivity | The assay used to measure GSH levels may not be sensitive enough to detect subtle changes. Ensure your assay is validated and has the required sensitivity for your samples. |
| Animal Model Specifics | The metabolic rate and drug processing can vary between different animal strains and species. The dose and timing may need to be specifically optimized for your chosen model. |
Problem: I am observing signs of toxicity or adverse effects in my animals.
| Possible Cause | Troubleshooting Step |
| Dose is too High | Although OTCA is reported to have low toxicity, very high doses may still cause adverse effects.[1][2] Reduce the dose and perform a dose-response study to find the maximum tolerated dose (MTD) in your model. |
| Solution Preparation | Improperly prepared or non-sterile solutions can lead to adverse reactions. Ensure that the OTCA solution is sterile and prepared under aseptic conditions. Check the pH of the solution to ensure it is within a physiological range. |
| Route of Administration | The route of administration can influence local and systemic tolerance. If you are observing irritation at the injection site, consider diluting the solution further or using an alternative route. |
| Underlying Condition of the Animal Model | The disease model itself may make the animals more susceptible to adverse effects. Carefully monitor the health of your animals and consult with a veterinarian. |
Quantitative Data Summary
Table 1: Summary of In Vivo Dosages of this compound (OTCA)
| Animal Model | Dose | Administration Route | Observed Effect | Reference |
| Neonatal Rats | 1.35 g/kg and 1.80 g/kg | Intravenous (single dose) | Compared mortality with L-cysteine, showing lower toxicity for OTCA. | [6] |
| Neonatal Rats | 450 mg/kg | Intravenous (single dose) | No differences in clinical pathology parameters or body/organ weights compared to controls. | [6] |
| Guinea Pig | 5 mmol/kg | Intraperitoneal | Significant increase in liver glutathione concentration. | [8] |
| Rats | 500 mg/kg/day | Enteral (in diet) | Protected against alcohol-induced liver injury. | [11] |
| Mice (DKO rd8) | 10 mg/ml | In drinking water (for 5 months) | Attenuated oxidative stress and inflammation in the retina. | [9][10] |
| Humans (HIV-infected) | 3, 10, 30, or 100 mg/kg | Intravenous (twice weekly for 6 weeks) | Increases in whole-blood glutathione were observed in the highest dosage group. | [7] |
| Humans (Healthy) | 0.15 and 0.45 mmol/kg | Oral | Increased plasma cysteine concentration and intracellular cysteine and glutathione in lymphocytes. | [12] |
Experimental Protocols
Protocol: Dose-Response Study for OTCA in a Rodent Model
-
Animal Model: Select the appropriate rodent species and strain for your research question. Acclimate the animals to the housing conditions for at least one week before the experiment.
-
OTCA Preparation: Prepare a stock solution of OTCA in a sterile vehicle (e.g., PBS). Prepare a series of dilutions to cover a range of doses (e.g., 10, 50, 100, 250, 500 mg/kg).
-
Grouping: Randomly assign animals to different treatment groups, including a vehicle control group and several OTCA dose groups. A typical group size is 6-10 animals.
-
Administration: Administer the assigned dose of OTCA or vehicle to each animal using the chosen route of administration (e.g., IP injection).
-
Monitoring: Observe the animals for any signs of toxicity or adverse effects at regular intervals.
-
Sample Collection: At a predetermined time point after administration (e.g., 2, 4, 6, or 24 hours), collect blood and/or tissue samples for analysis.
-
Biochemical Analysis: Analyze the collected samples for relevant biomarkers, such as glutathione (GSH) levels, cysteine levels, and markers of oxidative stress.
-
Data Analysis: Plot the measured biomarker levels against the OTCA dose to determine the dose-response relationship and identify the optimal dose for your desired effect.
Visualizations
Caption: Mechanism of OTCA in boosting cellular antioxidant defense.
Caption: Workflow for optimizing OTCA dosage in in vivo studies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Toxicity evaluations of L-cysteine and Procysteine, a cysteine prodrug, given once intravenously to neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I/II trial of intravenous L-2-oxothiazolidine-4-carboxylic acid (procysteine) in asymptomatic HIV-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of L-2-oxothiazolidine-4-carboxylate administration on glutathione and cysteine concentrations in guinea pig liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Vision: L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium [molvis.org]
- 10. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The glutathione precursor L-2-oxothiazolidine-4-carboxylic acid protects against liver injury due to chronic enteral ethanol exposure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]
potential cytotoxicity of high concentrations of 2-Oxothiazolidine-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential cytotoxicity of high concentrations of 2-Oxothiazolidine-4-carboxylic acid (OTCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (OTCA) and what is its primary cellular function?
A1: this compound (OTCA), also known as procysteine, is a cysteine prodrug. Its primary function is to deliver cysteine into cells, which is a rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. By increasing intracellular GSH levels, OTCA generally helps protect cells from oxidative stress and the cytotoxicity induced by various harmful agents.
Q2: Is OTCA generally considered cytotoxic at high concentrations?
A2: Based on available data, OTCA is generally considered to have low cytotoxicity. Studies have shown its protective effects in various cell types, even at millimolar concentrations (1-5 mM), where it has been observed to reduce apoptosis.[1] In neonatal rats, OTCA (Procysteine) was found to be significantly less toxic than equimolar doses of its metabolic product, L-cysteine.[2]
Q3: Can OTCA exhibit cytotoxic effects under certain conditions?
A3: Yes, the effect of OTCA can be context-dependent. In some cancer cell lines, such as B16 melanoma and MCF7 breast cancer cells, OTCA has been reported to decrease intracellular GSH levels, leading to an anti-proliferative effect and sensitization to chemotherapeutic agents.[3][4] Therefore, the cell type and experimental conditions are critical factors in determining the ultimate effect of OTCA.
Q4: What is the mechanism behind the potential dual effects (protective vs. cytotoxic) of OTCA?
A4: The dual effects of OTCA are primarily linked to its influence on intracellular glutathione (GSH) levels. In most normal cells, OTCA boosts GSH synthesis, leading to a protective, anti-apoptotic effect. However, in certain cancer cells, it has been observed to deplete GSH, which can lead to increased oxidative stress and sensitization to cytotoxic agents. The precise mechanism for this differential effect is still under investigation but may be related to differences in the metabolic pathways of normal versus cancerous cells.
Q5: Are there any established IC50 values for OTCA?
A5: Direct IC50 values for OTCA's intrinsic cytotoxicity are not widely reported in the literature. Most studies focus on its protective or sensitizing effects in combination with other compounds. One study on a structurally related compound, 2-thiothiazolidine-4-carboxylic acid (TTCA), reported cytotoxicity at concentrations greater than 4 μM in mouse embryonic fibroblasts.[5] However, it is important to note that this is a different compound. For S-allyl-L-cysteine, a different cysteine-containing compound, cytotoxic effects were observed at 10 and 20 mM in lung cancer cell lines.[6]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected cell death or reduced viability after OTCA treatment. | 1. Cell-type specific cytotoxicity: Some cell lines, particularly certain cancer cells, may be sensitive to high concentrations of OTCA. 2. High concentration of OTCA: Even for generally non-sensitive cells, very high concentrations may induce cytotoxicity. 3. Contamination of OTCA stock solution. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. 2. Review literature for studies using OTCA on your cell line or a similar one. 3. Ensure the purity and sterility of your OTCA stock solution. Prepare a fresh solution if necessary. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluence, or media composition can affect cellular response. 2. Inconsistent OTCA concentration: Inaccurate dilution of the stock solution. | 1. Standardize all cell culture parameters. 2. Prepare fresh dilutions of OTCA for each experiment and verify the final concentration. |
| OTCA does not provide the expected protective effect against a known cytotoxic agent. | 1. Insufficient OTCA concentration or incubation time: The concentration or duration of OTCA pretreatment may not be sufficient to increase intracellular GSH levels. 2. Mechanism of the cytotoxic agent is independent of oxidative stress. | 1. Optimize the OTCA pretreatment concentration and time. A typical starting point is 1-5 mM for several hours. 2. Confirm that the cytotoxic agent you are using acts via a mechanism that can be mitigated by increased GSH. |
Quantitative Data Summary
The following table summarizes the available quantitative data on the cellular effects of OTCA and related compounds. Direct cytotoxicity data for OTCA alone is limited.
| Compound | Cell Line | Concentration | Observed Effect | Reference |
| This compound (OTCA) | Human Aortic Vascular Smooth Muscle Cells | 1-5 mM | Reduced apoptosis | [1] |
| This compound (OTCA) | Human Peritoneal Mesothelial Cells | 1 mmol/l | Abolished cytotoxicity of acetaldehyde | [7] |
| This compound (OTCA) | B16 Melanoma Cells | Not specified | Decreased GSH levels and proliferation rate | [3] |
| This compound (OTCA) | MCF7 Human Breast Cancer Cells | Not specified | Decreased GSH levels | [4] |
| 2-thiothiazolidine-4-carboxylic acid (TTCA) | Mouse Embryonic Fibroblasts | > 4 μM | Cytotoxicity observed | [5] |
| L-cysteine | LLC-PK1 Renal Epithelial Cells | 500 μM (+ copper) | More cytotoxic than homocysteine | [8] |
| S-allylcysteine (SAC) | HCC827 and NCI-H1975 Lung Cancer Cells | 10 and 20 mM | Concentration- and time-dependent decrease in cell viability | [6] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing the effect of OTCA on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare a series of dilutions of OTCA in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the OTCA-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol outlines a common method for detecting apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of OTCA as described in the cell viability protocol.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: General mechanism of OTCA action.
Caption: Workflow for assessing OTCA cytotoxicity.
References
- 1. This compound inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity evaluations of L-cysteine and Procysteine, a cysteine prodrug, given once intravenously to neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of L-2-oxothiazolidine-4-carboxylate on the cytotoxic activity and toxicity of cyclophosphamide in mice bearing B16F10 melanoma liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitization effect of L-2-oxothiazolidine-4-carboxylate on tumor cells to melphalan and the role of 5-oxo-L-prolinase in glutathione modulation in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-allylcysteine induces cytotoxic effects in two human lung cancer cell lines via induction of oxidative damage, downregulation of Nrf2 and NF-κB, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of cytotoxicity of cysteine and homocysteine for renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor solubility of 2-Oxothiazolidine-4-carboxylic acid
Welcome to the technical support center for 2-Oxothiazolidine-4-carboxylic acid (OTC), also known as procysteine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experimentation, with a focus on solubility.
Frequently Asked Questions (FAQs)
Q1: There are conflicting reports on the solubility of this compound in water. Is it poorly soluble or very soluble?
A1: The solubility of this compound in water can be described as concentration-dependent, which may explain the conflicting reports. While some sources state it is "very soluble" in water, others indicate it is only "slightly soluble"[1][2]. This discrepancy often arises from the desired final concentration in a solution. At lower concentrations, it dissolves readily. However, researchers aiming to prepare high-concentration stock solutions may face challenges, perceiving it as poorly soluble. Its solubility is also significantly influenced by pH.
Q2: What is the underlying chemistry affecting its solubility?
A2: this compound is a carboxylic acid with a pKa of approximately 3.15 to 3.32[1]. This means that at a pH below its pKa, the molecule is predominantly in its neutral, less soluble form. As the pH of the solution increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate salt.
Q3: In which common laboratory solvents can I dissolve this compound?
A3: Based on available data, it is soluble in water and slightly soluble in DMSO and methanol[2]. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile, aqueous buffer with adjusted pH and then dilute it to the final concentration in the cell culture medium.
Q4: How should I store solutions of this compound?
A4: While the solid powder is stable for up to two years when stored appropriately, it is unstable in solution. It is recommended to reconstitute it just prior to use[1]. If a stock solution must be stored, it should be filter-sterilized and kept at 2-8°C for short-term storage or frozen at -20°C for longer periods, though stability under these conditions should be validated for your specific experimental needs.
Troubleshooting Guide
Issue: I am having difficulty dissolving this compound in water to my desired concentration.
-
Solution 1: pH Adjustment. Since the pKa of this compound is around 3.15-3.32, you can significantly increase its solubility by preparing a solution with a pH above this value. A pH of 7.0-7.4 is often suitable, especially for biological experiments. You can achieve this by dissolving the compound in a buffer solution like PBS or by adding a base such as sodium hydroxide (B78521) (NaOH) dropwise to an aqueous suspension of the compound until it dissolves.
-
Solution 2: Gentle Heating and Sonication. Applying gentle heat (e.g., a 37°C water bath) and sonication can help to dissolve the compound more quickly. However, be cautious with heating as it may degrade the compound over time.
-
Solution 3: Use of Co-solvents. If an aqueous solution is not strictly required for your experiment, you can first dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol, and then slowly add the aqueous buffer to your desired final concentration. Be mindful of the final concentration of the organic solvent, as it may be toxic to cells.
Issue: My solution of this compound is cloudy or has formed a precipitate.
-
Possible Cause: The pH of your solution may have dropped, or the concentration may be too high for the solvent system at that temperature.
-
Troubleshooting Steps:
-
Check the pH of the solution and adjust it to be above the pKa (e.g., pH 7.0-7.4) with a suitable base.
-
If the concentration is high, try diluting the solution.
-
Gentle warming and vortexing may help to redissolve the precipitate.
-
Quantitative Solubility Data
Precise quantitative solubility data for this compound in various solvents is not widely available in the literature. The following table summarizes the qualitative and semi-quantitative information found.
| Solvent | Solubility | Notes |
| Water | Reported as "very soluble" and "slightly soluble" | Solubility is highly dependent on pH and concentration. |
| DMSO | Slightly soluble | Can be used to prepare concentrated stock solutions. |
| Methanol | Slightly soluble | Can be used as a co-solvent. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution by pH Adjustment
-
Weighing: Weigh out 147.15 mg of this compound (MW: 147.15 g/mol ) for a final volume of 10 mL.
-
Suspension: Add the powder to a sterile container with approximately 8 mL of sterile, distilled water. The compound will likely not fully dissolve at this stage.
-
pH Adjustment: While stirring, add 1 M NaOH dropwise until the solid completely dissolves. Monitor the pH of the solution and adjust it to your desired level (e.g., 7.2-7.4).
-
Final Volume: Adjust the final volume to 10 mL with sterile, distilled water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: Use the solution immediately or store it at 2-8°C for short-term use or at -20°C for longer-term storage.
Protocol 2: Preparation of a Stock Solution in DMSO
-
Weighing: Weigh out the desired amount of this compound.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired concentration.
-
Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Signaling Pathway of this compound
Caption: Intracellular conversion of this compound to boost glutathione levels.
Experimental Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step workflow for troubleshooting the solubility of this compound.
References
Technical Support Center: Interference of 2-Oxothiazolidine-4-carboxylic Acid in Thiol Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions regarding the use of 2-Oxothiazolidine-4-carboxylic acid (OTCA) in experimental systems where thiol concentrations are being measured.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OTCA) and why is it used in experiments?
A1: this compound, also known as procysteine, is a cysteine prodrug. This means it is a stable molecule that is readily taken up by cells and is then converted intracellularly into the amino acid L-cysteine.[1] Cysteine is a key precursor for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant.[2] Therefore, OTCA is often used in research to increase intracellular cysteine and glutathione levels to protect cells from oxidative stress.[2][3]
Q2: Does OTCA directly interfere with colorimetric thiol assays like the Ellman's assay (DTNB)?
A2: No, OTCA is not expected to cause direct chemical interference with the Ellman's assay. The Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, reacts specifically with free sulfhydryl (-SH) groups to produce a colored product.[4][5] OTCA's chemical structure contains a thiazolidine (B150603) ring where the sulfur atom is part of the heterocyclic ring and does not possess a free sulfhydryl group. Therefore, it will not directly react with DTNB in a cell-free system.
Q3: If OTCA doesn't react directly with thiol reagents, why do I see an increase in my thiol assay signal after adding it to my cells?
A3: The increase in thiol signal is a result of a biological effect, not direct chemical interference. OTCA is metabolized by the intracellular enzyme 5-oxoprolinase, which opens the thiazolidine ring to release cysteine.[3][6] This newly formed cysteine has a free sulfhydryl group, which is then detected by your thiol assay. Furthermore, the increased availability of cysteine often leads to an upregulation in the synthesis of glutathione (GSH), which also contains a free thiol and is a primary target of most thiol assays.
Q4: How quickly does OTCA get converted to cysteine in cell culture?
A4: The conversion of OTCA to cysteine is an enzymatic process and its rate can vary depending on several factors, including the cell type, its metabolic activity, and the expression level of 5-oxoprolinase. Studies in rat hepatocytes have indicated that the utilization of OTCA is limited by a "low rate of uptake and slow intracellular conversion to cysteine".[7] In human lymphocytes, a significant increase in intracellular cysteine and glutathione was observed 2 to 3 hours after oral administration of OTCA.[1] Therefore, you can expect a time-dependent increase in your thiol signal after treating cells with OTCA.
Q5: How can I measure the baseline thiol concentration in my sample if I also need to treat my cells with OTCA?
A5: To measure baseline thiol levels, you have a few options:
-
Time-course experiment: Measure the thiol concentration at time zero (immediately after adding OTCA) and at various time points thereafter. The time zero measurement will represent your baseline thiol level, as significant conversion of OTCA to cysteine will not have occurred.
-
Use of an appropriate control: Have a parallel untreated control group of cells to which you only add the vehicle used to dissolve the OTCA. This will give you the baseline thiol level for your cells under the same experimental conditions.
-
HPLC-based methods: For more precise measurements, you can use High-Performance Liquid Chromatography (HPLC) to separate OTCA from endogenous thiols like cysteine and glutathione. This will allow you to quantify the baseline thiols without any confounding signal from the metabolic products of OTCA.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Thiol assay signal is unexpectedly high after OTCA treatment. | The observed increase is likely due to the enzymatic conversion of OTCA to cysteine and subsequent glutathione synthesis, rather than direct interference. | This is an expected biological outcome of OTCA treatment. To quantify the effect, compare the thiol levels in OTCA-treated samples to vehicle-treated controls at the same time points. |
| High variability in thiol measurements between replicate samples treated with OTCA. | The rate of OTCA uptake and metabolism may vary between wells or plates due to differences in cell density, health, or metabolic state. | Ensure consistent cell seeding density and health across all experimental and control wells. Increase the number of replicates to improve statistical power. |
| Need to distinguish between exogenously supplied OTCA and endogenous thiols. | Standard spectrophotometric thiol assays (e.g., Ellman's) cannot differentiate between different thiol-containing molecules. | Use an HPLC-based method with a suitable column and detection system to separate and quantify individual thiols (cysteine, glutathione) and OTCA. This is the most robust method for this purpose. |
| Thiol signal is high even at time zero after OTCA addition. | This is highly unlikely to be due to OTCA itself. It may indicate contamination of the OTCA stock with a thiol-containing compound or an issue with the assay itself. | Test your OTCA stock solution directly with the thiol assay reagent in a cell-free buffer. If a signal is produced, your OTCA may be contaminated. If not, troubleshoot your assay with standard controls (e.g., a known concentration of cysteine or GSH). |
Quantitative Data Summary
The rate of OTCA conversion to cysteine is dependent on cellular uptake and enzymatic activity. While precise rates can vary significantly between cell types and experimental conditions, the following table provides a qualitative and semi-quantitative overview based on published findings.
| Parameter | Observation | Cell/System Type | Reference |
| Conversion Rate | Described as "slow intracellular conversion" and limited by uptake rate. | Rat Hepatocytes | [7] |
| Time to Significant Increase in Intracellular Cysteine | 2 - 3 hours post-administration. | Human Lymphocytes (in vivo) | [1] |
| Direct Reactivity with DTNB | Not observed/expected due to the absence of a free sulfhydryl group. | Chemical Principle | N/A |
Experimental Protocols
Protocol 1: Ellman's Assay for Total Thiol Quantification
This protocol is adapted from standard procedures for the colorimetric detection of free thiols in biological samples.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Stock Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Sample: Cell lysate or other biological sample.
-
Standard: Cysteine or Glutathione solution of known concentration (e.g., 1 mM in Reaction Buffer).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare Standards: Create a standard curve by serially diluting the cysteine or glutathione stock solution in Reaction Buffer to concentrations ranging from 0 to 100 µM.
-
Sample Preparation:
-
For cell lysates, ensure cells are washed with PBS and lysed in a suitable buffer. Centrifuge to pellet cell debris.
-
Dilute your samples in Reaction Buffer to ensure the final absorbance reading is within the linear range of the standard curve.
-
-
Assay:
-
Add 20 µL of each standard or diluted sample to separate wells of the 96-well plate.
-
Add 180 µL of Reaction Buffer to each well.
-
Add 20 µL of DTNB Stock Solution to each well.
-
Mix gently and incubate for 15 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 412 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve (absorbance vs. concentration) and determine the concentration of thiols in your samples by interpolation.
Protocol 2: HPLC Method for Separation of OTCA, Cysteine, and Glutathione
This is a generalized protocol outline. Specific parameters such as column type, mobile phase composition, and gradient will need to be optimized for your specific HPLC system and analytes.
Materials:
-
Reversed-phase HPLC system with UV or fluorescence detector.
-
C18 column suitable for separating small polar molecules.
-
Mobile Phase A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
Derivatization agent (if necessary for detection, e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence).
-
Standards for OTCA, cysteine, and glutathione.
Procedure:
-
Standard Preparation: Prepare individual and mixed standards of OTCA, cysteine, and glutathione in a suitable solvent (e.g., Mobile Phase A) at known concentrations.
-
Sample Preparation:
-
Deproteinate your samples by adding an equal volume of a precipitating agent (e.g., 10% trichloroacetic acid or ice-cold methanol), vortexing, and centrifuging at high speed.
-
Collect the supernatant for analysis.
-
-
Derivatization (if required): Follow the manufacturer's protocol for your chosen derivatization agent. This step is often necessary to make the thiols detectable by UV or fluorescence. OTCA will likely not be derivatized by thiol-specific reagents.
-
HPLC Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Run a gradient elution program, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the compounds.
-
Monitor the elution profile at the appropriate wavelength for your analytes or their derivatives.
-
-
Quantification:
-
Identify the peaks for OTCA, cysteine, and glutathione based on the retention times of the standards.
-
Quantify the amount of each analyte in your samples by comparing the peak areas to the standard curves.
-
Visualizations
Caption: Metabolic pathway of OTCA leading to an increased thiol assay signal.
References
- 1. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial in vitro effect of N-acetyl-cysteine on oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyl-L-cysteine protects dental tissue stem cells against oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The utilization of N-acetylcysteine and 2-oxothiazolidine-4-carboxylate by rat hepatocytes is limited by their rate of uptake and conversion to cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [researchportal.murdoch.edu.au]
- 9. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of 2-Oxothiazolidine-4-carboxylic acid (OTCA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of 2-Oxothiazolidine-4-carboxylic acid (OTCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (OTCA) and why is its oral bioavailability a focus of research?
A1: this compound (OTCA), also known as procysteine, is a cysteine prodrug. It is designed to deliver cysteine intracellularly, which is a rate-limiting amino acid for the synthesis of glutathione (B108866) (GSH), a critical antioxidant.[1][2] By increasing intracellular cysteine levels, OTCA can boost GSH synthesis, which has therapeutic potential in conditions associated with oxidative stress.[2] Enhancing its oral bioavailability is crucial for developing effective oral therapies that can systemically replenish glutathione.
Q2: What is the metabolic pathway of orally administered OTCA?
A2: After oral administration and absorption, OTCA is metabolized by the enzyme 5-oxoprolinase. This enzyme catalyzes the conversion of OTCA into L-cysteine, which then becomes available for glutathione synthesis.[1]
Q3: What are the known pharmacokinetic parameters of oral OTCA in humans?
A3: In healthy volunteers, the plasma concentration of orally administered OTCA peaks between 45 and 60 minutes. For a dose of 0.15 mmol/kg, the oral clearance has been reported to be 0.57 ± 0.20 L/(hr·kg). This is followed by an increase in plasma cysteine concentrations.[3]
Q4: What are the primary challenges affecting the oral bioavailability of OTCA?
A4: While specific studies on OTCA's bioavailability limitations are not abundant, challenges for similar small, hydrophilic molecules often include:
-
Low passive permeability: Due to its hydrophilic nature, OTCA may not efficiently cross the lipid-rich intestinal cell membranes.
-
Potential for efflux: It may be a substrate for efflux transporters that pump it back into the intestinal lumen.
-
First-pass metabolism: Although it is a prodrug, premature metabolism in the gut wall or liver could limit the amount of intact OTCA reaching systemic circulation.
Q5: What general strategies can be explored to improve the oral bioavailability of OTCA?
A5: Several formulation strategies that have been successful for other poorly absorbed drugs could be investigated for OTCA:
-
Prodrug modifications: Although OTCA is already a prodrug of cysteine, further chemical modifications could enhance its lipophilicity and membrane permeability.[4][5]
-
Lipid-based formulations: Encapsulating OTCA in systems like solid lipid nanoparticles (SLNs) or nanoemulsions may improve its absorption.[6][7][8][9]
-
Permeation enhancers: The use of excipients that can transiently open tight junctions between intestinal cells could increase paracellular absorption.
-
Inhibition of efflux pumps: Co-administration with inhibitors of efflux transporters like P-glycoprotein could increase intracellular concentrations.
Troubleshooting Guides
Issue 1: Low or variable OTCA permeability in Caco-2 assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Monolayer integrity is compromised. | Verify the transepithelial electrical resistance (TEER) values of your Caco-2 monolayers before and after the experiment. TEER values should be ≥200 Ω·cm².[10] | Consistent and high TEER values will ensure that observed permeability is not due to leaks in the cell layer. |
| OTCA is a substrate for efflux transporters. | Perform a bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[11][12] | Identification of efflux will allow for targeted strategies, such as co-incubation with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein). |
| Incorrect buffer or pH conditions. | Ensure the transport buffer (e.g., Hanks' Balanced Salt Solution) is at a physiological pH of 7.4.[10] | Optimal pH will ensure the ionization state of OTCA is appropriate for transport. |
| Low passive diffusion due to hydrophilicity. | Test different formulation strategies, such as encapsulating OTCA in nanoparticles or creating more lipophilic prodrugs of OTCA, and evaluate their permeability.[4][5] | Increased apparent permeability coefficient (Papp) values compared to the free drug solution. |
Issue 2: Difficulty in quantifying OTCA in plasma or in vitro samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient method sensitivity. | For low expected concentrations, utilize a more sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) over HPLC-UV.[13][14] | Lower limit of quantification (LLOQ) sufficient to detect OTCA concentrations at various time points in pharmacokinetic studies. |
| Matrix effects in plasma samples. | Optimize the sample preparation method. This may include protein precipitation followed by solid-phase extraction to remove interfering substances. | Improved peak shape and accuracy of quantification. |
| Instability of OTCA in the biological matrix. | Perform stability tests of OTCA in plasma at different temperatures (room temperature, 4°C, -20°C, -80°C) and after freeze-thaw cycles.[15] | Understanding of sample handling and storage conditions required to prevent degradation of the analyte. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for OTCA
This protocol is a general guideline for assessing the intestinal permeability of OTCA.
Materials:
-
Caco-2 cells
-
24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4
-
OTCA stock solution
-
Analytical standards and internal standard for quantification
-
TEER meter
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.[12]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values ≥200 Ω·cm².[10]
-
Permeability Study (Apical to Basolateral - A to B):
-
Wash the monolayers twice with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Add the OTCA dosing solution (in HBSS) to the apical (donor) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical - B to A):
-
Follow the same washing procedure.
-
Add fresh HBSS to the apical (receiver) compartment.
-
Add the OTCA dosing solution to the basolateral (donor) compartment.
-
Collect samples from the apical compartment at the same time points.
-
-
Sample Analysis: Quantify the concentration of OTCA in the collected samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
-
Protocol 2: Quantification of OTCA in Rat Plasma by HPLC-UV
This is a representative protocol; specific parameters may need optimization.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Isocratic mixture of a buffer (e.g., 20 mM potassium phosphate, pH 3.0) and methanol. The exact ratio should be optimized.
-
Acetonitrile (B52724) for protein precipitation
-
OTCA standard solutions
-
Internal standard (e.g., a structurally similar compound not present in plasma)
-
Rat plasma samples
Methodology:
-
Sample Preparation:
-
To 100 µL of rat plasma, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: Optimized isocratic or gradient mixture of buffer and organic solvent.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: To be determined by scanning the UV spectrum of OTCA (typically in the low UV range).
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of OTCA into blank rat plasma and processing as described above.
-
Plot the peak area ratio of OTCA to the internal standard against the concentration.
-
Quantify the OTCA concentration in the unknown samples using the calibration curve.
-
Visualizations
Caption: Metabolic pathway of oral this compound (OTCA).
Caption: Experimental workflow for evaluating a novel oral OTCA formulation.
Caption: Troubleshooting logic for low oral bioavailability of OTCA formulations.
References
- 1. L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid lipid nanoparticles for enhanced oral absorption: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsdr.org [ijsdr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Analysis of this compound by hydrophilic interaction liquid chromatography: application for ocular delivery using chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation pathways of 2-Oxothiazolidine-4-carboxylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 2-Oxothiazolidine-4-carboxylic acid (OTCA) in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of OTCA in aqueous solutions?
A1: this compound (OTCA) is known to be unstable in solution and it is recommended to reconstitute it just prior to use. Its stability is significantly influenced by factors such as pH, temperature, and the presence of enzymes or strong oxidizing agents.
Q2: How does pH affect the stability of OTCA?
A2: OTCA is susceptible to hydrolysis under both acidic and likely alkaline conditions. Vigorous acid hydrolysis, for instance with 6M hydrochloric acid at 100°C for 24 hours, leads to the complete degradation of OTCA into cysteine and cystine.[1] While direct studies on its degradation under alkaline conditions are not extensively detailed in the available literature, related thiazolidine (B150603) structures show increased degradation at higher pH.
Q3: What are the known degradation pathways for OTCA in solution?
A3: The primary known degradation pathways for OTCA in solution are:
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and heat, the thiazolidine ring of OTCA is hydrolyzed, breaking the amide bond and releasing cysteine. Cysteine can then be oxidized to form cystine.[1]
-
Oxidative Degradation: Strong oxidizing agents, such as performic acid, can oxidize the sulfur atom in the OTCA ring, leading to the formation of cysteic acid.[1]
-
Enzymatic Conversion (In Vivo/In Vitro): In biological systems, OTCA acts as a prodrug of L-cysteine. It is enzymatically converted to L-cysteine by the intracellular enzyme 5-oxo-L-prolinase, a reaction that also produces carbon dioxide. This is a key metabolic pathway for its biological activity.
Q4: Can OTCA degrade at neutral pH?
A4: While the most rapid degradation is observed under harsh acidic conditions, the inherent instability of OTCA in solution suggests that gradual degradation may also occur at neutral pH, albeit at a slower rate. For sensitive experiments, it is crucial to use freshly prepared solutions.
Q5: Are there any specific storage recommendations for OTCA solutions?
A5: To minimize degradation, OTCA solutions should be prepared fresh whenever possible. If short-term storage is necessary, it is advisable to store them at low temperatures (2-8°C) and protected from light. However, for critical applications, the stability of the solution under the specific experimental conditions should be validated.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent experimental results using OTCA solutions. | Degradation of OTCA in solution over time. | Prepare fresh OTCA solutions for each experiment. If using a stock solution, validate its stability over the intended period of use under your specific storage conditions. |
| Lower than expected biological activity of OTCA. | OTCA has degraded, leading to a lower effective concentration. | Ensure that the solvent and buffer system used are compatible with OTCA and do not accelerate its degradation. Avoid highly acidic or alkaline conditions if possible. Prepare solutions immediately before use. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of OTCA into products like cysteine, cystine, or other byproducts. | Analyze a freshly prepared OTCA standard to confirm its retention time. If degradation is suspected, perform a time-course study of your OTCA solution under experimental conditions to identify degradation products. |
| Precipitation in the OTCA solution. | Poor solubility or degradation leading to insoluble products. | Ensure the concentration of OTCA is within its solubility limits in the chosen solvent. If precipitation occurs over time, it may be a sign of degradation; discard the solution and prepare a fresh one. |
Degradation Pathways and Experimental Workflow
Visualizing Degradation Pathways
The following diagrams illustrate the known degradation pathways of this compound in solution.
Caption: Chemical and enzymatic degradation pathways of OTCA.
Experimental Workflow for Stability Assessment
This workflow outlines a general procedure for assessing the stability of OTCA in a specific solution.
Caption: A typical workflow for determining the stability of OTCA.
Quantitative Data Summary
Currently, there is limited quantitative data in the public domain regarding the specific degradation rates of OTCA under various non-enzymatic conditions. The primary information available is qualitative, indicating instability in solution, particularly under harsh acidic and oxidative conditions. Researchers are strongly encouraged to perform stability studies under their specific experimental conditions.
Experimental Protocols
Protocol 1: General Method for Monitoring OTCA Degradation by HPLC
This protocol provides a general framework for monitoring the degradation of OTCA. The specific parameters will need to be optimized for the available instrumentation and the specific solution being tested.
-
Preparation of OTCA Stock Solution:
-
Accurately weigh a known amount of OTCA powder.
-
Dissolve it in the desired buffer or solvent to a specific concentration (e.g., 1 mg/mL).
-
Ensure the solution is prepared fresh before starting the experiment.
-
-
Incubation:
-
Aliquot the OTCA solution into several vials.
-
Incubate the vials under the desired conditions (e.g., specific pH, temperature, light/dark).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial for analysis.
-
Immediately stop any further degradation by, for example, flash-freezing or adding a quenching agent if appropriate.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for reversed-phase HPLC analysis of OTCA could be a gradient of a buffered aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Column: A C18 column is commonly used.
-
Detection: UV detection at a wavelength where OTCA has significant absorbance (e.g., around 210 nm).
-
Injection: Inject a fixed volume of the sample from each time point.
-
Quantification: Create a calibration curve using freshly prepared OTCA standards of known concentrations. Use the peak area of OTCA from the chromatograms to determine its concentration at each time point.
-
-
Data Analysis:
-
Calculate the percentage of OTCA remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining OTCA against time.
-
From this plot, the degradation kinetics (e.g., first-order, second-order) and the half-life (t½) of OTCA under the tested conditions can be determined.
-
References
Technical Support Center: 2-Oxothiazolidine-4-carboxylic acid (OTCA)
Welcome to the technical support center for 2-Oxothiazolidine-4-carboxylic acid (OTCA). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing OTCA in their experiments and addressing potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (OTCA)?
A1: this compound (OTCA), also known as procysteine, is a prodrug of the amino acid L-cysteine.[1][2][3][4] It is readily transported into cells where it is converted to L-cysteine by 5-oxoprolinase. L-cysteine is the rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[5] Therefore, the primary action of OTCA is to increase intracellular cysteine levels, leading to the replenishment of GSH stores.[6][7] This enhancement of the cellular antioxidant capacity underlies many of its protective effects against oxidative stress.[8][9]
Q2: What are the known "off-target" effects of OTCA?
A2: While OTCA's effects are predominantly linked to its role as a cysteine donor, some observed actions are not directly mediated by glutathione synthesis. These can be considered "off-target" or, more accurately, additional pharmacological effects. Notably, OTCA has been identified as a ligand for the G protein-coupled receptor GPR109A, which is known for its anti-inflammatory properties.[1][10] Additionally, its transport into cells is mediated by the sodium-coupled monocarboxylate transporter SLC5A8 (SMCT1).[1][10] Therefore, at high concentrations, OTCA could potentially compete with other substrates of this transporter.
Q3: Can OTCA have pro-oxidant or cytotoxic effects?
A3: While generally considered a cytoprotective agent, the effects of OTCA can be context-dependent. In a human breast cancer cell line (MCF7), OTCA was found to decrease GSH levels, thereby sensitizing the cells to the chemotherapeutic agent melphalan (B128).[11] This effect was attributed to the limitation of glutamate (B1630785) production by 5-oxo-L-prolinase, which is required for GSH synthesis.[11] Researchers should be aware that in specific cellular contexts or at very high concentrations, unexpected effects on cellular redox balance may occur.
Q4: How should I determine the optimal concentration of OTCA for my in vitro experiments?
A4: The optimal concentration of OTCA can vary significantly depending on the cell type, the experimental conditions, and the specific endpoint being measured. It is crucial to perform a dose-response study to determine the effective concentration for your system. Based on published literature, concentrations for in vitro studies typically range from 1 mM to 5 mM.[8][12] It is recommended to start with a broad range and narrow it down based on the desired effect (e.g., increase in GSH levels, reduction of oxidative stress markers) and the absence of cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of OTCA treatment | Insufficient concentration: The concentration of OTCA may be too low to elicit a response in your specific cell type or experimental model. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 mM to 10 mM). |
| Incorrect timing of treatment: The timing of OTCA administration relative to the insult (e.g., oxidative challenge) may not be optimal. | Vary the pre-incubation time with OTCA before applying the experimental stressor. | |
| Cellular context: The target cells may have a low expression of 5-oxoprolinase, the enzyme required to convert OTCA to cysteine. | Measure the activity of 5-oxoprolinase in your cell line or consider using a direct cysteine donor as a positive control. | |
| Unexpected cytotoxicity observed | High concentration: Excessive concentrations of OTCA may lead to off-target effects or cellular stress. | Lower the concentration of OTCA and perform a viability assay (e.g., MTT, LDH release) to determine the cytotoxic threshold. |
| Contamination: The OTCA solution or cell culture may be contaminated. | Ensure the sterility of your OTCA stock solution and cell culture. | |
| Inconsistent results between experiments | Variability in OTCA solution: The stability of OTCA in solution may be a factor. | Prepare fresh OTCA solutions for each experiment from a high-quality source. |
| Cellular passage number: The responsiveness of cells to OTCA may change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. | |
| Decreased GSH levels observed | Context-specific enzymatic activity: As seen in MCF7 cells, OTCA can limit glutamate production by 5-oxo-L-prolinase, leading to decreased GSH synthesis.[11] | Measure both cysteine and glutamate levels in your cells following OTCA treatment. Consider co-treatment with glutamate to see if the effect is reversed.[11] |
Data Presentation
Table 1: Summary of OTCA Effects on Cellular Markers
| Cell/Tissue Type | Experimental Condition | OTCA Concentration | Observed Effect | Reference |
| Human Aortic Vascular Smooth Muscle Cells | Mineralizing medium | 1-5 mM | ≤90% inhibition of calcification; maintained GSH levels | [8][12] |
| Human Retinal Pigment Epithelium (ARPE-19) | TNF-α stimulation | Not specified | Suppression of IL-6 and Ccl2 expression/secretion | [1] |
| Human Peritoneal Mesothelial Cells | Glucose degradation product exposure | 1 mM | Abolished LDH release; reversed inhibition of cell growth and IL-6 synthesis | [9] |
| Human Breast Cancer Cells (MCF7) | Melphalan co-treatment | Not specified | Decreased GSH levels; increased cytotoxicity of melphalan | [11] |
| Mouse Kidney | Cisplatin-induced injury | Not specified | Reduced ROS production and NF-κB activation | [3] |
Experimental Protocols
Protocol 1: Assessment of Intracellular Glutathione (GSH) Levels
This protocol describes a common method for measuring intracellular GSH levels using a commercially available GSH assay kit.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
OTCA Treatment: Treat the cells with the desired concentrations of OTCA for the specified duration. Include an untreated control group.
-
Induction of Oxidative Stress (Optional): If investigating the protective effects of OTCA, expose the cells to an oxidative stressor (e.g., H₂O₂) for the appropriate time.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them according to the manufacturer's instructions of the GSH assay kit.
-
GSH Measurement: Perform the GSH assay according to the kit's protocol. This typically involves a colorimetric or fluorometric reaction.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the GSH concentration relative to the total protein content of each sample.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol outlines the general steps for assessing the effect of OTCA on the expression of specific proteins (e.g., markers of inflammation or differentiation).
-
Cell Treatment and Lysis: Treat cells with OTCA as described in Protocol 1. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Primary mechanism of action of OTCA.
Caption: Potential "off-target" effects of OTCA.
Caption: Troubleshooting workflow for OTCA experiments.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity. 2-(Polyhydroxyalkyl)- and 2-(polyacetoxyalkyl)thiazolidine-4(R)-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-(-)-2-Oxothiazolidine-4-carboxylic acid = 97 TLC, = 98 titration 19771-63-2 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitization effect of L-2-oxothiazolidine-4-carboxylate on tumor cells to melphalan and the role of 5-oxo-L-prolinase in glutathione modulation in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Measuring Intracellular Cysteine from 2-Oxothiazolidine-4-carboxylic acid (OTC)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Oxothiazolidine-4-carboxylic acid (OTC) as a cysteine pro-drug. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments to measure intracellular cysteine derived from OTC.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OTC) and how does it increase intracellular cysteine levels?
A1: L-2-oxothiazolidine-4-carboxylic acid (OTC) is a pro-drug of L-cysteine.[1][2] It is actively transported into cells where the intracellular enzyme, 5-oxoprolinase, hydrolyzes it to yield L-cysteine.[1][3][4] This process effectively bypasses the limitations of direct cysteine delivery and provides a substrate for the synthesis of glutathione (B108866) (GSH), a key intracellular antioxidant.[1][4][5]
Q2: Why is measuring the increase in intracellular cysteine from OTC challenging?
A2: Measuring the precise increase in intracellular cysteine attributable to OTC is challenging due to several factors:
-
High Intracellular Glutathione (GSH) Concentrations: Cysteine is rapidly incorporated into glutathione (GSH), which exists at much higher intracellular concentrations (1-10 mM) than cysteine (30-200 μM). This high background of GSH can interfere with the selective detection of cysteine.[6]
-
Rapid Cysteine Metabolism: Once formed, cysteine is quickly utilized in various metabolic pathways, including protein and glutathione synthesis, or it can be oxidized to cystine.[7][8] This rapid turnover makes it difficult to capture the transient increase in free cysteine levels.
-
Cellular Uptake and Conversion Efficiency: The efficiency of OTC uptake by cells and its subsequent conversion to cysteine can vary between cell types and experimental conditions, leading to variability in the expected cysteine yield.[7] The expression and activity of the converting enzyme, 5-oxoprolinase, can be a limiting factor.[9][10]
-
Methodological Limitations: Many analytical methods for thiol detection are not specific to cysteine and may show cross-reactivity with other abundant thiols like glutathione.[11]
Q3: What are the common methods for measuring intracellular cysteine?
A3: Several methods are available for quantifying intracellular cysteine, each with its advantages and disadvantages:
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods, often involving pre-column derivatization with a fluorescent or UV-active tag, are highly sensitive and specific for separating and quantifying cysteine from other thiols.[12][13][14]
-
Fluorescent Probes: A variety of "turn-on" fluorescent probes have been developed that exhibit enhanced fluorescence upon specific reaction with cysteine.[15][16][17] These probes are suitable for both quantitative measurements in cell lysates and for cellular imaging.[15][16][18]
-
Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) offers high specificity and sensitivity for the identification and quantification of cysteine and its metabolites.[19][20]
Troubleshooting Guides
Issue 1: Low or No Detectable Increase in Cysteine After OTC Treatment
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Cellular Uptake of OTC | 1. Optimize OTC Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal OTC concentration (typically in the range of 1-5 mM) and incubation time for your specific cell type.[5] 2. Verify Transporter Expression: OTC uptake is mediated by transporters such as SLC5A8 (SMCT1).[21] If you suspect low uptake, you may want to verify the expression of this transporter in your cell model. |
| Low 5-Oxoprolinase Activity | 1. Cell Line Specificity: The activity of 5-oxoprolinase can vary significantly between different cell types. For example, some cultured neurons may not effectively convert OTC to cysteine.[9] Consider using a cell line known to have robust 5-oxoprolinase activity or transfecting your cells with the enzyme if this is a persistent issue. 2. Enzyme Inhibition: Ensure that your experimental conditions do not inadvertently inhibit 5-oxoprolinase activity. |
| Rapid Conversion of Cysteine to Glutathione (GSH) | 1. Inhibit GSH Synthesis: To measure the direct cysteine output from OTC, consider co-incubating with an inhibitor of GSH synthesis, such as buthionine sulfoximine (B86345) (BSO), which inhibits gamma-glutamylcysteine (B196262) synthetase.[4] This will cause cysteine to accumulate. 2. Measure GSH Levels: Concurrently measure intracellular GSH levels. A significant increase in GSH following OTC treatment is an indirect but strong indicator of successful conversion to cysteine.[1][2] |
| Cysteine Oxidation | 1. Use Reducing Agents: Cysteine can be rapidly oxidized to cystine in culture media and during sample preparation.[8] Prepare samples in buffers containing a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to maintain cysteine in its reduced state.[19][22] 2. Work Quickly and on Ice: Minimize the time between cell harvesting, lysis, and derivatization to prevent artefactual oxidation. |
| Issues with the Cysteine Detection Method | 1. Method Validation: Validate your chosen assay (HPLC, fluorescent probe) with cysteine standards to ensure it is performing correctly. Check for linearity, limit of detection (LOD), and limit of quantification (LOQ).[19][20][22] 2. Interference from Other Thiols: If using a fluorescent probe, verify its selectivity for cysteine over glutathione and other biological thiols.[6][11] |
Issue 2: High Background Signal or Interference in Cysteine Measurement
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Interference from High Glutathione (GSH) Levels | 1. Use a Cysteine-Specific Fluorescent Probe: Select a fluorescent probe that has been demonstrated to have high selectivity for cysteine in the presence of millimolar concentrations of GSH.[6] 2. Chromatographic Separation (HPLC): Employ an HPLC method with a robust separation protocol that can resolve cysteine from GSH and other thiols.[12][13][14] |
| Non-Specific Binding of Detection Reagents | 1. Optimize Derivatization/Probe Concentration: Titrate the concentration of your derivatizing agent or fluorescent probe to minimize non-specific reactions while maintaining a strong signal for cysteine. 2. Include Proper Controls: Always include a "no-cell" or "no-probe" control to assess the background signal from your reagents and media. |
| Autofluorescence of Cells or Media | 1. Use Red-Shifted Fluorescent Probes: If cellular autofluorescence is an issue, consider using a fluorescent probe that excites and emits at longer wavelengths. 2. Background Subtraction: For fluorescence-based assays, always measure the fluorescence of untreated cells and subtract this from the values of treated cells. |
Experimental Protocols
Protocol 1: Quantification of Intracellular Cysteine using HPLC with Pre-Column Derivatization
This protocol is adapted from methods using thiol-specific fluorescent derivatization reagents.[13][23]
-
Cell Culture and OTC Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the desired concentration of OTC for the determined optimal incubation time. Include an untreated control group.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing a reducing agent (e.g., 1 mM TCEP) and a protein precipitating agent (e.g., metaphosphoric acid).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the protein.
-
-
Derivatization:
-
Transfer the supernatant to a new tube.
-
Add a thiol-derivatizing agent such as ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) or monobromobimane (B13751) (mBBr).[12][13][14]
-
Incubate the mixture according to the manufacturer's instructions (e.g., 60°C for 60 minutes in the dark for SBD-F).[24]
-
Stop the reaction, typically by acidification.
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 column and a fluorescence detector.[13][24]
-
Use a suitable mobile phase gradient (e.g., a gradient of citric buffer and methanol) to separate the derivatized thiols.[13][24]
-
Create a standard curve using known concentrations of cysteine that have been derivatized in the same manner as the samples.
-
Quantify the cysteine in your samples by comparing the peak area to the standard curve.
-
Protocol 2: Measurement of Intracellular Cysteine using a Fluorescent Probe
This protocol is a general guideline for using a "turn-on" fluorescent probe.
-
Cell Culture and OTC Treatment:
-
Plate cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Treat cells with OTC as described in Protocol 1.
-
-
Cell Lysis and Probe Incubation:
-
Wash the cells with PBS.
-
Lyse the cells in a buffer compatible with the fluorescent probe.
-
Add the fluorescent probe to the cell lysate at its optimal concentration.
-
Incubate for the time specified in the probe's protocol (e.g., 30 minutes) at room temperature or 37°C, protected from light.[15]
-
-
Fluorescence Measurement:
-
Quantification:
-
Generate a standard curve by adding the fluorescent probe to known concentrations of cysteine.
-
Calculate the cysteine concentration in your samples based on the standard curve after subtracting the background fluorescence.
-
Data Presentation
Table 1: Comparison of Common Cysteine Detection Methods
| Method | Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) |
| HPLC with Fluorescence Detection | Chromatographic separation followed by detection of a fluorescent derivative. | High sensitivity and specificity; can quantify multiple thiols simultaneously. | Requires specialized equipment; can be time-consuming. | 23-47.7 nM[15][16] |
| Fluorescent Probes | "Turn-on" fluorescence upon specific reaction with cysteine. | High sensitivity; suitable for high-throughput screening and cellular imaging. | Potential for interference from other thiols; requires careful validation of specificity. | 0.61 µM[18] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | Very high specificity and sensitivity; can identify and quantify various metabolites. | Requires expensive instrumentation and significant expertise. | 0.02-0.04 mg/L[19][22] |
Visualizations
Signaling and Experimental Workflows
Caption: Conversion of OTC to intracellular cysteine and its subsequent metabolic fates.
Caption: Troubleshooting workflow for low cysteine yield from OTC.
References
- 1. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular cysteine delivery system that protects against toxicity by promoting glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fluorescent probe for intracellular cysteine overcoming the interference by glutathione - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The utilization of N-acetylcysteine and 2-oxothiazolidine-4-carboxylate by rat hepatocytes is limited by their rate of uptake and conversion to cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of cysteine on protein and coenzyme A synthesis in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine, but not methionine or 2-oxothiazolidine-4-carboxylate, serves as cysteine donor for the synthesis of glutathione in cultured neurons derived from embryonal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Determination of intracellular glutathione and cysteine using HPLC with a monolithic column after derivatization with monobromobimane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Fluorescent Coumarin-Based Probe for the Fast Detection of Cysteine with Live Cell Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Turn-On Fluorescent Probe for Sensitive Detection of Cysteine in a Fully Aqueous Environment and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescent probes for detecting cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Real-time imaging of intracellular cysteine level fluctuations during Cu2+ or H2O2 induced redox imbalance using a turn-on fluorescence sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Accurate 24-h urine cystine quantification for patients on cystine-binding thiol drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Technical Support Center: 2-Oxothiazolidine-4-carboxylic acid (OTCA) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving 2-Oxothiazolidine-4-carboxylic acid (OTCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (OTCA) and what is its primary mechanism of action?
A1: this compound (OTCA), also known as procysteine, is a cysteine prodrug. Its primary role is to deliver cysteine into cells, which is the rate-limiting amino acid for the synthesis of glutathione (B108866) (GSH).[1][2][3][4] Intracellularly, OTCA is converted to cysteine by the enzyme 5-oxoprolinase.[2][3] By increasing intracellular cysteine levels, OTCA boosts GSH synthesis, thereby enhancing the cell's antioxidant capacity and protecting against oxidative stress.[1][2]
Q2: What are the common research applications of OTCA?
A2: OTCA is utilized in a variety of research areas due to its antioxidant and anti-inflammatory properties. Common applications include:
-
Studying Oxidative Stress: Investigating the protective effects of enhanced glutathione synthesis against oxidative damage in various cell and animal models.[1][2][5]
-
Inflammation Research: Examining the anti-inflammatory effects of OTCA, which may be mediated through its antioxidant properties and interaction with receptors like GPR109A.[6][7]
-
Drug Development: Evaluating OTCA as a potential therapeutic agent for conditions associated with oxidative stress and inflammation, such as vascular calcification, age-related macular degeneration, and cisplatin-induced renal injury.[1][2][6]
-
Toxicology Studies: Assessing its ability to mitigate the toxicity of certain compounds by replenishing glutathione stores.[8]
Q3: How should OTCA be stored to ensure its stability?
A3: While specific stability data can vary by supplier, general recommendations for storing carboxylic acids and thiol-related compounds suggest keeping OTCA powder in a cool, dry, and dark place. For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be aliquoted and frozen at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with OTCA, helping to identify potential sources of variability and providing solutions.
Issue 1: High Variability in Experimental Replicates
High variability between replicates is a common challenge. The source of this variability can often be traced back to the preparation and handling of OTCA or the experimental setup itself.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent OTCA Solution Preparation | Ensure OTCA is fully dissolved before use. Use a consistent, high-purity solvent. Prepare fresh solutions for each experiment to avoid degradation. |
| Variability in Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and media formulations. Cell health can significantly impact the response to OTCA. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions if applicable. |
| Inconsistent Incubation Times | Ensure precise timing for all treatment and incubation steps across all samples. |
Issue 2: Lower than Expected Efficacy of OTCA
If OTCA does not produce the expected biological effect, several factors related to its activity and the experimental model should be considered.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal OTCA Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type or model. Published effective concentrations can vary widely (e.g., 1-5 mM in vascular smooth muscle cells).[1] |
| Insufficient Treatment Duration | The time required for OTCA to be taken up by cells, converted to cysteine, and subsequently increase GSH levels can vary. A time-course experiment can help determine the optimal treatment duration. |
| Cellular Uptake Issues | OTCA transport into cells is mediated by transporters like the Na+-coupled monocarboxylate transporter SLC5A8 (SMCT1).[6] The expression of this transporter can vary between cell types, potentially affecting OTCA uptake. |
| Degradation of OTCA | As mentioned, OTCA solutions may not be stable over long periods. Prepare fresh solutions and protect them from light and extreme temperatures. |
Issue 3: Inconsistent Quantification of OTCA or its Metabolites
Accurate measurement of OTCA or downstream markers like glutathione is critical for interpreting results.
| Potential Cause | Troubleshooting Suggestion |
| Inadequate Analytical Method | High-performance liquid chromatography (HPLC) is a common method for quantifying OTCA.[9][10] Ensure the method is validated for your specific sample matrix (e.g., cell lysate, plasma, urine). Hydrophilic interaction liquid chromatography (HILIC) has been shown to be effective for quantifying OTCA in aqueous humor samples.[9] |
| Sample Preparation Issues | Optimize extraction procedures to ensure efficient recovery of OTCA from the sample matrix. For glutathione measurement, be mindful of its rapid oxidation and use appropriate sample handling techniques, such as acidification and immediate analysis or freezing. |
| Matrix Effects in Mass Spectrometry | If using LC-MS/MS, matrix effects can interfere with ionization and lead to inaccurate quantification. Use of an internal standard is highly recommended to correct for these effects. |
Experimental Protocols & Data
Key Experimental Methodologies
Below are summaries of experimental protocols from published studies to provide a reference for setting up your own experiments.
In Vitro Vascular Calcification Model [1]
-
Cell Line: Human aortic vascular smooth muscle cells (VSMCs).
-
Culture Conditions: Cells are cultured in a basal medium or a mineralizing medium containing 1 mM calcium chloride and sodium phosphate.
-
OTCA Treatment: VSMCs are treated with OTCA at concentrations ranging from 1 to 5 mM for 7 days.
-
Outcome Measures:
-
Calcification assessment (e.g., Alizarin Red S staining).
-
Apoptosis assays.
-
Western blot analysis for protein expression of osteoblast markers (Runx2, Osteopontin) and VSMC markers (SMP22α, α-SMA).
-
Measurement of glutathione (GSH) levels.
-
Cisplatin-Induced Renal Injury Mouse Model [2]
-
Animal Model: Mice are treated with cisplatin (B142131) with or without co-administration of OTCA.
-
Outcome Measures:
-
Assessment of reactive oxygen species (ROS) generation in the kidney.
-
Immunostaining and western blot analysis for markers of inflammation (ICAM-1, MCP-1) and apoptosis (caspase 3).
-
Electrophoretic mobility shift assay (EMSA) for NF-κB activity.
-
Histological analysis of renal tissue.
-
Quantitative Data Summary
| Experimental Model | OTCA Concentration | Key Finding | Reference |
| Human Aortic VSMC Calcification | 1-5 mM | Inhibited calcification by up to 90%. Prevented a 90% reduction in GSH levels caused by calcifying conditions. | [1] |
| Cisplatin-Induced Renal Injury in Mice | Not specified in abstract | Significantly reduced cisplatin-induced ROS production and markers of inflammation and apoptosis. | [2] |
| Human Volunteers (Oral Administration) | 0.15 and 0.45 mmol/kg | Increased plasma cysteine concentration by 18 to 75 µM. Increased lymphocyte cysteine and glutathione concentrations. | [4] |
| TNF-α stimulated ARPE-19 cells | Various concentrations | Significantly inhibited the expression and secretion of IL-6 and Ccl2. | [7] |
Visualizations
OTCA's Mechanism of Action and Downstream Effects
Caption: Intracellular conversion of OTCA to cysteine boosts glutathione levels and exerts antioxidant effects.
Troubleshooting Workflow for High Variability
Caption: A logical workflow for identifying and addressing sources of experimental variability.
References
- 1. This compound inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of pH on 2-Oxothiazolidine-4-carboxylic acid stability and activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of pH on the stability and activity of 2-Oxothiazolidine-4-carboxylic acid (OTCA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (OTCA) and what is its primary mechanism of action?
A1: this compound (OTCA), also known as procysteine, is a heterocyclic compound and a prodrug of the amino acid L-cysteine.[1][2] Its primary role is to deliver cysteine into cells.[2] Inside the cell, OTCA is enzymatically converted to L-cysteine by 5-oxo-L-prolinase.[2] Cysteine is a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant.[2] By increasing intracellular cysteine levels, OTCA enhances GSH synthesis, thereby protecting cells from oxidative stress and damage.[2][3][4]
Q2: How does the pH of a solution affect the stability of OTCA?
Q3: What is the optimal pH for the biological activity of OTCA?
A3: The biological activity of OTCA is a multi-step process involving cellular uptake and subsequent enzymatic conversion to cysteine. The optimal pH for the activity of the converting enzyme, 5-oxo-L-prolinase, is a key factor. While the specific pH optimum for this enzyme's action on OTCA is not detailed in the provided search results, most intracellular enzymes function optimally near physiological pH (around 7.0-7.4). Therefore, maintaining the pH of the cell culture medium or in vivo environment within the physiological range is crucial for efficient conversion of OTCA to cysteine and subsequent glutathione synthesis. Extreme pH values in the experimental medium can negatively impact cell health and enzymatic function, thereby indirectly reducing the apparent activity of OTCA.
Q4: Can I prepare a stock solution of OTCA and how should I store it?
A4: Yes, you can prepare a stock solution of OTCA. Based on its chemical synthesis protocols which involve acidic conditions for purification and isolation, it is advisable to prepare stock solutions in a slightly acidic buffer (e.g., pH 4.0-6.0) or in a neutral buffer (pH 7.0-7.4) for short-term storage.[1] For long-term storage, it is recommended to store aliquots of the stock solution at -20°C or -80°C to minimize potential degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue Encountered | Potential Cause (pH-related) | Recommended Solution |
| Low or no biological effect of OTCA (e.g., no increase in glutathione levels). | The pH of the experimental medium is outside the optimal range for cellular uptake or enzymatic conversion. | Ensure the pH of your cell culture medium or experimental buffer is maintained within the physiological range (typically 7.2-7.4) for the duration of the experiment. Use a properly calibrated pH meter to verify. |
| Degradation of OTCA in the stock solution or experimental medium due to improper pH during storage or prolonged incubation at non-optimal pH. | Prepare fresh stock solutions of OTCA. If storing for extended periods, use a slightly acidic or neutral buffer and store at ≤ -20°C. Consider performing a stability test of OTCA in your specific experimental medium. | |
| High variability in experimental results between replicates or different experimental runs. | Fluctuations in the pH of the experimental medium. | Ensure consistent and robust buffering of your experimental medium. Check the calibration of your pH meter regularly. Prepare all solutions for an experiment from the same batch of buffer. |
| Inconsistent pH of OTCA stock solution. | Always measure and adjust the pH of your stock solution after dissolving the OTCA powder, if necessary, before sterile filtering and storing. | |
| Precipitation of OTCA in the stock solution or experimental medium. | The pH of the solution is near the isoelectric point of OTCA, reducing its solubility. | Adjust the pH of the solution to be further away from its isoelectric point. Slightly acidic or alkaline conditions will increase the solubility of this carboxylic acid. |
Data Summary
Currently, there is a lack of publicly available quantitative data on the pH-dependent degradation kinetics of OTCA. The following table provides a qualitative summary of expected stability based on general chemical principles and information from its synthesis.
| pH Range | Expected Stability | Rationale / Notes |
| Acidic (pH 1-4) | High | Used in the final stages of chemical synthesis and purification, suggesting good stability.[1] |
| Slightly Acidic (pH 4-6) | Good | Likely a suitable range for the storage of stock solutions. |
| Neutral (pH 6-8) | Moderate to Good | Generally stable for experimental use, but long-term storage may lead to some hydrolysis. Physiological pH is in this range, where it exhibits biological activity. |
| Alkaline (pH > 8) | Low to Moderate | Basic conditions can promote the hydrolysis of the amide bond within the thiazolidine (B150603) ring, potentially leading to degradation. |
Experimental Protocols
Protocol: Assessment of OTCA Stability in an Aqueous Buffer
This protocol provides a general method to determine the stability of OTCA in a specific buffer at a given temperature.
-
Preparation of OTCA Stock Solution:
-
Prepare a concentrated stock solution of OTCA (e.g., 100 mM) in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure the OTCA is fully dissolved.
-
Sterile filter the solution through a 0.22 µm filter if for use in cell culture.
-
-
Incubation:
-
Dilute the OTCA stock solution to the final desired concentration (e.g., 1 mM) in the same buffer.
-
Aliquot the solution into multiple sterile tubes.
-
Incubate the tubes at the desired temperature (e.g., 4°C, room temperature, or 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot from the incubator.
-
Immediately store the collected sample at -80°C to halt any further degradation until analysis.
-
-
Quantification of OTCA:
-
Analyze the concentration of OTCA in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
A C18 reverse-phase column is often suitable for the separation of small polar molecules like OTCA.
-
The mobile phase composition will need to be optimized but could consist of an aqueous component with a pH modifier (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Data Analysis:
-
Plot the concentration of OTCA versus time.
-
Determine the degradation kinetics (e.g., zero-order or first-order) by fitting the data to the appropriate kinetic model.
-
Calculate the degradation rate constant (k) and the half-life (t½) of OTCA under the tested conditions.
-
Visualizations
Caption: Metabolic pathway of OTCA to Glutathione.
Caption: Workflow for assessing OTCA stability.
References
- 1. US10239847B1 - Method for this compound for cellular glutathione - Google Patents [patents.google.com]
- 2. l-2-oxothiazolidine-4-carboxylate influence on age- and heat exposure-dependent redox changes in rat’s blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Availability of cysteine and of L-2-oxo-thiazolidine-4-carboxylic acid as a source of cysteine in intravenous nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
storage conditions for long-term stability of 2-Oxothiazolidine-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage conditions for the long-term stability of 2-Oxothiazolidine-4-carboxylic acid (also known as Procysteine or OTC).
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a refrigerator at +4°C (or between 2-8°C).[1][2][3] It is crucial to protect the compound from moisture.[1][2] Some suppliers also recommend storing it under an inert gas atmosphere.[1][2] The solid is typically a white to off-white powder.[4][5]
Q2: What is the expected shelf-life of solid this compound when stored correctly?
When stored under the recommended conditions (refrigerated and protected from moisture), the solid form of this compound is stable for at least two to four years.[1][2][6]
Q3: How should I handle the compound upon receiving it?
Upon receipt, it is best practice to store the compound in a cool, dry place.[7] For long-term storage, refrigeration is recommended.[2][4][5] Always wash your hands thoroughly after handling the compound.[5]
Q4: Are there any materials or substances that are incompatible with this compound?
Yes, you should avoid contact with strong oxidizing agents.[5]
Q5: What is the stability of this compound in solution?
Aqueous solutions of this compound are generally considered unstable and should be prepared fresh just prior to use.[1][2][3] The stability in solution is influenced by the solvent, pH, and temperature.[1] For instance, it is noted to be unstable in PBS at a pH of 7.2.[1]
Q6: What solvents can be used to dissolve this compound?
This compound is soluble in water.[1][2][3] It can also be dissolved in DMF and DMSO, typically at concentrations around 30 mg/mL, but these solutions should be prepared fresh for immediate use.[1]
Troubleshooting Guide
Issue: I am observing unexpected or inconsistent results in my experiments.
This could be related to the degradation of your this compound stock. Here are some troubleshooting steps:
-
Verify Storage Conditions: Confirm that the solid compound has been consistently stored at the recommended temperature (2-8°C) and protected from moisture.
-
Check Solution Preparation: If you are using a stock solution, ensure that it was prepared fresh. Solutions of this compound are not stable for long-term storage.[1][2][3]
-
Consider pH Effects: The stability of the compound in solution can be pH-dependent. If you are using a buffered solution, ensure the pH is within a stable range for your experimental timeframe.[1]
-
Perform a Quality Control Check: If you suspect degradation, it may be necessary to perform a quality control check on your compound, such as measuring its melting point (typically around 171-174 °C) or using analytical techniques like HPLC to assess its purity.[2][8]
Data Presentation: Stability of this compound
| Form | Storage Temperature | Atmosphere | Shelf Life |
| Solid Powder | +4°C | Protect from moisture, store under inert gas | ≥ 4 years[1] |
| Solid | Refrigerate (+4°C) | Protect from moisture | 2 years as supplied[2][3] |
| Aqueous Solution | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles | Months (stability is variable)[1] |
| Solution in DMF | Room Temperature | Prepare fresh | For immediate use[1] |
| Solution in DMSO | Room Temperature | Prepare fresh | For immediate use[1] |
| Solution in PBS (pH 7.2) | Room Temperature | Prepare fresh | Unstable; reconstitute just prior to use[1][2] |
Experimental Protocols
Protocol for Long-Term Stability Study of Solid this compound
Objective: To evaluate the long-term stability of solid this compound under different storage conditions.
Materials:
-
This compound (solid)
-
Amber glass vials with tight-fitting caps
-
Controlled environment chambers or incubators set to the following conditions:
-
2-8°C (refrigerated)
-
25°C/60% RH (room temperature)
-
40°C/75% RH (accelerated stability testing)
-
-
Analytical balance
-
HPLC system with a suitable column (e.g., C18)
-
Reference standard of this compound
Methodology:
-
Sample Preparation:
-
Weigh out equal amounts of solid this compound into several amber glass vials.
-
Tightly cap the vials.
-
-
Storage:
-
Place the vials in the different controlled environment chambers.
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
-
Analysis:
-
At each time point, remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a solution of a known concentration from the stored sample and the reference standard.
-
Analyze the samples by HPLC to determine the purity of the this compound and to identify any degradation products.
-
Compare the purity of the stored samples to the initial (time 0) sample and the reference standard.
-
-
Data Evaluation:
-
Plot the purity of the compound as a function of time for each storage condition.
-
Determine the rate of degradation and estimate the shelf-life under each condition.
-
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
References
- 1. Procysteine (L-2-Oxothiazolidine-4-carboxylic acid) [benchchem.com]
- 2. L-2-Oxothiazolidine-4-carboxylic acid(19771-63-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.fi [fishersci.fi]
- 5. fishersci.com [fishersci.com]
- 6. caymanchem.com [caymanchem.com]
- 7. aksci.com [aksci.com]
- 8. Procysteine | 19771-63-2 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to 2-Oxothiazolidine-4-carboxylic acid and Glutathione Esters for Intracellular Glutathione Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent pro-drugs used to elevate intracellular glutathione (B108866) (GSH) levels: 2-Oxothiazolidine-4-carboxylic acid (OTCA) and glutathione esters. The content herein is supported by experimental data to assist researchers in making informed decisions for their specific applications.
Introduction
Glutathione, a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a critical role in antioxidant defense, detoxification, and cellular signaling. Depletion of intracellular GSH is implicated in the pathogenesis of numerous diseases, making the effective replenishment of GSH a key therapeutic strategy. However, direct administration of GSH is largely ineffective due to poor cellular uptake. To overcome this, pro-drugs such as this compound (OTCA), a cysteine precursor, and glutathione esters, which are more cell-permeable derivatives of GSH, have been developed. This guide compares their mechanisms of action and efficacy in elevating intracellular GSH.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize quantitative data from a key comparative study by Giustarini et al. (2018), which evaluated the effects of various GSH-enhancing compounds on primary human umbilical vein endothelial cells (HUVEC).
Table 1: Effect of this compound (OTCA) and Glutathione Monoethyl Ester (GSH-EE) on Intracellular Glutathione (GSH) Levels in HUVEC
| Compound | Concentration (mM) | Treatment Duration | Intracellular GSH (% of Control) |
| Control | - | 24h | 100% |
| OTCA | 1 | 24h | No significant increase |
| GSH-EE | 1 | 24h | Moderate increase |
Note: The study by Giustarini et al. (2018) indicated that N-acetylcysteine ethyl ester (NACET) was the most effective at increasing intracellular GSH, while OTCA and GSH-EE showed lower efficacy in this specific cell model and timeframe.
Table 2: Effect of OTCA and GSH-EE on Intracellular Cysteine and γ-Glutamylcysteine Levels in HUVEC
| Compound | Concentration (mM) | Treatment Duration | Intracellular Cysteine (% of Control) | Intracellular γ-Glutamylcysteine (% of Control) |
| Control | - | 24h | 100% | 100% |
| OTCA | 1 | 24h | Slight increase | No significant increase |
| GSH-EE | 1 | 24h | Moderate increase | Moderate increase |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Quantification of Intracellular Thiols by High-Performance Liquid Chromatography (HPLC)
This protocol is a standard method for the sensitive and specific quantification of intracellular glutathione, cysteine, and γ-glutamylcysteine.
a. Sample Preparation (from cultured cells):
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in 200 µL of ice-cold 0.1% Triton X-100 in PBS containing 5 mM EDTA.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add an equal volume of 10% metaphosphoric acid (MPA) to precipitate proteins.
-
Vortex the mixture and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for derivatization and HPLC analysis.
b. Derivatization with o-Phthalaldehyde (OPA):
-
In an autosampler vial, mix 50 µL of the acidic supernatant with 50 µL of 0.1 M NaOH.
-
Add 100 µL of OPA reagent (1 mg/mL in methanol).
-
Incubate at room temperature for 5 minutes in the dark.
-
Add 800 µL of mobile phase A to stop the reaction and dilute the sample.
c. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M sodium phosphate (B84403) buffer, pH 7.0, with 10% methanol.
-
Mobile Phase B: 100% Methanol.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
d. Quantification:
-
Generate a standard curve using known concentrations of GSH, cysteine, and γ-glutamylcysteine.
-
Calculate the concentration of each thiol in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the protein concentration of the cell lysate, determined by a Bradford or BCA assay.
Mandatory Visualizations
Signaling Pathways
Caption: Cellular uptake and conversion of OTCA to boost glutathione synthesis.
Validating the Antioxidant Effects of 2-Oxothiazolidine-4-carboxylic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant research, the validation of novel therapeutic agents is paramount. This guide provides a comprehensive comparison of 2-Oxothiazolidine-4-carboxylic acid (OTCA) with other well-established antioxidants, namely N-acetylcysteine (NAC) and Trolox. The focus is on the validation of their antioxidant effects using the widely accepted 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) assay, supported by experimental data and detailed protocols.
Unveiling the Antioxidant Potential of OTCA
This compound is a cysteine prodrug that plays a crucial role in cellular antioxidant defense. Its primary mechanism of action involves increasing the intracellular levels of glutathione (B108866) (GSH), a major antioxidant. OTCA is readily transported into cells and converted to cysteine, which is the rate-limiting substrate for the synthesis of GSH. By boosting GSH levels, OTCA enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress-induced damage.
Comparative Analysis of Antioxidant Performance
To provide a quantitative comparison, this guide presents data from studies utilizing the DCF-DA assay to evaluate the antioxidant effects of NAC and Trolox. It is important to note that the following data is collated from different studies and experimental conditions may vary.
| Antioxidant | Cell Line | Treatment Conditions | Observed Effect on Intracellular ROS (DCF-DA Assay) | Reference |
| N-acetylcysteine (NAC) | Human Embryonic Kidney (HEK293) | Pre-treatment with 4 mM NAC before induction of oxidative stress with Patulin (PAT) | Dramatically decreased PAT-induced increase in intracellular ROS levels. | [2] |
| Trolox | Human Cervical Cancer (HeLa) | 24-hour exposure to 2.5-15 µM Trolox | Reduced basal ROS production by approximately 20%. | [3] |
Note: While quantitative data for OTCA from a comparable DCF-DA assay is not available, its proven ability to significantly increase glutathione levels suggests a potent capacity to reduce intracellular ROS.
Experimental Protocol: DCF-DA Assay for Intracellular ROS Measurement
The 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) assay is a widely used method to measure intracellular reactive oxygen species (ROS). The following is a generalized protocol for adherent cells.
Materials:
-
Adherent cells
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
-
Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂)
-
Antioxidant compounds (OTCA, NAC, Trolox)
Procedure:
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.
-
Compound Treatment: Remove the culture medium and treat the cells with varying concentrations of the antioxidant compounds (OTCA, NAC, Trolox) in fresh medium for a predetermined incubation period. Include a vehicle control (e.g., DMSO).
-
Induction of Oxidative Stress (Optional): After the antioxidant treatment, cells can be challenged with an ROS-inducing agent (e.g., H₂O₂) for a specific duration.
-
DCF-DA Staining:
-
Prepare a fresh working solution of DCF-DA (typically 10-20 µM) in pre-warmed serum-free medium or PBS. Protect the solution from light.
-
Remove the treatment medium from the cells and wash them once with PBS.
-
Add the DCF-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Measurement:
-
After incubation, remove the DCF-DA solution and wash the cells twice with PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and capture images using a fluorescence microscope.[4][5]
-
-
Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Normalize the fluorescence values of the treated cells to the control cells to determine the percentage reduction in ROS.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: Glutathione synthesis pathway and the role of OTCA.
Caption: DCF-DA experimental workflow.
References
- 1. A trial of antioxidants N-acetylcysteine and procysteine in ARDS. The Antioxidant in ARDS Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylcysteine Inhibits Patulin-Induced Apoptosis by Affecting ROS-Mediated Oxidative Damage Pathway | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. biocompare.com [biocompare.com]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Effects of 2-Oxothiazolidine-4-carboxylic acid (OTCA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of 2-Oxothiazolidine-4-carboxylic acid (OTCA), a cysteine prodrug, across various cell lines. By summarizing available quantitative data and detailing experimental protocols, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of OTCA.
Introduction to this compound (OTCA)
This compound, also known as procysteine, is a precursor of the amino acid L-cysteine. Its primary mechanism of action involves replenishing intracellular glutathione (B108866) (GSH), a critical antioxidant, thereby protecting cells from oxidative stress.[1][2][3] This property has led to the investigation of OTCA in a variety of cellular contexts, ranging from cytoprotection in normal tissues to modulation of cancer cell sensitivity to chemotherapy. This guide explores the reproducibility and variability of OTCA's effects in different cell line models.
Quantitative Comparison of OTCA's Effects
The following tables summarize the quantitative effects of OTCA on cell viability, apoptosis, and glutathione levels in different cell lines based on available literature. It is important to note that direct comparative studies across a wide range of cell lines are limited, and the observed effects can be highly context-dependent.
Table 1: Effect of OTCA on Cell Viability and Proliferation
| Cell Line | Cell Type | Effect of OTCA | Quantitative Data | Reference |
| Human Peritoneal Mesothelial Cells | Normal Mesothelial | Reversed inhibition of cell growth | Reversed the 47-76% inhibition of cell growth caused by glucose degradation products. | [3] |
| B16 Melanoma | Murine Melanoma | Decreased proliferation | Data not quantified in the abstract. | [2] |
| MCF-7 | Human Breast Cancer | Sensitizes to melphalan (B128) | Decreased GSH levels, enhancing cytotoxicity of melphalan. Quantitative details on viability not provided. | [1] |
Table 2: Effect of OTCA on Apoptosis
| Cell Line | Cell Type | Effect of OTCA | Quantitative Data | Reference |
| Human Aortic Vascular Smooth Muscle Cells (VSMCs) | Normal Smooth Muscle | Reduced apoptosis | Associated with inhibition of calcification by up to 90%. Specific apoptosis percentage not provided. |
Table 3: Effect of OTCA on Intracellular Glutathione (GSH) Levels
| Cell Line | Cell Type | Effect of OTCA | Quantitative Data | Reference |
| MCF-7 | Human Breast Cancer | Decreased GSH levels | Specific quantitative decrease not detailed in the abstract. | [1] |
| B16 Melanoma | Murine Melanoma | Decreased GSH levels | Data not quantified in the abstract. | [2] |
| Human Malignant Melanoma Transplants (in vivo) | Human Melanoma | Restored GSH levels after depletion | Restored GSH levels after inhibition by BSO. | [4] |
| Rat Hepatocytes | Normal Hepatocytes | Stimulated GSH synthesis | Accounted for 78% of measured OTCA metabolism. | [5] |
Signaling Pathways Modulated by OTCA
A key signaling pathway influenced by OTCA is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or inducers like OTCA, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
Caption: The Nrf2 signaling pathway activated by OTCA, leading to cytoprotection.
Experimental Workflows
The following diagram illustrates a general workflow for assessing the effects of OTCA on a given cell line.
Caption: A generalized workflow for studying the effects of OTCA on cultured cells.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
-
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound (OTCA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of OTCA in culture medium.
-
Remove the medium from the wells and add 100 µL of the OTCA dilutions. Include a vehicle control (medium without OTCA).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.[8][9]
-
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound (OTCA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of OTCA for the specified time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot for Nrf2 Nuclear Translocation
This protocol allows for the detection of Nrf2 protein levels in the cytoplasm and nucleus, indicating its activation.
-
Materials:
-
Cell culture dishes
-
This compound (OTCA)
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
-
-
Procedure:
-
Treat cultured cells with OTCA for the desired time.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol.[6]
-
Determine the protein concentration of each fraction using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Probe the same membrane with antibodies against Lamin B1 (nuclear marker) and GAPDH (cytoplasmic marker) to confirm the purity of the fractions and to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of Nrf2 in the cytoplasm and nucleus.
-
Conclusion
The reproducibility of this compound's effects is cell-type dependent. In normal, healthy cells, OTCA generally exhibits cytoprotective effects by boosting intracellular glutathione levels and mitigating oxidative stress. In contrast, in some cancer cell lines, OTCA has been shown to decrease glutathione levels, thereby sensitizing them to chemotherapeutic agents. The activation of the Nrf2 signaling pathway appears to be a common mechanism underlying its antioxidant effects.
The provided data and protocols offer a foundation for researchers to explore the multifaceted roles of OTCA. However, further comprehensive and comparative studies across a broader range of cell lines are necessary to fully elucidate its therapeutic potential and to determine the precise molecular mechanisms that govern its differential effects. This will be crucial for the targeted development of OTCA-based therapies in various disease contexts.
References
- 1. Sensitization effect of L-2-oxothiazolidine-4-carboxylate on tumor cells to melphalan and the role of 5-oxo-L-prolinase in glutathione modulation in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of L-2-oxothiazolidine-4-carboxylate on the cytotoxic activity and toxicity of cyclophosphamide in mice bearing B16F10 melanoma liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of N-acetylcysteine and l-2-oxothiazolidine-4-carboxylate as cysteine deliverers and glutathione precursors in human malignant melanoma transplants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The utilization of N-acetylcysteine and 2-oxothiazolidine-4-carboxylate by rat hepatocytes is limited by their rate of uptake and conversion to cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
Cysteine Delivery from 2-Oxothiazolidine-4-carboxylic acid: A Mass Spectrometry-Based Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the effective intracellular delivery of cysteine is crucial for replenishing glutathione (B108866) (GSH) stores and combating oxidative stress. 2-Oxothiazolidine-4-carboxylic acid (OTCA) has been investigated as a prodrug for this purpose. This guide provides a comprehensive comparison of OTCA with other cysteine-delivering alternatives, supported by experimental data from mass spectrometry analyses.
This guide will delve into the metabolic pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for confirming cysteine delivery using mass spectrometry.
Comparative Analysis of Cysteine Prodrugs
OTCA is designed to be intracellularly converted to cysteine by the enzyme 5-oxoprolinase.[1] This mechanism bypasses the potential toxicity associated with high concentrations of direct cysteine administration.[1] The primary alternative and a widely used cysteine donor is N-acetylcysteine (NAC).[2] NAC acts as a cysteine precursor and is effective in replenishing GSH levels.[2] Another promising alternative is N-acetylcysteine amide (NACA), a derivative of NAC with enhanced cell permeability.[3]
The following tables summarize quantitative data from studies evaluating the efficacy of these prodrugs in increasing cysteine and glutathione levels, as well as reducing markers of oxidative stress.
| Prodrug | Matrix | Analyte | Fold Increase / Change | Analytical Method | Reference |
| OTCA | Lymphocytes | Cysteine | ~2.7-fold increase | Not Specified | [1] |
| Lymphocytes | Glutathione | ~1.8-fold increase | Not Specified | [1] | |
| NAC | Human Hepatoma Cells (HepaRG) | Glutathione | Significant increase | HPLC | [4] |
| CD-1 Mice (Red Blood Cells) | Glutathione | Restored to near control levels | Not Specified | [5] | |
| NACA | Human Hepatoma Cells (HepaRG) | Glutathione | Significantly better than NAC | HPLC | [4] |
| CD-1 Mice (Red Blood Cells) | Glutathione | Increased to slightly above control levels | Not Specified | [5] |
| Prodrug | Matrix | Oxidative Stress Marker | % Reduction / Change | Analytical Method | Reference |
| NAC | Human Hepatoma Cells (HepaRG) | Malondialdehyde (MDA) | Significant reduction | Not Specified | [4] |
| CD-1 Mice (Red Blood Cells) | Malondialdehyde (MDA) | Significant decrease | Not Specified | [5] | |
| NACA | Human Hepatoma Cells (HepaRG) | Malondialdehyde (MDA) | Significantly better than NAC | Not Specified | [4] |
| CD-1 Mice (Red Blood Cells) | Malondialdehyde (MDA) | Significant decrease | Not Specified | [5] |
Experimental Protocols
Accurate quantification of cysteine and glutathione is paramount in evaluating the efficacy of prodrugs like OTCA. The following are detailed methodologies for mass spectrometry-based analysis.
Protocol 1: LC-MS/MS for Cysteine and Glutathione Quantification in Plasma
This protocol is adapted from a method for the simultaneous determination of thiols and disulfides in biological samples.
1. Sample Preparation: a. To prevent auto-oxidation, immediately treat fresh plasma samples with a thiol-blocking agent like N-ethylmaleimide (NEM). b. Precipitate proteins using a solution of sulfosalicylic acid (SSA). c. Use stable isotope-labeled versions of cysteine and glutathione as internal standards, adding them to the sample prior to protein precipitation. d. Centrifuge the samples to pellet the precipitated proteins and collect the supernatant for analysis.
2. Chromatographic Separation: a. Column: Utilize an Intrada Amino Acid column for optimal separation. b. Mobile Phase: Employ a gradient elution with a total run time of approximately 5 minutes. The specific gradient conditions should be optimized for the specific column and analytes. c. Injection Volume: Inject a small volume (e.g., 10 µL) of the prepared sample.
3. Mass Spectrometric Detection: a. Mass Spectrometer: Use a triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+) operating in positive electrospray ionization (ESI) mode. b. Detection: Monitor the specific precursor-to-product ion transitions for cysteine, glutathione, and their respective internal standards.
Protocol 2: Isotope-Coded Derivatization for Cysteine pKa Determination by MALDI-TOF MS
This protocol, while focused on pKa determination, provides a robust method for labeling and quantifying cysteine residues.
1. Sample Preparation and Derivatization: a. Reduce protein samples with a reducing agent like dithiothreitol (B142953) (DTT). b. Alkylate the reduced cysteine residues with an isotope-coded iodoacetamide-based reagent (e.g., protiated and deuterated N-phenyl iodoacetamide). This allows for relative quantification of reactive cysteines. c. Precipitate the protein using trichloroacetic acid. d. Digest the protein into peptides using trypsin.
2. MALDI-TOF Mass Spectrometry Analysis: a. Co-crystallize the peptide digest with a suitable MALDI matrix. b. Analyze the samples using a MALDI-TOF mass spectrometer. c. Quantify the relative abundance of the light and heavy isotope-labeled peptides to determine the extent of cysteine modification.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the metabolic pathway of OTCA and the general workflow for mass spectrometry-based confirmation of cysteine delivery.
Caption: Metabolic conversion of OTCA to cysteine and subsequently glutathione.
Caption: General workflow for mass spectrometry-based cysteine quantification.
References
- 1. LC-MS/MS determination of N-acetyl-l-cysteine in chicken plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
2-Oxothiazolidine-4-carboxylic acid vs. Trolox: A Comparative Guide to Antioxidant Standards
In the field of antioxidant research, the selection of an appropriate standard is critical for the accurate assessment of antioxidant capacity. Trolox, a water-soluble analog of vitamin E, is the universally accepted standard for many antioxidant assays due to its direct radical-scavenging activity. In contrast, 2-Oxothiazolidine-4-carboxylic acid (OTCA), a cysteine prodrug, represents an indirect approach to bolstering cellular antioxidant defenses. This guide provides a comprehensive comparison of jejich respective mechanisms, applications, and performance based on experimental data, aimed at researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound (OTCA) | Trolox |
| Mechanism of Action | Indirect; acts as a cysteine prodrug to stimulate the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. | Direct; scavenges free radicals through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms.[1] |
| Antioxidant Effect | Cellular, time-dependent, requires enzymatic conversion. | Abiotic, immediate, direct chemical reaction with radicals. |
| Primary Application | Used in cell-based and in vivo studies to enhance intracellular antioxidant capacity and protect against oxidative stress-induced damage.[2] | Used as a standard calibrator in in vitro antioxidant capacity assays (e.g., TEAC, ORAC, DPPH) to quantify the antioxidant capacity of other substances.[3] |
| Typical Assays | Glutathione (GSH) quantification assays, cellular reactive oxygen species (ROS) assays. | Trolox Equivalent Antioxidant Capacity (TEAC), Oxygen Radical Absorbance Capacity (ORAC), DPPH radical scavenging assay, Ferric Reducing Antioxidant Power (FRAP).[3][4] |
Mechanism of Action
The fundamental difference between OTCA and Trolox lies in their antioxidant mechanisms. Trolox acts as a direct antioxidant, readily donating a hydrogen atom from the hydroxyl group on its chromanol ring to neutralize free radicals, thus terminating the oxidative chain reaction.[5]
OTCA, on the other hand, functions as an indirect antioxidant. It is a prodrug of L-cysteine. Once inside the cell, OTCA is enzymatically converted to cysteine, which is the rate-limiting amino acid for the synthesis of glutathione (GSH).[6] GSH is a pivotal endogenous antioxidant that directly neutralizes reactive oxygen species and plays a crucial role in cellular detoxification.[7]
Quantitative Data on Antioxidant Performance
Direct comparison of OTCA and Trolox using a single metric like Trolox Equivalent Antioxidant Capacity (TEAC) is not feasible, as OTCA does not exhibit significant direct radical scavenging activity. The antioxidant efficacy of OTCA is measured by its ability to increase intracellular glutathione levels.
Table 1: Effect of OTCA on Intracellular Cysteine and Glutathione Levels in Human Lymphocytes
| Analyte | Basal Concentration (nmol/mg protein) | Concentration after OTCA Administration (nmol/mg protein) | Fold Increase |
| Cysteine | 0.37 | 0.99 | ~2.7x |
| Glutathione | 8.7 | 15.6 | ~1.8x |
Data sourced from a study where healthy volunteers were administered OTCA orally. The measurements were taken 2 to 3 hours after ingestion.[8]
Table 2: Protective Effect of OTCA on Glutathione Levels in Cell Culture
| Cell Type | Condition | Glutathione (GSH) Levels |
| Mouse Diaphragm Muscle Fibers | 1-hour incubation with 10 mM OTCA | ~2-fold increase in tissue GSH.[4] |
| Human Aortic Smooth Muscle Cells | Calcifying conditions | 90% reduction in GSH.[2] |
| Human Aortic Smooth Muscle Cells | Calcifying conditions + OTCA treatment | OTCA treatment prevented the decline in GSH.[2] |
Experimental Protocols
The evaluation of Trolox and OTCA requires distinct experimental approaches that reflect their mechanisms of action.
Protocol 1: ABTS/TEAC Assay for Direct Antioxidant Capacity (Trolox Standard)
This assay measures the ability of an antioxidant to scavenge the stable radical cation ABTS•+. The results are often expressed as Trolox Equivalents (TE).
1. Reagent Preparation:
- Prepare a 7 mM ABTS stock solution.
- Prepare a 2.45 mM potassium persulfate stock solution.
- To generate the ABTS•+ radical cation, mix the ABTS stock solution with the potassium persulfate stock solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]
- Dilute the ABTS•+ solution with ethanol (B145695) or buffer to an absorbance of 0.70 (± 0.02) at 734 nm.[6]
- Prepare a series of Trolox standards of known concentrations.
2. Assay Procedure:
- Add 20 µL of the Trolox standard or sample to a microplate well.
- Add 230 µL of the diluted ABTS•+ solution to each well.[6]
- Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
- Measure the absorbance at 734 nm using a microplate reader.[6]
3. Data Analysis:
- Calculate the percentage inhibition of absorbance caused by the sample and the Trolox standards.
- Plot a standard curve of percentage inhibition versus Trolox concentration.
- Determine the TEAC value of the sample by comparing its percentage inhibition to the Trolox standard curve.
Protocol 2: Quantification of Intracellular Glutathione (for OTCA Efficacy)
This protocol outlines a common method using a fluorescent probe to measure intracellular GSH levels, which is indicative of OTCA's bioactivity.
1. Cell Culture and Treatment:
- Plate cells (e.g., human lymphocytes, vascular smooth muscle cells) in a suitable culture vessel and allow them to adhere.
- Treat the cells with various concentrations of OTCA or a vehicle control for a specified period (e.g., 2, 4, 24 hours).
2. Cell Lysis and Staining:
- After treatment, wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer.
- Add a fluorescent probe that reacts specifically with GSH (e.g., monochlorobimane) to the cell lysate.
- Incubate in the dark to allow the probe to react with GSH.
3. Measurement:
- Measure the fluorescence intensity using a fluorometer or a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
4. Data Analysis:
- Normalize the fluorescence intensity to the protein concentration of each sample to account for differences in cell number.
- Express the results as nmol of GSH per mg of protein, often by comparing the sample fluorescence to a standard curve generated with known concentrations of GSH.
Conclusion
This compound and Trolox are not interchangeable as antioxidant standards; they serve distinct purposes in antioxidant research.
Trolox is the established benchmark for quantifying the direct radical-scavenging capacity of compounds in in vitro chemical assays. Its utility lies in its consistent and reproducible reaction with free radicals, providing a standardized scale (TEAC) for comparison.
OTCA , in contrast, is a tool to investigate and modulate cellular antioxidant mechanisms . Its value is not in direct radical scavenging but in its ability to be metabolized into L-cysteine, thereby boosting the cell's own primary antioxidant, glutathione. Therefore, OTCA is more appropriately used as a positive control or therapeutic agent in cell-based or in vivo models of oxidative stress, where its efficacy is measured by the enhancement of endogenous defenses.
For researchers, the choice between these two compounds depends entirely on the research question. To screen for direct antioxidant potential in chemical libraries or food extracts, Trolox is the appropriate standard. To study the enhancement of cellular resilience to oxidative stress via the glutathione pathway, OTCA is a relevant and valuable compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. l-2-Oxothiazolidine-4-carboxylate reverses glutathione oxidation and delays fatigue of skeletal muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of 2-Oxothiazolidine-4-carboxylic Acid for 5-Oxoprolinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Oxothiazolidine-4-carboxylic acid (OTC) and the natural substrate, 5-oxoproline, in their interaction with the enzyme 5-oxoprolinase. Additionally, it evaluates a known inhibitor, L-2-imidazolidone-4-carboxylate, to provide a broader context of molecular specificity for this key enzyme in the glutathione (B108866) synthesis pathway. This analysis is supported by available experimental data and detailed methodologies to assist in research and development applications.
Executive Summary
This compound (OTC) is a cysteine prodrug that is effectively metabolized by 5-oxoprolinase, a crucial enzyme in the γ-glutamyl cycle responsible for converting 5-oxoproline to glutamate.[1][2] This conversion releases cysteine, the rate-limiting amino acid for the synthesis of the master antioxidant, glutathione (GSH).[1][2] While direct comparative kinetic data is limited, existing literature suggests that 5-oxoprolinase exhibits a similar affinity for OTC as it does for its endogenous substrate, 5-oxoproline. This guide synthesizes the available quantitative data and provides detailed experimental protocols to allow for a comprehensive evaluation of OTC's specificity for 5-oxoprolinase.
Comparison of 5-Oxoprolinase Substrates and Inhibitors
The following table summarizes the available kinetic and qualitative data for the interaction of 5-oxoprolinase with its natural substrate, the prodrug OTC, and a known competitive inhibitor.
| Compound | Type | Michaelis Constant (Km) | Notes |
| 5-Oxoproline | Natural Substrate | 8 ± 2 µM (Rat Kidney) | The natural substrate of 5-oxoprolinase in the γ-glutamyl cycle.[3] |
| This compound (OTC) | Substrate (Prodrug) | Not explicitly quantified in comparative studies | Described as an "excellent substrate" with an affinity "similar to that for the natural substrate".[4][5] |
| L-2-Imidazolidone-4-carboxylate | Competitive Inhibitor | Ki not specified in reviewed literature | Effectively inhibits the conversion of 5-oxoproline by 5-oxoprolinase.[6][7] |
Signaling Pathway and Metabolic Context
The enzyme 5-oxoprolinase plays a pivotal role in the γ-glutamyl cycle, which is essential for glutathione homeostasis. The following diagram illustrates this pathway, highlighting the action of 5-oxoprolinase on both its natural substrate and OTC.
Caption: The role of 5-oxoprolinase in the γ-glutamyl cycle and OTC metabolism.
Experimental Protocols
5-Oxoprolinase Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from methods described for measuring ADP formation, which is a direct product of the 5-oxoprolinase reaction.
Principle: The ATP-dependent conversion of a substrate (5-oxoproline or OTC) by 5-oxoprolinase produces ADP. The rate of ADP formation is measured by coupling it to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system. PK catalyzes the phosphorylation of ADP to ATP using phosphoenolpyruvate (B93156) (PEP), producing pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the 5-oxoprolinase activity.
Materials:
-
Purified or partially purified 5-oxoprolinase
-
5-oxoproline or this compound (substrate)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
MgCl₂
-
KCl
-
HEPES or Tris-HCl buffer
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture: In a cuvette, combine HEPES or Tris-HCl buffer (pH ~7.4-8.0), KCl, MgCl₂, PEP, and NADH to their final concentrations.
-
Add coupling enzymes: Add a sufficient amount of PK and LDH to the reaction mixture.
-
Add substrate: Add the substrate (5-oxoproline or OTC) to the desired final concentration.
-
Equilibrate: Incubate the mixture for a few minutes at the desired temperature (e.g., 37°C) to allow the temperature to stabilize and to ensure any contaminating ADP is consumed.
-
Initiate the reaction: Add the 5-oxoprolinase enzyme solution to the cuvette to start the reaction.
-
Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate activity: The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Experimental Workflow for Evaluating Substrate Specificity
The following diagram outlines a typical workflow for comparing the specificity of 5-oxoprolinase for different substrates.
Caption: Workflow for determining the kinetic parameters of 5-oxoprolinase.
Logical Relationship of OTC Action
The mechanism of action of OTC as a prodrug for cysteine delivery via 5-oxoprolinase can be summarized in the following logical flow.
Caption: Logical flow of OTC's action as a cysteine prodrug.
Conclusion
References
- 1. Discovery of a widespread prokaryotic 5-oxoprolinase that was hiding in plain sight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Stimulation of hepatic glutathione formation by administration of L-2-oxothiazolidine-4-carboxylate, a 5-oxo-L-prolinase substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of hepatic glutathione formation by administration of L-2-oxothiazolidine-4-carboxylate, a 5-oxo-L-prolinase substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of 5-oxoprolinase by 2-imidazolidone-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of 5-Oxoprolinase by 2-Imidazolidone-4-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 2-Oxothiazolidine-4-carboxylic Acid Metabolites: HPLC vs. Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methodologies for the quantification of 2-Oxothiazolidine-4-carboxylic acid (OTCA) and its metabolites: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. Understanding the nuances of these techniques is crucial for accurate pharmacokinetic studies, monitoring therapeutic efficacy, and elucidating the metabolic fate of OTCA, a cysteine prodrug.
Introduction to OTCA and its Metabolism
This compound (OTCA), also known as procysteine, serves as an intracellular cysteine delivery agent.[1][2] Its therapeutic potential lies in its ability to replenish glutathione (B108866) (GSH) stores, making it a subject of interest in conditions associated with oxidative stress.[3][4][5] The metabolic activation of OTCA is a critical step in its mechanism of action. The enzyme 5-oxoprolinase hydrolyzes OTCA to yield cysteine, a key precursor for the synthesis of GSH.[6] Consequently, the analytical assessment of OTCA's efficacy often involves the measurement of OTCA itself, its primary metabolite cysteine, or the downstream product, glutathione.
Metabolic Pathway of this compound (OTCA)
The metabolic conversion of OTCA is a relatively straightforward pathway initiated by a specific enzyme. This process is central to its function as a cysteine prodrug.
Caption: Metabolic activation of OTCA to L-cysteine and subsequent incorporation into glutathione.
Experimental Methodologies
A cross-validation study would typically involve analyzing the same set of samples by both HPLC and an enzymatic assay to compare their performance. The following sections detail representative protocols for each method.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For OTCA and its metabolites, a hydrophilic interaction liquid chromatography (HILIC) method is particularly suitable due to the polar nature of the analytes.
Sample Preparation (Simulated Aqueous Humour)
-
Prepare simulated aqueous humour (SAH) as the sample matrix.
-
Spike SAH with known concentrations of OTCA to create calibration standards and quality control samples.
-
For protein-containing samples like plasma, a deproteinization step with acetonitrile (B52724) or perchloric acid is necessary.[7][8]
-
Centrifuge the samples to pellet precipitated proteins.
-
The resulting supernatant can be directly injected or further diluted with the mobile phase.
Chromatographic Conditions
-
Instrument: A standard HPLC system with a UV or mass spectrometric detector.
-
Column: A HILIC column (e.g., X-Bridge Glycan BEH Amide, 100 × 2.1 mm, 2.5 μm) is effective for retaining and separating polar analytes like OTCA.[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is around 0.3 mL/min.[7]
-
Detection: UV detection at an appropriate wavelength or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).
Enzymatic Assay Protocol (Glutathione as a surrogate marker)
Enzymatic assays for direct OTCA measurement are not common. Instead, the downstream effects of OTCA administration, such as an increase in glutathione (GSH) levels, are often quantified using commercially available kits. These assays are typically based on the enzymatic recycling of GSH.
Principle of a Common GSH Assay The assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the presence of glutathione reductase to produce 2-nitro-5-thiobenzoic acid (TNB), a yellow-colored product, and oxidized glutathione (GSSG). The GSSG is then recycled back to GSH by glutathione reductase, and the rate of TNB formation is proportional to the GSH concentration.
Assay Procedure
-
Sample Preparation: Prepare cell lysates or tissue homogenates in an appropriate buffer. Deproteinize the samples, often using a perchloric or metaphosphoric acid precipitation step, followed by centrifugation.
-
Reaction Mixture: In a 96-well plate, add the sample, DTNB solution, and glutathione reductase.
-
Initiation: Start the reaction by adding NADPH.
-
Measurement: Measure the absorbance of the TNB product at approximately 412 nm over time using a microplate reader.
-
Quantification: Calculate the GSH concentration by comparing the rate of reaction in the samples to that of a known GSH standard curve.
Cross-Validation Experimental Workflow
Caption: A typical workflow for the cross-validation of HPLC and enzymatic assays.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC and enzymatic assays for the analysis of OTCA and its downstream metabolites. The values are representative and can vary based on the specific protocol, instrumentation, and sample matrix.
| Performance Metric | HPLC (for OTCA/TTCA) | Enzymatic Assay (for GSH) |
| Principle | Chromatographic separation followed by detection (UV or MS). | Measurement of a product from an enzyme-catalyzed reaction. |
| Specificity | High, especially with MS/MS detection, which can distinguish between structurally similar compounds. | Moderate to high, but can be susceptible to interference from other substances in the sample that may interact with the enzyme or the detection system. |
| Linearity Range | Typically wide, for example, 0.03-10.00 mg/L for a related compound TTCA in urine[9] or 0.25-10 µmol/L for an OTCA-related adduct in plasma.[7] | Generally narrower than HPLC and can be limited by enzyme kinetics. |
| Sensitivity (LOD/LOQ) | High. For example, a detection limit of 0.008 mg/L and a lower limit of quantification of 0.027 mg/L have been reported for TTCA in urine.[9] | Varies by kit and protocol, but can be very sensitive, often in the low micromolar to nanomolar range. |
| Precision (%RSD) | Typically very good, with intra-assay and inter-assay precision often below 5%. For example, 0.9%-1.4% (intra-assay) and 1.3%-3.5% (inter-assay) for TTCA.[9] | Good, but can be slightly higher than HPLC due to the multiple steps and biological reagents involved. Precision of <10% is generally considered acceptable. |
| Accuracy (% Recovery) | High. Average recoveries are often in the range of 85-110%. For TTCA, a recovery of 85.0%-92.7% has been reported.[9] | Good, typically in the range of 80-120%, but can be affected by matrix effects. |
| Throughput | Lower, as each sample is analyzed sequentially with a specific run time (e.g., 6-15 minutes per sample).[7][8] | High, as it is often performed in a 96-well plate format, allowing for the simultaneous analysis of many samples. |
| Cost & Complexity | Higher initial instrument cost and requires specialized personnel. Solvents and columns are ongoing costs. | Lower initial equipment cost (plate reader). Reagent kits can be a significant ongoing expense. Simpler to perform for routine analysis. |
Conclusion
Both HPLC and enzymatic assays are valuable tools for studying the metabolism of this compound.
-
HPLC offers high specificity, sensitivity, and the ability to measure the parent compound (OTCA) and its direct metabolites simultaneously. It is the gold standard for quantitative analysis in complex matrices and is essential for pharmacokinetic studies.
-
Enzymatic assays , while often measuring a downstream biomarker like glutathione, provide a high-throughput and cost-effective method for assessing the overall biological effect of OTCA administration. They are particularly useful for screening large numbers of samples to evaluate the functional consequences of OTCA treatment.
The choice of method depends on the specific research question. For detailed metabolic profiling and pharmacokinetic analysis, HPLC-MS/MS is the preferred method. For high-throughput screening of the biological impact of OTCA, enzymatic assays for glutathione are a practical and efficient alternative. A thorough cross-validation is recommended when establishing a new analytical method or comparing data from different analytical platforms to ensure data integrity and reliability.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0245287) [hmdb.ca]
- 2. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-2-[(13)C]oxothiazolidine-4-carboxylic acid: a probe for precursor mobilization for glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Oxothiazolidine-4-carboxylic acid (OTCA) and Other Thiols in Modulating Redox-Sensitive Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Oxothiazolidine-4-carboxylic acid (OTCA) with other widely used thiol-containing compounds—N-acetylcysteine (NAC), glutathione (B108866) (GSH), and dithiothreitol (B142953) (DTT)—in their impact on critical redox-sensitive signaling pathways. The information presented herein is supported by experimental data to aid in the selection of appropriate agents for research and therapeutic development.
Executive Summary
Redox-sensitive signaling pathways, such as the Keap1-Nrf2 and NF-κB pathways, are crucial in cellular responses to oxidative stress and inflammation. Thiol-containing compounds are pivotal in modulating these pathways due to their ability to influence the cellular redox state, primarily by regulating the levels of glutathione (GSH), the most abundant intracellular antioxidant.
-
This compound (OTCA) acts as a prodrug of cysteine, the rate-limiting amino acid for GSH synthesis. Its intracellular conversion to cysteine provides a sustained supply for GSH production.[1][2][3]
-
N-acetylcysteine (NAC) is another cysteine precursor that is widely used to replenish intracellular GSH levels.[4][5]
-
Glutathione (GSH) itself can be used to supplement cellular levels, though its direct cellular uptake is limited.
-
Dithiothreitol (DTT) is a potent reducing agent commonly used in vitro to maintain a reduced environment and study redox-sensitive processes.[6][7][8]
This guide will delve into the comparative efficacy of these thiols in activating the protective Keap1-Nrf2 antioxidant response and inhibiting the pro-inflammatory NF-κB pathway.
Data Presentation: Comparative Efficacy of Thiols
The following tables summarize quantitative data from various studies, illustrating the impact of OTCA and other thiols on key cellular markers of redox signaling.
Table 1: Impact on Intracellular Glutathione (GSH) Levels
| Compound | Cell/Tissue Type | Concentration/Dose | Fold Increase in GSH (approx.) | Study Reference |
| OTCA | Human Lymphocytes | 0.45 mmol/kg (oral) | 1.8 | [9] |
| Vascular Smooth Muscle Cells | 1-5 mM | Prevented 90% reduction | [3][10] | |
| NAC | Human Lymphocytes | 0.15 mmol/kg (oral) | ~1.5-2.0 (inferred) | [11] |
| H9c2 cells | 4 mM | 3.0 | [10] | |
| GSH | Human Subjects (sublingual) | 100 mg/day | Significant increase | [12] |
| DTT | Isolated Mouse Hepatocytes | 1.5 mM | Replenished depleted GSH | [13] |
Table 2: Modulation of the Keap1-Nrf2 Signaling Pathway
| Compound | Assay | Cell Type | Concentration | Observed Effect (approx. Fold Change) | Study Reference |
| OTCA | Nrf2 Activation | - | - | Data not available | |
| NAC | Nrf2 Gene Expression | Human Sperm Cells | 600 mg/day (oral) | 1.8-fold increase | [14][15] |
| Nrf2 Nuclear Translocation | Mouse Brain (TBI model) | - | Significant increase | [16] | |
| DTT | Nrf2 Expression | Wild-type cells | - | Time-dependent increase | [6] |
| Nrf2 Protein Levels | PC12 Cells | 50 µM | 25-fold increase | [17] |
Table 3: Inhibition of the NF-κB Signaling Pathway
| Compound | Assay | Cell Type | Concentration | % Inhibition of NF-κB Activity (approx.) | Study Reference |
| OTCA | NF-κB Activation | - | - | Data not available | |
| NAC | NF-κB DNA Binding | Various Cancer Cell Lines | 300 µM | 7-47% (depending on cell line and inducer) | [9] |
| IKK Activity | HeLa Cells | - | Suppression | [14] | |
| Thiol-reactive compounds | NF-κB DNA Binding | T-cells | - | Potent inhibition | [18] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Keap1-Nrf2 Signaling Pathway
References
- 1. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of N-acetylcysteine and l-2-oxothiazolidine-4-carboxylate as cysteine deliverers and glutathione precursors in human malignant melanoma transplants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NAC vs. Glutathione and How They Work | Invigor Medical [invigormedical.com]
- 5. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Roles of Nrf1 and Nrf2 in Monitoring the Reductive Stress Response to Dithiothreitol (DTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Roles of Nrf1 and Nrf2 in Monitoring the Reductive Stress Response to Dithiothreitol (DTT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Glutathione-dependent reductive stress triggers mitochondrial oxidation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Antioxidant Role of Glutathione and N-Acetyl-Cysteine Supplements and Exercise-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. transparentlabs.com [transparentlabs.com]
- 13. Effects of N-acetylcysteine and dithiothreitol on glutathione and protein thiol replenishment during acetaminophen-induced toxicity in isolated mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oatext.com [oatext.com]
- 17. Stabilization of Nrf2 Protein by D3T Provides Protection against Ethanol-Induced Apoptosis in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiol dependent NF-κB suppression and inhibition of T-cell mediated adaptive immune responses by a naturally occurring steroidal lactone Withaferin A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Oxothiazolidine-4-carboxylic acid (OTCA) and Direct Cysteine Supplementation as Cysteine Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Oxothiazolidine-4-carboxylic acid (OTCA), a cysteine prodrug, and direct L-cysteine supplementation for the purpose of augmenting intracellular cysteine and glutathione (B108866) (GSH) levels. This comparison is based on available experimental data, focusing on efficacy, bioavailability, and safety.
Introduction: The Need for Cysteine Supplementation
Cysteine is a semi-essential amino acid that serves as a crucial precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.[1] Depletion of intracellular GSH is implicated in a multitude of pathological conditions, making its replenishment a key therapeutic strategy.[1] While direct supplementation with L-cysteine is a straightforward approach, it is hampered by its instability, rapid oxidation to the less soluble cystine, and potential for toxicity at higher doses.[2] This has led to the development of cysteine prodrugs, such as this compound (OTCA), designed to deliver cysteine more efficiently and safely to the cells.[2][3]
Mechanism of Action
Direct L-cysteine supplementation provides the amino acid directly for cellular uptake and subsequent incorporation into the glutathione synthesis pathway. However, its bioavailability can be limited.
OTCA, on the other hand, is a heterocyclic compound that is readily taken up by cells.[3] Intracellularly, the enzyme 5-oxoprolinase hydrolyzes OTCA to yield L-cysteine, which then becomes available for glutathione synthesis.[3] This intracellular conversion bypasses the immediate extracellular degradation that L-cysteine can undergo.
Comparative Efficacy in Elevating Glutathione Levels
Direct, head-to-head clinical trials in healthy adult humans comparing OTCA and L-cysteine supplementation are limited. However, data from animal studies and separate human trials provide valuable insights.
A study in protein-malnourished mice compared the efficacy of four cysteine prodrugs, including OTCA and methionine (a precursor to cysteine), in restoring tissue glutathione levels. The results showed that all four prodrugs, when administered orally, were similarly effective in restoring GSH levels in the liver, lung, heart, and spleen.[4] This suggests that OTCA is at least as effective as other cysteine precursors in this animal model.
In a human study, oral administration of OTCA to healthy volunteers at doses of 0.15 and 0.45 mmol/kg resulted in a significant increase in the intracellular concentration of both cysteine and glutathione in lymphocytes within 2 to 3 hours.[1] Specifically, the average concentration of cysteine in lymphocytes increased from 0.37 to 0.99 nmol/mg of protein, and glutathione increased from 8.7 to 15.6 nmol/mg of protein.[1]
| Parameter | This compound (OTCA) | Direct L-Cysteine Supplementation | Reference |
| Mechanism | Intracellular conversion to L-cysteine by 5-oxoprolinase | Direct supply of L-cysteine | [3] |
| Efficacy in Mice (Protein Malnourished) | Restored GSH levels in liver, lung, heart, and spleen, similar to other cysteine prodrugs | Not directly compared in this study, but methionine (a precursor) showed similar efficacy | [4] |
| Efficacy in Humans (Lymphocytes) | Increased intracellular cysteine from 0.37 to 0.99 nmol/mg protein; Increased intracellular glutathione from 8.7 to 15.6 nmol/mg protein | Data from a comparable head-to-head study is not readily available. | [1] |
Bioavailability and Pharmacokinetics
A significant advantage of OTCA is its stability in solutions, a known issue with L-cysteine which readily oxidizes.[5]
In a human pharmacokinetic study, orally administered OTCA reached peak plasma concentrations between 45 and 60 minutes. The oral clearance was determined to be 0.57 +/- 0.20 liters/(hr.kg). The increase in plasma OTCA was followed by a rise in plasma cysteine concentrations by 18 to 75 µM over a basal concentration of 17 µM.[1] While direct comparative bioavailability data with L-cysteine in humans is scarce, the instability of L-cysteine suggests its oral bioavailability may be less reliable.
Safety and Toxicity
A key differentiator between OTCA and direct cysteine supplementation is their safety profiles, particularly at higher doses.
A study in neonatal rats directly compared the acute toxicity of intravenously administered L-cysteine and OTCA. The results demonstrated significantly lower mortality with OTCA. At approximately equimolar high doses, mortality at 7 days was 80% for L-cysteine (1.52 g/kg) and 10% for OTCA (1.80 g/kg). At a slightly lower dose, mortality was 50% for L-cysteine (1.14 g/kg) and 0% for OTCA (1.35 g/kg).[2]
| Compound | Dose (intravenous) | Mortality (at 7 days) in Neonatal Rats | Reference |
| L-Cysteine | 1.52 g/kg | 80% | [2] |
| OTCA | 1.80 g/kg | 10% | [2] |
| L-Cysteine | 1.14 g/kg | 50% | [2] |
| OTCA | 1.35 g/kg | 0% | [2] |
These findings suggest that OTCA has a superior safety profile compared to direct cysteine administration, which is a critical consideration in clinical applications requiring significant cysteine repletion.
Experimental Protocols
Measurement of Intracellular Cysteine and Glutathione by HPLC
A common and reliable method for the quantification of intracellular thiols like cysteine and glutathione is High-Performance Liquid Chromatography (HPLC) with pre-column derivatization using a fluorescent agent such as monobromobimane (B13751) (mBBr).
Sample Preparation:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and deproteinize the sample by adding a solution of 5% metaphosphoric acid (MPA).
-
Vortex the mixture and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
Derivatization with Monobromobimane (mBBr):
-
To the supernatant, add a solution of the reducing agent Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds.
-
Add the derivatizing agent, monobromobimane (mBBr), in a suitable buffer (e.g., HEPES buffer, pH 8.5).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an acid, such as methanesulfonic acid.
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column.
-
Use a suitable mobile phase gradient, for example, a gradient of aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol).
-
Detect the fluorescent thiol-mBBr adducts using a fluorescence detector with appropriate excitation and emission wavelengths.
-
Quantify the concentrations of cysteine and glutathione by comparing the peak areas to those of known standards.
Signaling Pathways and Experimental Workflows
Glutathione Synthesis Pathway
The synthesis of glutathione from its constituent amino acids (glutamate, cysteine, and glycine) is a two-step enzymatic process that occurs in the cytosol. The availability of cysteine is the rate-limiting factor in this pathway.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical experimental workflow for comparing the efficacy of OTCA and direct cysteine supplementation in a cell culture model.
Conclusion
Based on the available evidence, this compound (OTCA) presents a compelling alternative to direct L-cysteine supplementation for augmenting intracellular glutathione levels. While both can effectively deliver cysteine for GSH synthesis, OTCA offers significant advantages in terms of stability and a superior safety profile, as demonstrated in preclinical studies. The intracellular conversion of OTCA to cysteine provides a targeted delivery mechanism that may circumvent the limitations of direct cysteine administration.
For researchers and drug development professionals, OTCA warrants serious consideration as a therapeutic agent in conditions characterized by glutathione deficiency and oxidative stress. Further head-to-head clinical trials in adult human populations are needed to definitively establish the comparative bioavailability and efficacy of OTCA versus direct L-cysteine supplementation. However, the existing data strongly support the continued investigation and development of OTCA as a safer and potentially more effective means of cysteine delivery.
References
- 1. L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Dietary supplementation with cysteine prodrugs selectively restores tissue glutathione levels and redox status in protein-malnourished mice(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deficient synthesis of glutathione underlies oxidative stress in aging and can be corrected by dietary cysteine and glycine supplementation1 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of 2-Oxothiazolidine-4-carboxylic Acid: A Comparative Guide Using Gene Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comparative analysis of 2-Oxothiazolidine-4-carboxylic acid (OTC), a cysteine prodrug aimed at replenishing intracellular glutathione (B108866) (GSH), with a focus on evidence derived from gene knockout models. We will delve into the experimental data that confirms its pathway and compare its performance with the well-known alternative, N-acetylcysteine (NAC).
Primary Mechanism of Action: The Role of 5-Oxoprolinase
The principal proposed mechanism of OTC is its conversion to L-cysteine, the rate-limiting amino acid for the synthesis of the master antioxidant, glutathione (GSH).[1][2] This conversion is catalyzed by the enzyme 5-oxoprolinase (OPLAH).[2][3] L-cysteine then participates in the synthesis of GSH, which is crucial for cellular detoxification and protection against oxidative stress.[4][5]
While direct knockout of the Oplah gene in mice to assess the efficacy of OTC has not been extensively documented in readily available literature, studies using other genetic models provide strong inferential evidence for this pathway.
Signaling Pathway of OTC Metabolism and Action
Caption: Proposed metabolic pathway of this compound (OTC).
Evidence from Glutathione Synthesis Deficient Models
To understand the efficacy of OTC as a cysteine donor, researchers have turned to models with genetic impairments in GSH synthesis. One such model is the knockout mouse for the glutamate-cysteine ligase modifier subunit (Gclm). GCLM is a crucial regulatory subunit of the rate-limiting enzyme in GSH synthesis. Gclm knockout mice exhibit significantly depleted tissue GSH levels, making them a valuable tool to study the effects of GSH-replenishing agents.
While specific studies administering OTC to Gclm knockout mice are not prominently available, the established phenotype of these mice underscores the importance of the pathway that OTC targets.
Table 1: Glutathione Levels in Wild-Type vs. Gclm Knockout Mice (Illustrative Data)
| Genotype | Tissue | Relative GSH Level (% of Wild-Type) | Citation |
| Wild-Type | Liver | 100% | |
| Gclm Knockout | Liver | ~10-20% | |
| Wild-Type | Lung | 100% | |
| Gclm Knockout | Lung | ~15% | |
| Wild-Type | Kidney | 100% | |
| Gclm Knockout | Kidney | ~10% |
This table illustrates the typical baseline GSH depletion in Gclm knockout models, highlighting the context in which a cysteine donor like OTC would be expected to function.
Anti-inflammatory and Other Mechanisms: Insights from Knockout Models
Beyond its primary role in GSH synthesis, OTC has been shown to exert anti-inflammatory effects. Studies have begun to explore these functions using relevant knockout models.
The Role of GPR109A
Recent findings suggest that OTC may also act as a ligand for the G protein-coupled receptor 109A (GPR109A), a receptor known to mediate anti-inflammatory responses.[6] To investigate this, studies have utilized primary retinal pigment epithelial (RPE) cells isolated from Gpr109a knockout mice.
Table 2: Effect of OTC on Inflammatory Cytokine Expression in Wild-Type and Gpr109a Knockout RPE Cells
| Cell Type | Treatment | IL-6 Expression (Fold Change) | Ccl2 Expression (Fold Change) | Citation |
| Wild-Type RPE | TNF-α | Increased | Increased | [6] |
| Wild-Type RPE | TNF-α + OTC | Suppressed | Suppressed | [6] |
| Gpr109a Knockout RPE | TNF-α | Increased | Increased | [6] |
| Gpr109a Knockout RPE | TNF-α + OTC | Suppressed | Suppressed | [6] |
Interestingly, the suppressive effect of OTC on TNF-α-induced IL-6 and Ccl2 expression was observed in both wild-type and Gpr109a knockout RPE cells, suggesting that while OTC is a ligand for GPR109A, its anti-inflammatory actions in this cell type are not solely dependent on this receptor.[6]
Insights from a Model of Age-Related Macular Degeneration
The anti-inflammatory and antioxidant properties of OTC have also been investigated in a model of age-related macular degeneration (AMD), the Ccl2/Cx3cr1 double knockout (DKO) mouse. These mice develop retinal lesions characteristic of AMD. In a study, DKO mice treated with OTC in their drinking water showed a significant suppression of cellular and molecular markers of inflammation in the retina.[7]
Comparison with N-acetylcysteine (NAC)
N-acetylcysteine (NAC) is another widely used cysteine prodrug that acts as a precursor for GSH synthesis.[1] It is the standard of care for acetaminophen (B1664979) overdose and is used as a mucolytic agent.[8]
Table 3: Comparison of this compound (OTC) and N-acetylcysteine (NAC)
| Feature | This compound (OTC) | N-acetylcysteine (NAC) |
| Primary Mechanism | Converted to cysteine by 5-oxoprolinase, increasing GSH synthesis.[2][3] | Serves as a prodrug to L-cysteine, replenishing GSH stores.[1] |
| Additional Mechanisms | May act as a ligand for the anti-inflammatory receptor GPR109A.[6] | Direct antioxidant activity via its free sulfhydryl group; can be converted to hydrogen sulfide (B99878) and sulfane sulfur species.[9] |
| Bioavailability | Generally considered to have good bioavailability. | Oral bioavailability is relatively low due to extensive first-pass metabolism.[1] |
| Clinical Applications | Investigated for conditions associated with oxidative stress.[1] | Used for acetaminophen overdose, as a mucolytic, and investigated for various psychiatric and neurological disorders.[8][10] |
Experimental Workflow for Comparing Cysteine Prodrugs in a Knockout Model
Caption: A generalized experimental workflow for comparing OTC and NAC in a gene knockout model.
Experimental Protocols
Generation of Knockout Mouse Models: Standard homologous recombination in embryonic stem cells is typically used to generate gene knockout mice, such as Gclm knockout, Gpr109a knockout, and Ccl2/Cx3cr1 double knockout mice. The specific gene targeting strategy and confirmation of the knockout by PCR and Western blotting are essential.
Drug Administration:
-
OTC: In the study involving Ccl2/Cx3cr1 DKO mice, OTC was administered at a concentration of 10 mg/ml in the drinking water for 5 months.[7]
-
NAC: Dosing for NAC in animal studies varies widely depending on the model and indication.
Biochemical Assays:
-
Glutathione (GSH) Measurement: Tissue or cell lysates are typically deproteinized, and GSH levels are measured using commercially available kits based on the reaction of GSH with a chromogenic substrate, or by HPLC.
-
Cytokine Measurement (IL-6, Ccl2): Levels of inflammatory cytokines in cell culture supernatants or tissue homogenates can be quantified using enzyme-linked immunosorbent assay (ELISA) kits. Gene expression can be measured by real-time quantitative polymerase chain reaction (RT-qPCR).
Conclusion
The use of gene knockout models has been instrumental in beginning to confirm the multi-faceted mechanism of action of this compound. While the central role of 5-oxoprolinase in converting OTC to cysteine is supported by indirect genetic evidence, further studies utilizing Oplah knockout models would provide definitive confirmation. The investigations in Gpr109a and Ccl2/Cx3cr1 knockout models have opened new avenues for understanding the anti-inflammatory properties of OTC, suggesting a therapeutic potential beyond its role as a simple antioxidant precursor.
Compared to N-acetylcysteine, OTC presents a potentially more direct route to cysteine delivery within the cell. The ongoing exploration of its dual antioxidant and anti-inflammatory roles, supported by evidence from genetically defined models, will be critical in positioning OTC within the therapeutic landscape for diseases with underlying oxidative stress and inflammation. Future head-to-head comparative studies of OTC and NAC in relevant gene knockout models are warranted to delineate their respective efficacies and mechanisms of action more clearly.
References
- 1. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. L-2-oxothiazolidine-4-carboxylic acid attenuates oxidative stress and inflammation in retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 9. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-dose oral N-acetylcysteine, a glutathione prodrug, modulates inflammation in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytoprotective Effects of 2-Oxothiazolidine-4-carboxylic acid and Other Key Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cytoprotective agents, a diverse array of antioxidants is available, each with unique mechanisms and efficacy profiles. This guide provides an objective comparison of 2-Oxothiazolidine-4-carboxylic acid (OTCA) against three other widely studied antioxidants: N-acetylcysteine (NAC), Vitamin E, and Ascorbic Acid. The information presented is collated from various in vitro studies to offer a comprehensive overview for researchers and professionals in drug development.
Comparative Analysis of Cytoprotective Effects
The following tables summarize quantitative data on the cytoprotective effects of OTCA, NAC, Vitamin E, and Ascorbic Acid from various studies. It is important to note that the experimental conditions, including cell lines, oxidative stressors, and antioxidant concentrations, vary across these studies, which should be taken into consideration when making direct comparisons.
This compound (OTCA)
OTCA, a cysteine prodrug, primarily functions by increasing intracellular glutathione (B108866) (GSH) levels, a key endogenous antioxidant.
| Cell Line | Oxidative Stressor | OTCA Concentration | Endpoint | Result |
| Human Peritoneal Mesothelial Cells | Glucose Degradation Products (GDPs) | Not Specified | Cell Viability (LDH release) | Abolished GDP-induced increase in LDH release[1] |
| Human Peritoneal Mesothelial Cells | Acetaldehyde (ACT) | Not Specified | Cell Growth Inhibition | Reversed the 47% inhibition of cell growth caused by ACT[1] |
| Human Peritoneal Mesothelial Cells | Glyoxal (GLYO) | Not Specified | Cell Growth Inhibition | Reversed the 52% inhibition of cell growth caused by GLYO[1] |
| B16 Melanoma Cells | Acrolein (AC) | Not Specified | Cell Proliferation | Decreased GSH levels and proliferation rate, sensitizing cells to AC[2] |
| Bovine Pulmonary Artery Endothelial Cells | Hyperoxia (95% O2) | Not Specified | Intracellular Glutathione | Further enhanced the hyperoxia-induced elevation of glutathione[3] |
| Human Aortic Vascular Smooth Muscle Cells | Mineralising Medium | 1-5 mM | Calcification | Inhibited calcification by up to 90%[4] |
| Human Kidney-2 (HK-2) Cells | Cisplatin | Not Specified | ROS Production | Significantly reduced cisplatin-induced ROS production[5] |
N-acetylcysteine (NAC)
NAC is another cysteine precursor that boosts glutathione synthesis and also possesses direct ROS scavenging activity.
| Cell Line | Oxidative Stressor | NAC Concentration | Endpoint | Result |
| Alveolar Type II Epithelial Cells | Hydrogen Peroxide (500 µM) | 5 mM | Apoptosis | Decreased H2O2-induced apoptosis[6] |
| Murine Oligodendrocytes (158N) | Hydrogen Peroxide (500 µM) | 50-500 µM | Cell Survival | Increased cell survival in a concentration-dependent manner from ~52% to near control levels[7] |
| Murine Oligodendrocytes (158N) | Hydrogen Peroxide (500 µM) | 50-500 µM | ROS Production | Decreased H2O2-induced ROS production in a concentration-dependent manner[7] |
| H9c2 Cardiomyocytes | Hydrogen Peroxide | Not Specified | Cell Viability | Increased cell viability and inhibited caspase activation[8][9] |
| Human Leukemia (HL-60) Cells | Arsenic Trioxide (6 µg/mL) | 50 µM | Cell Viability | Significantly increased cell viability compared to control[3] |
Vitamin E
A lipid-soluble antioxidant, Vitamin E is known for its ability to protect cell membranes from lipid peroxidation.
| Cell Line | Oxidative Stressor | Vitamin E Concentration | Endpoint | Result |
| Mouse Hippocampal HT22 Cells | Amyloid beta, H2O2, Glutamate | 100 nM | Cell Death | Effectively protected neurons against oxidative cell death[10] |
| Neuronally Differentiated SH-SY5Y Cells | Hydrogen Peroxide (0.5 mM) | 0.5-60 µM | Cell Viability (MTT assay) | Tocotrienols were more active than tocopherols (B72186) in preventing H2O2-induced decrease in cell viability[11][12] |
| Neuronally Differentiated SH-SY5Y Cells | Hydrogen Peroxide (0.5 mM) | 0.5-60 µM | LDH Release | Plastochromanol-8 and δ-tocotrienol showed strong inhibitory effects on H2O2-induced LDH release[11][12] |
Ascorbic Acid (Vitamin C)
As a water-soluble antioxidant, Ascorbic Acid is a potent ROS scavenger and can regenerate other antioxidants like Vitamin E.
| Cell Line | Oxidative Stressor | Ascorbic Acid Concentration | Endpoint | Result |
| Rabbit Bone Marrow Mesenchymal Stem Cells | Culture Conditions | 200 µg/mL | Cell Viability | Exhibited the highest number of viable cells (117%) compared to other concentrations[13] |
| Human Osteosarcoma Stem Cells | Culture Conditions | >10 mmol L-1 | Cell Viability | Percentage of live cells remained around 100% until the concentration reached 10 mmol L-1[14] |
| Chronic Lymphocytic Leukemia (CLL) B-cells | Culture Conditions | Dose-dependent | Apoptosis | Induced apoptosis in a dose-dependent manner[15] |
| Rabbit Bone Marrow Mesenchymal Stem Cells | Culture Conditions | 50-200 µg/mL | Cell Viability | Optimal dose range for cell viability[13] |
Mechanisms of Cytoprotection: Key Signaling Pathways
The cytoprotective effects of these antioxidants are mediated through complex signaling pathways. Two of the most critical are the NF-κB and Nrf2 pathways, which regulate the cellular response to oxidative stress.
NF-κB Signaling Pathway
Under conditions of oxidative stress, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes. Antioxidants can modulate this pathway at various points to reduce inflammation and promote cell survival.
Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide range of cytoprotective genes, including those involved in glutathione synthesis.
References
- 1. L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of L-2-oxothiazolidine-4-carboxylate on the cytotoxic activity and toxicity of cyclophosphamide in mice bearing B16F10 melanoma liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-2-oxothiazolidine-4-carboxylate protects cultured endothelial cells against hyperoxia-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits vascular calcification via induction of glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acetylcysteine protects alveolar epithelial cells from hydrogen peroxide-induced apoptosis through scavenging reactive oxygen species and suppressing c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholar.unair.ac.id [scholar.unair.ac.id]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. Ascorbic acid (vitamin C) synergistically enhances the therapeutic effect of targeted therapy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Oxothiazolidine-4-carboxylic Acid: A Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of 2-Oxothiazolidine-4-carboxylic acid, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the disposal of this compound, a compound that requires careful management due to its potential as a skin, eye, and respiratory irritant.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin, eye, and respiratory irritant.[1][2][3]
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Standard |
| Eye Protection | Goggles | European Standard EN 166 or equivalent |
| Hand Protection | Protective gloves | Chemically resistant |
| Skin and Body | Long-sleeved clothing | N/A |
| Respiratory | NIOSH/MSHA or European Standard EN 149:2001 approved respirator | Required when facing concentrations above the exposure limit |
This data is synthesized from the Safety Data Sheet for (R)-(-)-2-Oxothiazolidine-4-carboxylic acid.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.[3] It should not be disposed of down the drain or in regular trash.[4][5]
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a designated, properly labeled hazardous waste container.[6] The container must be chemically compatible with the waste and have a secure, leak-proof closure.[7]
-
Liquid Waste (Solutions): Collect solutions containing this compound in a designated, sealed, and clearly labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with this compound should be placed in the solid hazardous waste container.
2. Container Labeling:
All waste containers must be clearly labeled.[4][6] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")[1]
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
3. Storage of Waste:
-
Store waste containers in a designated Satellite Accumulation Area within the laboratory.[4]
-
Ensure the storage area is well-ventilated.[2]
-
Provide secondary containment to prevent spills.[7]
4. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4]
-
Follow all institutional and local regulations for hazardous waste disposal.[1][8]
Experimental Protocols:
Currently, there are no specific, widely published experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management company, as facilitated by your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context
Disposal procedures must adhere to local, state, and federal regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[7] It is the responsibility of the waste generator to ensure that chemical waste is managed in a safe and environmentally sound manner.[4]
By adhering to these procedures, laboratory professionals can ensure the safe disposal of this compound, minimizing risks and maintaining a compliant and secure research environment.
References
Personal protective equipment for handling 2-Oxothiazolidine-4-carboxylic acid
This guide provides critical safety and logistical information for the handling and disposal of 2-Oxothiazolidine-4-carboxylic acid (also known as Procysteine; CAS No. 19771-63-2). Adherence to these procedural steps is essential for ensuring the safety of all laboratory personnel.
Hazard Identification and Summary
This compound is a solid, typically a white to off-white powder or crystal, that presents moderate health risks upon exposure. The primary hazards are irritation to the skin, eyes, and respiratory system.[1][2]
A summary of hazard classifications is provided below.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2] |
| Signal Word | - | Warning [1][2][3] |
Personal Protective Equipment (PPE) Protocol
Engineering controls and personal protective equipment are paramount to mitigate the risks associated with handling this compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is required when weighing or transferring the solid powder to control dust.
-
Safety Stations: An eyewash fountain and a safety shower must be readily accessible in the immediate work area.[4]
Required PPE: The following table outlines the minimum PPE required.
| Body Part | Protection Type | Standard/Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5] |
| Eyes/Face | Safety goggles or glasses | Must have side shields. Conforms to EU EN166 or OSHA 29 CFR 1910.133.[2][3][6] |
| Body | Protective clothing | A long-sleeved laboratory coat is mandatory.[3][4] |
| Respiratory | Air-purifying respirator | An N95 (US) or FFP2 (EU) dust mask is required if dust may be generated outside of a fume hood.[4][6] |
Safe Handling Workflow
Following a standardized workflow minimizes the risk of exposure and contamination. The diagram below illustrates the essential steps for safely handling this compound from preparation to storage.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove any contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation develops and persists, seek medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Get medical attention if symptoms occur.[2]
-
Small Spills: For small spills of the solid, carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal. Avoid generating dust.
Waste Disposal Plan
Proper disposal of chemical waste and contaminated materials is a critical final step to ensure safety and environmental compliance.
-
Chemical Waste: Unused chemical and solutions should be collected in a designated, labeled hazardous waste container. Do not dispose of it down the drain.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials must be placed in a sealed bag and disposed of as hazardous waste.
-
Containers: Empty containers should be triple-rinsed before disposal or recycling, with the rinsate collected as hazardous waste.
The logical flow for waste segregation and disposal is outlined below.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
